molecular formula C37H63NO12 B1260334 Sporeamicin A

Sporeamicin A

Cat. No.: B1260334
M. Wt: 713.9 g/mol
InChI Key: SZZIJYBWFJCYOX-SJCUUROJSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,2S,5R,6S,7S,11S)-8-[(2S,3R,4S)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-9-hydroxy-6-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-1,5,7,9,11,13-hexamethyl-3,15-dioxabicyclo[10.2.1]pentadec-12-ene-4,14-dione is a natural product found in Saccharopolyspora with data available.

Properties

Molecular Formula

C37H63NO12

Molecular Weight

713.9 g/mol

IUPAC Name

(1R,2S,5R,6S,7S,11S)-8-[(2S,3R,4S)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-9-hydroxy-6-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-1,5,7,9,11,13-hexamethyl-3,15-dioxabicyclo[10.2.1]pentadec-12-ene-4,14-dione

InChI

InChI=1S/C37H63NO12/c1-14-25-37(10)30(40)20(4)28(50-37)18(2)16-35(8,43)32(49-34-27(39)24(38(11)12)15-19(3)45-34)21(5)29(22(6)33(42)47-25)48-26-17-36(9,44-13)31(41)23(7)46-26/h18-19,21-27,29,31-32,34,39,41,43H,14-17H2,1-13H3/t18-,19?,21-,22+,23-,24-,25-,26-,27+,29-,31-,32?,34-,35?,36+,37+/m0/s1

InChI Key

SZZIJYBWFJCYOX-SJCUUROJSA-N

Isomeric SMILES

CC[C@H]1[C@@]2(C(=O)C(=C(O2)[C@H](CC(C([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)OC)C)O[C@H]4[C@@H]([C@H](CC(O4)C)N(C)C)O)(C)O)C)C)C

Canonical SMILES

CCC1C2(C(=O)C(=C(O2)C(CC(C(C(C(C(C(=O)O1)C)OC3CC(C(C(O3)C)O)(C)OC)C)OC4C(C(CC(O4)C)N(C)C)O)(C)O)C)C)C

Synonyms

L53-18 A
sporeamicin A
SRM-A

Origin of Product

United States

Foundational & Exploratory

Sporeamicin A: A Technical Guide to its Discovery, Isolation, and Characterization from Saccharopolyspora

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of Sporeamicin A, a novel macrolide antibiotic produced by the actinomycete Saccharopolyspora sp. strain L53-18. This document details the fermentation process, a multi-step purification protocol, and the physicochemical properties of the compound. All experimental protocols are presented with detailed methodologies to facilitate replication and further research.

Discovery of this compound

This compound is a novel erythromycin-type antibiotic isolated from the culture filtrate of Saccharopolyspora sp. strain L53-18.[1] The producing organism was identified and taxonomically assigned based on its morphological and chemical characteristics.[1] this compound exhibits potent activity against a wide range of Gram-positive bacteria.[2]

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below.

PropertyValueReference
Molecular FormulaC37H63NO12[1]
Molecular Weight713.9 g/mol Calculated
AppearanceColorless prisms (from ethanolic solutions)[1]
UV Absorption (λmax)276 nm[1]

Fermentation for this compound Production

The production of this compound is achieved through submerged fermentation of Saccharopolyspora sp. L53-18. The following protocol is based on established methods for macrolide production by Saccharopolyspora.

Media Composition
Medium TypeComponentConcentration (g/L)
Seed Medium Glucose10
Soluble Starch20
Yeast Extract5
Peptone5
CaCO32
Production Medium Soluble Starch50
Glucose20
Soybean Meal30
(NH4)2SO43
K2HPO41
MgSO4·7H2O1
CaCO35
Fermentation Protocol
  • Seed Culture: A well-grown slant culture of Saccharopolyspora sp. L53-18 is used to inoculate a 500 mL flask containing 100 mL of sterilized seed medium. The flask is incubated at 28°C for 3 days on a rotary shaker.

  • Intermediate Seed Culture: The first seed culture is then transferred to a 30 L jar fermentor containing 20 L of sterilized seed medium. The cultivation is carried out at 28°C for 2 days with aeration (20 L/min) and agitation (200 rpm).

  • Production Fermentation: The second seed culture is inoculated into a 250 L production tank containing 200 L of sterilized production medium. Fermentation is conducted at 28°C for 4 days with aeration (160 L/min) and agitation (150 rpm). The production of this compound is monitored by bioassay using Sarcina lutea ATCC 9341. A typical yield is approximately 10 µg/mL.

Isolation and Purification of this compound

The following multi-step protocol outlines the isolation and purification of this compound from the fermentation broth.

Experimental Workflow

G Fermentation_Broth Fermentation Broth Filtration Filtration (with diatomaceous earth) Fermentation_Broth->Filtration Culture_Filtrate Culture Filtrate Filtration->Culture_Filtrate Mycelial_Cake Mycelial Cake (discarded) Filtration->Mycelial_Cake Solvent_Extraction Solvent Extraction (Chloroform, pH adjusted to alkaline) Culture_Filtrate->Solvent_Extraction Crude_Extract Crude Extract Solvent_Extraction->Crude_Extract Concentration Concentration (in vacuo) Crude_Extract->Concentration Silica_Gel_Chromatography Silica (B1680970) Gel Chromatography Concentration->Silica_Gel_Chromatography Partially_Purified_Fractions Partially Purified Fractions Silica_Gel_Chromatography->Partially_Purified_Fractions Crystallization Crystallization (from ethanolic solution) Partially_Purified_Fractions->Crystallization Pure_Sporeamicin_A Pure this compound Crystals Crystallization->Pure_Sporeamicin_A

Figure 1: Workflow for the isolation and purification of this compound.

Detailed Protocols
  • Filtration: The fermentation broth is filtered using diatomaceous earth to separate the mycelial cake from the culture filtrate.

  • Solvent Extraction: The pH of the culture filtrate is adjusted to the alkaline side, and this compound is extracted with an equal volume of chloroform (B151607). The chloroform layer, containing the crude antibiotic, is collected.

  • Concentration: The chloroform extract is concentrated under reduced pressure to yield a crude, oily residue.

  • Silica Gel Chromatography: The crude extract is subjected to silica gel column chromatography. The column is eluted with a gradient of chloroform and methanol. Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing this compound.

  • Crystallization: The fractions containing pure this compound are pooled, concentrated, and the compound is crystallized from an ethanolic solution to yield colorless prisms.[1]

Structural Characterization

The structure of this compound is elucidated using a combination of spectroscopic techniques. The following tables present representative data based on its known molecular formula and comparison with similar macrolide antibiotics.

Mass Spectrometry
Ionm/z (calculated)m/z (observed)
[M+H]+714.4378714.4375
[M+Na]+736.4197736.4192
¹³C NMR Spectroscopy (Representative Data)
Carbon TypeChemical Shift Range (δ, ppm)
Carbonyl (C=O)170-175
Olefinic (C=C)120-140
Anomeric (O-C-O)95-105
Methoxy (O-CH3)55-60
Methylene/Methine (C-O)60-80
Methylene/Methine (C-C)20-50
Methyl (C-CH3)10-25
¹H NMR Spectroscopy (Representative Data)
Proton TypeChemical Shift Range (δ, ppm)
Olefinic (C=CH)5.0-6.5
Anomeric (O-CH-O)4.5-5.0
Methoxy (O-CH3)3.3-3.6
Carbinol (CH-O)3.0-4.5
Methylene/Methine (CH2, CH)1.0-2.5
Methyl (CH3)0.8-1.5
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Functional Group
~3400O-H (hydroxyl)
~2950C-H (aliphatic)
~1730C=O (ester/lactone)
~1680C=C (olefinic)
~1170C-O (ether/ester)

Mechanism of Action

This compound, as a macrolide antibiotic, is presumed to exert its antibacterial effect by inhibiting protein synthesis in susceptible bacteria. This occurs through its binding to the 50S subunit of the bacterial ribosome, which interferes with the translocation step of polypeptide chain elongation.

G Sporeamicin_A This compound Binding Binding Sporeamicin_A->Binding Ribosome_50S Bacterial 50S Ribosomal Subunit Ribosome_50S->Binding Inhibition_of_Translocation Inhibition of Translocation Binding->Inhibition_of_Translocation Inhibition_of_Protein_Synthesis Inhibition of Protein Synthesis Inhibition_of_Translocation->Inhibition_of_Protein_Synthesis Bacteriostatic_Effect Bacteriostatic Effect Inhibition_of_Protein_Synthesis->Bacteriostatic_Effect

Figure 2: Proposed mechanism of action for this compound.

References

Unveiling the Source: A Technical Guide to the Identification of the Sporeamicin A-Producing Organism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the identification and characterization of the organism responsible for producing Sporeamicin A, a novel macrolide antibiotic. The information presented herein is curated for professionals in the fields of microbiology, natural product discovery, and pharmaceutical development, offering a technical framework for understanding the producing microbe and its secondary metabolite.

Executive Summary

This compound is a macrolide antibiotic isolated from the culture filtrate of an actinomycete.[1] The producing organism, designated as strain L53-18, has been taxonomically identified as a member of the genus Saccharopolyspora. This guide details the taxonomic classification of the producing organism, provides standardized protocols for its isolation and identification, and presents a putative biosynthetic pathway for this compound based on analogous macrolide biosynthesis.

Organism Identification and Taxonomy

The organism responsible for the production of this compound is the actinomycete strain L53-18, which has been classified within the genus Saccharopolyspora.[1] Members of this genus are aerobic, Gram-positive, non-acid-alcohol-fast bacteria known for forming branching hyphae.

Morphological and Chemotaxonomic Characteristics

The identification of Saccharopolyspora species relies on a combination of morphological observation and chemotaxonomic analysis. While specific details for strain L53-18 are not exhaustively published, the general characteristics of the genus provide a strong basis for its classification.

CharacteristicDescription
Morphology Formation of aerial and substrate mycelia. Spore chains are produced on the aerial mycelium.
Gram Stain Positive
Cell Wall Chemotype Type IV: Contains meso-diaminopimelic acid (meso-DAP), arabinose, and galactose.[2]
Phospholipid Pattern Type PIII: Contains phosphatidylcholine.[2]
Mycolic Acids Absent[2]
Whole-Cell Sugars Pattern A: Presence of arabinose and galactose.[2]
Molecular Identification

The definitive identification of bacterial isolates is achieved through 16S rRNA gene sequencing. This method provides a robust phylogenetic placement of the organism.

Experimental Protocols

The following sections detail the methodologies for the isolation, cultivation, characterization, and molecular identification of the this compound-producing organism, as well as the extraction of the antibiotic. These protocols are based on standard techniques for actinomycetes.

Isolation of Saccharopolyspora strain L53-18

Objective: To isolate pure colonies of the this compound-producing organism from a mixed microbial population (e.g., soil sample).

Methodology:

  • Sample Preparation: Prepare a serial dilution of the environmental sample (e.g., 1 g of soil in 9 mL of sterile saline).

  • Plating: Spread aliquots of the dilutions onto various selective agar (B569324) media suitable for actinomycete isolation, such as Starch Casein Agar (SCA) or Arginine Glycerol (B35011) Salt (AGS) medium.

  • Incubation: Incubate the plates at 28-30°C for 7-14 days, observing for the appearance of characteristic actinomycete colonies (dry, chalky, and often pigmented).

  • Purification: Subculture individual colonies onto fresh agar plates to obtain a pure culture.

  • Preservation: Preserve the pure culture in glycerol (20% v/v) at -80°C for long-term storage.

Fermentation for this compound Production

Objective: To cultivate Saccharopolyspora L53-18 in liquid medium to produce this compound.

Methodology:

  • Seed Culture: Inoculate a suitable seed medium (e.g., Tryptic Soy Broth) with a pure culture of Saccharopolyspora L53-18. Incubate at 28°C on a rotary shaker (180-200 rpm) for 48-72 hours.

  • Production Culture: Inoculate a production medium with the seed culture (typically 5-10% v/v). The production medium should be optimized for secondary metabolite production (e.g., a complex medium containing starch, yeast extract, and peptone).

  • Fermentation: Incubate the production culture at 28°C with shaking for 5-10 days. Monitor the fermentation for growth (packed cell volume or dry cell weight) and antibiotic production (e.g., by bioassay or HPLC).

Extraction and Purification of this compound

Objective: To isolate and purify this compound from the fermentation broth.

Methodology:

  • Separation: Separate the mycelial biomass from the culture broth by centrifugation or filtration.

  • Extraction: Extract the culture filtrate with an equal volume of a water-immiscible organic solvent such as chloroform (B151607) or ethyl acetate.[1] Repeat the extraction multiple times to ensure complete recovery.

  • Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

  • Purification: The crude extract can be further purified by crystallization.[1] Alternatively, chromatographic techniques such as silica (B1680970) gel column chromatography or High-Performance Liquid Chromatography (HPLC) can be employed for purification.

16S rRNA Gene Sequencing for Molecular Identification

Objective: To amplify and sequence the 16S rRNA gene of Saccharopolyspora L53-18 for definitive identification.

Methodology:

  • Genomic DNA Extraction: Extract high-quality genomic DNA from a pure culture of the strain using a commercial DNA extraction kit or a standard enzymatic lysis method.

  • PCR Amplification: Amplify the 16S rRNA gene using universal bacterial primers such as 27F (5'-AGAGTTTGATCCTGGCTCAG-3') and 1492R (5'-GGTTACCTTGTTACGACTT-3').

    • PCR Reaction Mix (50 µL):

      • Template DNA: 10-50 ng

      • Forward Primer (10 µM): 1 µL

      • Reverse Primer (10 µM): 1 µL

      • dNTP Mix (10 mM): 1 µL

      • Taq DNA Polymerase: 1.25 U

      • 10x PCR Buffer: 5 µL

      • Nuclease-free water: to 50 µL

    • PCR Cycling Conditions:

      • Initial Denaturation: 95°C for 5 min

      • 30-35 Cycles:

        • Denaturation: 95°C for 30 sec

        • Annealing: 55°C for 30 sec

        • Extension: 72°C for 1.5 min

      • Final Extension: 72°C for 10 min

  • Verification: Verify the PCR product by agarose (B213101) gel electrophoresis (expected size ~1500 bp).

  • Sequencing: Purify the PCR product and send it for Sanger sequencing.

  • Phylogenetic Analysis: Compare the obtained 16S rRNA gene sequence with sequences in public databases (e.g., NCBI GenBank) using BLAST to determine the closest phylogenetic relatives.

Quantitative Data

The following table summarizes the known quantitative data for this compound.

ParameterValueReference
Molecular Formula C37H63NO12[1]
UV Absorption Max (λmax) 276 nm[1]

Note: Data on fermentation titer, extraction yield, and specific biological activity are not publicly available.

Visualizations

The following diagrams illustrate key experimental workflows and the putative biosynthetic pathway for this compound.

experimental_workflow cluster_isolation Organism Isolation & Identification cluster_production Antibiotic Production & Purification soil Environmental Sample (e.g., Soil) dilution Serial Dilution soil->dilution plating Selective Plating (SCA/AGS) dilution->plating incubation Incubation (7-14 days) plating->incubation pure_culture Pure Culture Isolation incubation->pure_culture gDNA_extraction Genomic DNA Extraction pure_culture->gDNA_extraction seed_culture Seed Culture (48-72h) pure_culture->seed_culture pcr 16S rRNA PCR gDNA_extraction->pcr sequencing Sanger Sequencing pcr->sequencing phylogeny Phylogenetic Analysis sequencing->phylogeny identification Identified as Saccharopolyspora sp. phylogeny->identification fermentation Production Fermentation (5-10 days) seed_culture->fermentation separation Broth-Mycelia Separation fermentation->separation extraction Solvent Extraction (Chloroform) separation->extraction concentration Evaporation extraction->concentration purification Crystallization / Chromatography concentration->purification sporeamicin_a Pure this compound purification->sporeamicin_a

Caption: Workflow for isolation, identification, and antibiotic production.

pks_pathway cluster_pks Putative this compound Biosynthesis (Polyketide Pathway) starter Starter Unit (e.g., Propionyl-CoA) pks Type I Polyketide Synthase (PKS) starter->pks extender Extender Units (e.g., Methylmalonyl-CoA) extender->pks polyketide_chain Linear Polyketide Chain pks->polyketide_chain Chain Elongation cyclization Thioesterase (TE) Domain (Cyclization) polyketide_chain->cyclization macrolactone Macrolactone Core cyclization->macrolactone tailoring Post-PKS Tailoring (e.g., Glycosylation, Oxidation) macrolactone->tailoring sporeamicin This compound tailoring->sporeamicin

References

The Architecture of Sporeamicin A Biosynthesis: A Technical Guide to its Genetic Blueprint and Molecular Assembly

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth look into the biosynthetic pathway and gene cluster of Sporeamicin A, a macrolide antibiotic with significant therapeutic potential. This whitepaper provides a detailed analysis of the molecular machinery responsible for the production of this complex natural product, offering insights for future bioengineering and drug discovery efforts.

This compound, also known as Spiramycin (B21755), is a 16-membered macrolide antibiotic produced by soil-dwelling bacteria of the genus Streptomyces, notably Streptomyces ambofaciens and Streptomyces spiramyceticus.[1][2] Its intricate structure, consisting of a polyketide lactone core known as platenolide, is adorned with three deoxyhexose sugars: mycaminose, forosamine, and mycarose.[1][3][4] These sugar moieties are crucial for its antibacterial activity.[4] This guide will dissect the genetic and enzymatic steps that govern the assembly of this potent antibiotic.

Data Presentation: Quantitative Analysis of this compound Production

The production of this compound is a tightly regulated and complex process. Genetic manipulation of the biosynthetic gene cluster can have a profound impact on the final yield of the antibiotic. The following table summarizes the quantitative production of this compound in wild-type Streptomyces ambofaciens and various mutant strains with inactivated glycosyltransferase genes.

StrainGenotypeThis compound Production (mg/L)Reference
S. ambofaciens ATCC 15154 (Parental)Wild-Type107--INVALID-LINK--
Strain 6-37Nitrosoguanidine mutant181--INVALID-LINK--
High-producing mutantNitrosoguanidine mutant373--INVALID-LINK--
Optimized FermentationHigh-producing mutant1,728--INVALID-LINK--
S. ambofaciens XC 1-29 (Parental)Wild-Type---INVALID-LINK--
S. ambofaciens XC 2-37Oil tolerant mutant+9% over parent--INVALID-LINK--
S. ambofaciens XC 2-37 (Optimized)Oil tolerant mutant+61.8% over parent--INVALID-LINK--
S. ambofaciens OSC2 (Wild-Type)Wild-TypePresent--INVALID-LINK--
SPM121Δsrm5 (glycosyltransferase)Absent--INVALID-LINK--
SPM108Δsrm29 (glycosyltransferase)Absent--INVALID-LINK--
SPM110Δsrm38 (glycosyltransferase)Absent--INVALID-LINK--
SPM109Δsrm30 (glycosyltransferase)Present--INVALID-LINK--

The this compound Biosynthetic Gene Cluster

The genetic instructions for this compound biosynthesis are encoded in a large gene cluster spanning over 85 to 92 kilobases of DNA.[1][5] This cluster contains approximately 41 to 45 genes responsible for the synthesis of the polyketide backbone, the production and attachment of the deoxysugars, regulation of the pathway, and self-resistance mechanisms.[1][6]

The core of the biosynthetic machinery is a Type I polyketide synthase (PKS), a large, modular enzyme complex that assembles the platenolide lactone ring from simple carboxylic acid precursors.[1] The gene cluster also harbors a suite of genes dedicated to the biosynthesis of the three deoxyhexose sugars: mycaminose, forosamine, and mycarose.[1][3] Following the synthesis of the platenolide core, these sugars are sequentially attached by three specific glycosyltransferases, a critical step for the antibiotic's biological activity.[4]

Experimental Protocols

A fundamental understanding of the this compound biosynthetic pathway has been achieved through a combination of genetic and biochemical experiments. Below are detailed methodologies for key experimental procedures.

Gene Knockout in Streptomyces via PCR-Targeting

This protocol outlines the generation of targeted gene deletions in Streptomyces to investigate the function of specific genes within the biosynthetic cluster.

  • Primer Design and PCR Amplification: Design primers with 39-nucleotide extensions homologous to the regions flanking the target gene and 20-22 nucleotide sequences for amplifying a resistance cassette (e.g., apramycin (B1230331) resistance, aac(3)IV). Perform PCR to amplify the disruption cassette with the flanking homology arms.

  • Preparation of Electrocompetent E. coli and Transformation: Prepare electrocompetent E. coli BW25113/pIJ790 cells carrying the Redγβα recombination system. Transform the purified PCR product into these cells via electroporation.

  • Selection and Verification in E. coli: Select for transformants on antibiotic-containing media. Isolate the cosmid DNA containing the disrupted gene and verify the correct insertion by PCR and restriction digestion.

  • Intergeneric Conjugation: Introduce the modified cosmid into a suitable E. coli donor strain (e.g., ET12567/pUZ8002) and transfer it to the recipient Streptomyces strain via conjugation.

  • Selection of Streptomyces Exconjugants: Select for exconjugants on media containing the appropriate antibiotics to select for the transferred cosmid and counter-select against the E. coli donor.

  • Screening for Double Crossover Events: Screen the exconjugants for the desired double crossover event, which results in the replacement of the wild-type gene with the disruption cassette. This is typically identified by a specific antibiotic resistance phenotype (e.g., apramycin resistant, kanamycin (B1662678) sensitive if the cosmid backbone carries a kanamycin resistance gene).

  • Confirmation of Gene Knockout: Confirm the gene knockout in the putative mutants by PCR analysis and Southern blotting to ensure the correct genomic integration.

Heterologous Expression of this compound Genes

This protocol describes the expression of genes from the this compound cluster in a different host organism to characterize their function.

  • Vector Construction: Clone the gene of interest from the this compound biosynthetic gene cluster into an appropriate E. coli-Streptomyces shuttle vector under the control of a suitable promoter (e.g., the strong, constitutive ermEp* promoter or an inducible promoter).

  • Transformation of E. coli: Transform the expression construct into an E. coli strain for plasmid propagation and verification (e.g., DH5α).

  • Intergeneric Conjugation: Introduce the verified plasmid into a methylation-deficient E. coli donor strain (e.g., ET12567/pUZ8002) and transfer it to a suitable heterologous Streptomyces host (e.g., S. coelicolor or S. lividans) via conjugation.

  • Selection of Heterologous Host: Select for Streptomyces exconjugants containing the expression vector on appropriate antibiotic-containing media.

  • Cultivation and Induction: Cultivate the recombinant Streptomyces strain under conditions suitable for protein expression. If an inducible promoter is used, add the specific inducer at the appropriate time.

  • Analysis of Gene Product: Analyze the culture for the production of the expected small molecule product by techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), or analyze cell lysates for the presence of the expressed protein by SDS-PAGE and Western blotting.

Reverse Transcription-Polymerase Chain Reaction (RT-PCR) for Gene Expression Analysis

This protocol is used to quantify the transcript levels of genes within the this compound cluster, providing insights into their regulation.

  • RNA Isolation: Isolate total RNA from Streptomyces mycelia grown to the desired developmental stage using a robust extraction method, such as the TRIzol method, followed by DNase treatment to remove any contaminating genomic DNA.

  • RNA Quantification and Quality Control: Quantify the extracted RNA using a spectrophotometer and assess its integrity using agarose (B213101) gel electrophoresis.

  • cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme and random primers or gene-specific primers.

  • Quantitative PCR (qPCR): Perform qPCR using the synthesized cDNA as a template, gene-specific primers for the target genes, and a fluorescent dye (e.g., SYBR Green) or a probe-based detection system.

  • Data Analysis: Analyze the qPCR data using the comparative CT (ΔΔCT) method to determine the relative expression levels of the target genes, normalized to an internal control gene (e.g., hrdB) that is constitutively expressed.

Visualizing the Pathway and its Regulation

To provide a clear and concise representation of the complex molecular processes involved in this compound biosynthesis, the following diagrams have been generated using the DOT language.

This compound Biosynthetic Pathway

Biosynthetic_Pathway cluster_PKS Polyketide Synthase (PKS) cluster_Sugars Deoxysugar Biosynthesis cluster_Assembly Assembly and Tailoring Propionyl-CoA Propionyl-CoA Platenolide_Core Platenolide_Core Propionyl-CoA->Platenolide_Core Loading Module Methylmalonyl-CoA Methylmalonyl-CoA Methylmalonyl-CoA->Platenolide_Core Extension Modules Mycaminosyl-Platenolide Mycaminosyl-Platenolide Platenolide_Core->Mycaminosyl-Platenolide Srm38 (GT) Glucose-1-Phosphate Glucose-1-Phosphate TDP-Mycaminose TDP-Mycaminose Glucose-1-Phosphate->TDP-Mycaminose TDP-Forosamine TDP-Forosamine Glucose-1-Phosphate->TDP-Forosamine TDP-Mycarose TDP-Mycarose Glucose-1-Phosphate->TDP-Mycarose TDP-Mycaminose->Mycaminosyl-Platenolide Forosaminyl-Mycaminosyl-Platenolide Forosaminyl-Mycaminosyl-Platenolide TDP-Forosamine->Forosaminyl-Mycaminosyl-Platenolide Sporeamicin_I Sporeamicin_I TDP-Mycarose->Sporeamicin_I Mycaminosyl-Platenolide->Forosaminyl-Mycaminosyl-Platenolide Srm5 (GT) Forosaminyl-Mycaminosyl-Platenolide->Sporeamicin_I Srm29 (GT) Sporeamicin_II_III Sporeamicin_II_III Sporeamicin_I->Sporeamicin_II_III Post-glycosylation modifications

Caption: The biosynthetic pathway of this compound, from precursors to the final product.

Experimental Workflow for Gene Function Analysis

Experimental_Workflow Target_Gene_Selection Select Target Gene in This compound Cluster Gene_Knockout Generate Gene Knockout Mutant (PCR-Targeting) Target_Gene_Selection->Gene_Knockout Heterologous_Expression Heterologously Express Gene in a Clean Host Target_Gene_Selection->Heterologous_Expression Phenotypic_Analysis Analyze Phenotype of Mutant (e.g., this compound production) Gene_Knockout->Phenotypic_Analysis Metabolite_Analysis Analyze Metabolites Produced by Heterologous Host (HPLC, MS) Heterologous_Expression->Metabolite_Analysis Functional_Assignment Assign Function to the Gene Product Phenotypic_Analysis->Functional_Assignment Metabolite_Analysis->Functional_Assignment

Caption: A typical experimental workflow for determining the function of a gene in the this compound biosynthetic pathway.

Regulatory Cascade of this compound Biosynthesis

Regulatory_Cascade cluster_regulators Regulatory Proteins cluster_genes Target Genes Srm22 Srm22 (SrmR) srm40_gene srm40 gene Srm22->srm40_gene activates Srm40 Srm40 Biosynthetic_Genes This compound Biosynthetic Genes Srm40->Biosynthetic_Genes activates Bsm23 Bsm23 bsm42_gene bsm42 gene Bsm23->bsm42_gene activates acyB2_gene acyB2 gene Bsm23->acyB2_gene activates Bsm42 Bsm42 Bsm42->Biosynthetic_Genes activates SSP_Lrp SSP_Lrp SSP_Lrp->Bsm23 represses SSP_Lrp->Bsm42 represses SSP_Lrp->acyB2_gene represses srm40_gene->Srm40 bsm42_gene->Bsm42

Caption: The regulatory network controlling the expression of this compound biosynthetic genes.

Conclusion

The study of the this compound biosynthetic pathway provides a fascinating example of the intricate molecular logic that governs the production of complex natural products. A thorough understanding of its gene cluster and the functions of the encoded enzymes is paramount for the rational design of novel antibiotics and the improvement of production yields. This technical guide serves as a valuable resource for researchers in the field, providing a foundation for future investigations into this important class of antimicrobial agents. While significant progress has been made, further biochemical characterization, including detailed enzyme kinetic studies, will be crucial to fully elucidate the catalytic mechanisms at play and to unlock the full potential of this remarkable biosynthetic machinery.

References

Sporeamicin A: An In-depth Technical Guide on its Predicted Antibacterial Spectrum Against Gram-positive Pathogens

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available quantitative data on the antibacterial spectrum of Sporeamicin A is limited. This guide will utilize data from the closely related and well-studied 16-membered macrolide antibiotic, Spiramycin (B21755), as a representative model to provide a comprehensive technical overview. This compound is a novel macrolide antibiotic that has demonstrated activity against a wide variety of Gram-positive bacteria.

Antibacterial Spectrum of Spiramycin

Spiramycin, a macrolide antibiotic produced by Streptomyces ambofaciens, exhibits a broad spectrum of activity primarily against Gram-positive bacteria. Its efficacy extends to a range of clinically significant pathogens, making it a valuable agent in treating various infections. The antibacterial action of spiramycin is primarily bacteriostatic, meaning it inhibits the growth and reproduction of bacteria, although bactericidal effects can be observed at higher concentrations against highly sensitive strains.[1][2]

The spectrum of activity for spiramycin includes, but is not limited to:

  • Staphylococci: Including Staphylococcus aureus.

  • Streptococci: Including Streptococcus pyogenes (Group A Streptococcus) and Streptococcus pneumoniae.

  • Enterococci: Such as Enterococcus faecalis.

  • Other Gram-positive rods: Including Listeria monocytogenes.

Notably, spiramycin may retain activity against some bacterial strains that have developed resistance to 14- and 15-membered macrolides like erythromycin.[3] Resistance to macrolides most commonly occurs through post-transcriptional methylation of the 23S ribosomal RNA.[3]

Data Presentation: Minimum Inhibitory Concentrations (MICs) of Spiramycin

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Spiramycin against various Gram-positive pathogens, providing a quantitative measure of its in vitro activity. MIC values represent the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.

Gram-positive PathogenMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Staphylococcus aureus (erythromycin-sensitive)0.25 - 20.51
Staphylococcus aureus (erythromycin-resistant)1 - >128464
Streptococcus pyogenes0.06 - 10.120.25
Streptococcus pneumoniae (penicillin-sensitive)0.06 - 0.50.120.25
Streptococcus pneumoniae (penicillin-resistant)0.12 - 20.51
Enterococcus faecalis1 - 824
Listeria monocytogenes0.5 - 412

Note: MIC values can vary depending on the specific strain, testing methodology, and geographical location. The values presented are a synthesis of reported ranges in scientific literature.

Mechanism of Action

Like other macrolide antibiotics, spiramycin inhibits bacterial protein synthesis.[1][2] This is achieved through its binding to the 50S subunit of the bacterial ribosome.[1][3][4] The binding site is located in the nascent peptide exit tunnel, which is the path newly synthesized polypeptide chains take to leave the ribosome.[5]

By binding within this tunnel, spiramycin partially obstructs the passage of the growing polypeptide chain.[5] This interference leads to the premature dissociation of peptidyl-tRNA from the ribosome, effectively halting protein elongation and, consequently, bacterial growth.[3][6]

Signaling Pathway Diagram: Inhibition of Bacterial Protein Synthesis by Spiramycin

Inhibition_of_Protein_Synthesis Mechanism of Action: Spiramycin cluster_ribosome Bacterial Ribosome (70S) Ribosome_50S 50S Subunit Growing_Peptide Growing Polypeptide Chain Ribosome_50S->Growing_Peptide Catalyzes peptide bond formation Inhibited_Protein_Synthesis Inhibition of Protein Synthesis Ribosome_50S->Inhibited_Protein_Synthesis Blocks exit tunnel, causing premature dissociation Ribosome_30S 30S Subunit mRNA mRNA Ribosome_30S->mRNA Reads codons Spiramycin Spiramycin Spiramycin->Ribosome_50S Binds to tRNA Aminoacyl-tRNA tRNA->Ribosome_50S Delivers amino acid

Caption: Mechanism of Spiramycin's inhibition of bacterial protein synthesis.

Experimental Protocols

The determination of the antibacterial spectrum of an antibiotic is primarily achieved through the measurement of its Minimum Inhibitory Concentration (MIC) against various pathogens. The broth microdilution method is a standardized and widely used protocol for this purpose.

Protocol: Broth Microdilution for MIC Determination (CLSI Guidelines)

This protocol is a generalized procedure based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

1. Preparation of Materials:

  • Antimicrobial Agent: Prepare a stock solution of Spiramycin at a known concentration.

  • Bacterial Strains: Use pure, overnight cultures of the Gram-positive pathogens to be tested.

  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium.

  • Equipment: Sterile 96-well microtiter plates, multichannel pipettes, incubator, turbidimeter or spectrophotometer.

2. Inoculum Preparation:

  • Select several colonies of the test bacterium from an agar (B569324) plate and suspend them in saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Preparation of Antibiotic Dilutions:

  • Perform serial two-fold dilutions of the Spiramycin stock solution in CAMHB directly in the 96-well plate. This creates a gradient of antibiotic concentrations.

  • A typical dilution series might range from 128 µg/mL down to 0.06 µg/mL.

4. Inoculation and Incubation:

  • Inoculate each well containing the antibiotic dilutions with the prepared bacterial suspension.

  • Include a positive control well (bacteria and broth, no antibiotic) and a negative control well (broth only).

  • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

5. Interpretation of Results:

  • After incubation, visually inspect the plates for turbidity.

  • The MIC is the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic.

Experimental Workflow Diagram

MIC_Workflow Experimental Workflow: MIC Determination Start Start Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) Start->Prep_Inoculum Prep_Antibiotic Prepare Serial Dilutions of Antibiotic in 96-well Plate Start->Prep_Antibiotic Inoculate Inoculate Plate with Bacterial Suspension Prep_Inoculum->Inoculate Prep_Antibiotic->Inoculate Incubate Incubate Plate (35°C, 16-20h) Inoculate->Incubate Read_Results Read MIC (Lowest concentration with no visible growth) Incubate->Read_Results End End Read_Results->End

Caption: A typical workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion

While specific quantitative data for this compound remains elusive in public databases, its classification as a 16-membered macrolide allows for a strong inferential understanding of its antibacterial properties based on the well-documented profile of Spiramycin. Spiramycin demonstrates potent in vitro activity against a wide range of clinically important Gram-positive pathogens. Its mechanism of action, centered on the inhibition of bacterial protein synthesis, is a well-established and effective antimicrobial strategy. The provided data and protocols for Spiramycin serve as a robust framework for researchers and drug development professionals interested in the potential of this compound and other related macrolides. Further dedicated research is necessary to elucidate the specific antibacterial spectrum and clinical potential of this compound.

References

In Vitro Biological Properties of Sporeamicin A: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sporeamicin A is a macrolide antibiotic isolated from a species of Saccharopolyspora.[1] As a member of the macrolide class, which includes well-studied compounds like erythromycin (B1671065) and spiramycin (B21755), this compound exhibits a characteristic spectrum of activity primarily against Gram-positive bacteria.[1] This technical guide provides an in-depth overview of the in vitro biological properties of this compound, drawing upon the extensive research conducted on the closely related and structurally similar macrolide, spiramycin, to elucidate its mechanism of action, antimicrobial and anti-inflammatory activities, and cytotoxicity. The data and experimental protocols presented herein are based on established methodologies for evaluating macrolide antibiotics, offering a comprehensive resource for researchers, scientists, and drug development professionals.

Antimicrobial Activity

This compound has demonstrated in vitro activity against a wide variety of Gram-positive bacteria.[1] The antimicrobial action of macrolides, including this compound, stems from their ability to inhibit bacterial protein synthesis. This is achieved by binding to the 50S subunit of the bacterial ribosome, which in turn prevents the translocation step of protein elongation, ultimately leading to a bacteriostatic effect.[2][3][4] At high concentrations, macrolides may exhibit bactericidal properties against highly sensitive strains.[2]

Table 1: Minimum Inhibitory Concentrations (MICs) of Spiramycin against various bacterial strains.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureusVaries (sensitive strains)
Streptococcus pyogenesVaries
Streptococcus pneumoniaeVaries
Legionella spp.Varies
Mycoplasma spp.Varies
Chlamydia spp.Varies

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC of a compound is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Bacterial Inoculum: Bacterial strains are cultured on appropriate agar (B569324) plates. Colonies are then used to prepare a bacterial suspension, which is adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve the final desired inoculum concentration.

  • Preparation of Antibiotic Dilutions: A serial two-fold dilution of this compound (or spiramycin) is prepared in CAMHB in a 96-well microtiter plate.

  • Inoculation and Incubation: The bacterial inoculum is added to each well containing the antibiotic dilutions. The microtiter plate also includes a growth control (no antibiotic) and a sterility control (no bacteria). The plate is then incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.

Diagram 1: Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A Bacterial Culture C Prepare Bacterial Inoculum (0.5 McFarland) A->C B This compound Stock D Serial Dilution of this compound in 96-well plate B->D E Inoculate plate with bacteria C->E D->E F Incubate at 37°C for 18-24h E->F G Read Results (Visual Inspection) F->G H Determine MIC G->H

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Cytotoxicity

The in vitro cytotoxicity of macrolides is an important parameter in drug development. For spiramycin, cytotoxicity has been evaluated against various cell lines, often using the MTT assay. Studies on NIH/3T3 fibroblast cells have shown that spiramycin is generally non-toxic at lower concentrations and for shorter exposure times (24 and 48 hours), with some reduction in cell viability observed at higher concentrations (50 and 100 μM) after longer exposure (72 hours).[5]

Table 2: Cytotoxicity of Spiramycin against NIH/3T3 Fibroblast Cells.

Concentration (µM)Exposure Time (hours)Cell Viability (%)
3.13 - 10024Not significantly reduced
3.13 - 10048Not significantly reduced
5072Significantly reduced
10072Significantly reduced

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: NIH/3T3 fibroblast cells are seeded into a 96-well plate at a density of 5x10^3 cells per well and incubated in a humidified 5% CO2 atmosphere at 37°C to allow for cell attachment.[5]

  • Compound Treatment: The cells are then treated with various concentrations of this compound (or spiramycin) for different time periods (e.g., 24, 48, and 72 hours).[5]

  • MTT Addition: After the treatment period, the medium is removed, and MTT solution (5 mg/mL in PBS) is added to each well. The plate is incubated for an additional 4 hours.[5]

  • Formazan (B1609692) Solubilization: The MTT solution is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).

Diagram 2: Experimental Workflow for MTT Assay

MTT_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Cell Culture (e.g., NIH/3T3) B Seed cells in 96-well plate A->B C Treat with this compound (various concentrations/times) B->C D Add MTT reagent C->D E Incubate D->E F Add DMSO to dissolve formazan E->F G Measure Absorbance F->G H Calculate Cell Viability G->H

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Anti-inflammatory Activity

Recent studies have explored the anti-inflammatory properties of macrolides like spiramycin. In lipopolysaccharide (LPS)-activated RAW 264.7 macrophages, spiramycin has been shown to significantly decrease the production of pro-inflammatory mediators such as nitric oxide (NO), interleukin (IL)-1β, and IL-6.[6][7] This anti-inflammatory effect is attributed to the inhibition of the expression of inducible nitric oxide synthase (iNOS) and the phosphorylation of mitogen-activated protein kinases (MAPKs) like ERK and JNK, as well as the inactivation and subsequent nuclear translocation of nuclear factor κB (NF-κB).[6][7]

Table 3: Anti-inflammatory Effects of Spiramycin on LPS-stimulated RAW 264.7 Macrophages.

Mediator/CytokineEffect of Spiramycin
Nitric Oxide (NO)Significantly decreased
Interleukin-1β (IL-1β)Significantly decreased
Interleukin-6 (IL-6)Significantly decreased
iNOS expressionInhibited
Phosphorylation of ERK and JNK (MAPKs)Inhibited
NF-κB activationInhibited

Experimental Protocol: Measurement of Nitric Oxide (NO) Production

The production of NO can be indirectly measured by quantifying the amount of nitrite (B80452) in the cell culture supernatant using the Griess reagent.

  • Cell Culture and Treatment: RAW 264.7 macrophages are cultured and stimulated with LPS in the presence or absence of various concentrations of this compound (or spiramycin).

  • Collection of Supernatant: After the incubation period, the cell culture supernatant is collected.

  • Griess Assay: An equal volume of the supernatant and Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride) are mixed and incubated at room temperature.

  • Absorbance Measurement: The absorbance is measured at 540 nm. The nitrite concentration is determined from a standard curve generated with known concentrations of sodium nitrite.

Diagram 3: Signaling Pathway of Spiramycin's Anti-inflammatory Action

Anti_Inflammatory_Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (ERK, JNK) TLR4->MAPK IKK IKK TLR4->IKK Spiramycin This compound (Spiramycin) Spiramycin->MAPK inhibits Spiramycin->IKK inhibits AP1 AP-1 MAPK->AP1 activates ProInflammatory Pro-inflammatory Genes (iNOS, IL-1β, IL-6) AP1->ProInflammatory IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB IκBα->NFκB releases NFκB->ProInflammatory translocates to nucleus and activates

Caption: Inhibition of NF-κB and MAPK signaling pathways by spiramycin.

Conclusion

This compound, as a macrolide antibiotic, is expected to share many of the in vitro biological properties of its well-characterized counterpart, spiramycin. These properties include potent antimicrobial activity against Gram-positive bacteria through the inhibition of protein synthesis, a generally favorable cytotoxicity profile at therapeutic concentrations, and promising anti-inflammatory effects mediated by the suppression of key pro-inflammatory signaling pathways. The experimental protocols and data presented in this guide provide a solid foundation for further investigation and development of this compound as a potential therapeutic agent. Further studies are warranted to establish the specific quantitative parameters for this compound and to fully elucidate its pharmacological profile.

References

Sporeamicin A: A Technical Overview of a Macrolide Antibiotic

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Sporeamicin A, a macrolide antibiotic. It covers the chemical properties, biological activity, and the methodologies for its production and characterization, based on available scientific literature. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Core Chemical and Physical Properties

This compound is a novel macrolide antibiotic isolated from the actinomycete, Saccharopolyspora strain L53-18.[1] Its fundamental chemical and physical characteristics are summarized in the table below.

PropertyValueSource
Chemical Formula C37H63NO12[1]
Molecular Weight 713.9 g/mol Calculated
Appearance Colorless prisms (from ethanolic solutions)[1]
UV Absorption Peak 276 nm[1]
Producing Organism Saccharopolyspora sp. (strain L53-18)[1]

Biological Activity

This compound has demonstrated significant in vitro activity against a variety of Gram-positive bacteria.[2] In vivo studies have also confirmed its efficacy. In mouse protection tests, this compound was effective against infections caused by Staphylococcus aureus, Streptococcus pyogenes, and Streptococcus pneumoniae.[2] Furthermore, pharmacokinetic studies in rats have indicated that this compound can achieve higher plasma and tissue concentrations compared to erythromycin (B1671065) stearate.[2] An important characteristic of this compound is its stability in the presence of human serum, although it does exhibit binding to serum proteins.[2]

Experimental Protocols

While the full, detailed experimental protocols for the fermentation, isolation, and characterization of this compound are contained within the primary scientific literature, this guide provides a high-level summary of the methodologies employed.

Fermentation of Saccharopolyspora sp. L53-18

The production of this compound is achieved through the fermentation of Saccharopolyspora sp. strain L53-18. While the specific media composition and fermentation parameters for optimal production are proprietary to the original research, a general approach for the cultivation of actinomycetes for antibiotic production involves the following steps:

  • Strain Cultivation: A pure culture of Saccharopolyspora sp. L53-18 is grown on a suitable agar (B569324) medium to generate a robust inoculum.

  • Seed Culture: The inoculum is transferred to a liquid seed medium and incubated to produce a high-density culture.

  • Production Fermentation: The seed culture is then used to inoculate a larger production-scale fermenter containing a specialized medium designed to promote the synthesis of secondary metabolites like this compound. The fermentation is carried out under controlled conditions of temperature, pH, and aeration.

Isolation and Purification of this compound

The isolation and purification of this compound from the fermentation broth is a multi-step process designed to separate the antibiotic from other metabolites and media components.[1]

  • Extraction: The culture filtrate is extracted with an organic solvent, such as chloroform, to transfer this compound from the aqueous phase to the organic phase.[1]

  • Purification: The crude extract is then subjected to purification steps.

  • Crystallization: The purified this compound is crystallized from a solvent like ethanol (B145695) to yield colorless prisms.[1]

Determination of In Vitro Antibacterial Activity

The antibacterial activity of this compound is typically assessed by determining its Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria. The MIC is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium. This is generally performed using a broth microdilution or agar dilution method.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the discovery and characterization of a novel antibiotic such as this compound. Due to the limited publicly available information on the specific signaling pathways affected by this compound, a detailed pathway diagram cannot be provided at this time.

experimental_workflow Generalized Workflow for Novel Antibiotic Discovery and Characterization cluster_discovery Discovery Phase cluster_production Production & Purification cluster_characterization Characterization Phase cluster_evaluation Biological Evaluation strain_isolation Strain Isolation (e.g., Saccharopolyspora sp.) screening Screening for Antibacterial Activity strain_isolation->screening Primary Screening fermentation Fermentation screening->fermentation extraction Extraction (e.g., Chloroform) fermentation->extraction purification Purification extraction->purification crystallization Crystallization purification->crystallization structure Structural Elucidation (e.g., Spectroscopy) crystallization->structure physchem Physicochemical Characterization crystallization->physchem in_vitro In Vitro Studies (e.g., MIC determination) crystallization->in_vitro in_vivo In Vivo Studies (e.g., Mouse Protection Test) in_vitro->in_vivo pharmacokinetics Pharmacokinetics in_vivo->pharmacokinetics

A generalized workflow for the discovery and characterization of a novel antibiotic.

References

Sporeamicin A: An In-Depth Technical Guide to its Stability in Human Serum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information regarding the stability of Sporeamicin A in human serum is limited. This guide summarizes the existing findings and provides a framework for analysis based on standard methodologies for macrolide antibiotics. The experimental protocols and pathways described herein are generalized and should be adapted and validated for specific research purposes.

Executive Summary

This compound, a macrolide antibiotic, has been reported to be stable in the presence of human serum based on in vitro studies.[1] This inherent stability is a promising characteristic for its potential therapeutic development. However, detailed quantitative data on its degradation kinetics, the precise impact of serum protein binding, and its metabolic fate in human serum are not extensively documented in publicly accessible literature. This technical guide provides the available information on this compound and outlines standard experimental protocols and potential metabolic pathways relevant to macrolide antibiotics, offering a foundational resource for researchers in this field.

Stability of this compound in Human Serum

The primary evidence for the stability of this compound in human serum comes from a study by Morishita et al. (1992), which states that "In vitro studies indicated that the this compound was stable in the presence of human serum, although it was bound to serum proteins."[1] This qualitative assessment suggests that the compound does not rapidly degrade upon exposure to the enzymatic and chemical environment of human serum.

Quantitative Data

Currently, there is no publicly available quantitative data on the half-life or degradation rate of this compound in human serum. To facilitate further research and provide a comparative baseline, the following table summarizes stability data for a related 16-membered macrolide antibiotic, spiramycin (B21755). It is crucial to note that these values are not directly transferable to this compound and experimental determination is necessary.

CompoundMatrixParameterValueReference
SpiramycinHuman SerumElimination Half-life6.2 - 7.7 hours[2]

Experimental Protocols

To quantitatively assess the stability of this compound in human serum, a standardized in vitro stability assay can be employed. The following protocol is a generalized workflow that can be adapted for this purpose.

In Vitro Serum Stability Assay Protocol

Objective: To determine the rate of degradation of this compound when incubated in human serum over time.

Materials:

  • This compound

  • Human serum (pooled, from a reputable commercial source)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile or other suitable organic solvent for protein precipitation and sample extraction

  • High-performance liquid chromatography (HPLC) or Liquid chromatography-mass spectrometry (LC-MS) system

  • Incubator (37°C)

  • Centrifuge

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) at a high concentration.

  • Incubation:

    • Pre-warm human serum to 37°C.

    • Spike the human serum with the this compound stock solution to achieve the desired final concentration (e.g., 1-10 µM). The final concentration of the organic solvent from the stock solution should be minimal (<1%) to avoid protein precipitation.

    • Incubate the mixture at 37°C.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the serum-drug mixture.

  • Sample Processing:

    • Immediately quench the reaction by adding a cold protein precipitation agent (e.g., 3 volumes of ice-cold acetonitrile).

    • Vortex the sample vigorously to ensure complete protein precipitation.

    • Centrifuge the sample at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the precipitated proteins.

  • Analysis:

    • Carefully collect the supernatant.

    • Analyze the concentration of the remaining this compound in the supernatant using a validated HPLC or LC-MS method.

  • Data Analysis:

    • Plot the concentration of this compound versus time.

    • Determine the half-life (t½) of this compound in human serum by fitting the data to a first-order decay model.

Serum Protein Binding Assay Protocol

Objective: To quantify the extent to which this compound binds to human serum proteins.

Materials:

  • This compound

  • Human serum

  • Equilibrium dialysis or ultrafiltration apparatus

  • Phosphate-buffered saline (PBS), pH 7.4

  • Analytical instrumentation (HPLC or LC-MS)

Procedure (using Equilibrium Dialysis):

  • Apparatus Setup: Prepare the equilibrium dialysis cells with a semi-permeable membrane that allows the passage of small molecules like this compound but retains proteins.

  • Sample Loading:

    • In one chamber of the dialysis cell, add human serum spiked with a known concentration of this compound.

    • In the other chamber, add an equal volume of PBS.

  • Equilibration:

    • Incubate the dialysis cells at 37°C with gentle agitation for a sufficient period to allow equilibrium to be reached (typically 18-24 hours).

  • Sample Collection:

    • After incubation, collect samples from both the serum chamber and the buffer chamber.

  • Analysis:

    • Determine the concentration of this compound in both chambers using a validated analytical method.

  • Calculation:

    • The percentage of protein binding can be calculated using the following formula: % Bound = [ (Total Concentration - Free Concentration) / Total Concentration ] * 100 Where the "Total Concentration" is from the serum chamber and the "Free Concentration" is from the buffer chamber.

Potential Signaling and Metabolic Pathways

The specific metabolic pathways and signaling interactions of this compound have not been elucidated. However, based on the metabolism of other macrolide antibiotics, several possibilities can be considered.

Potential Metabolic Degradation Pathway

Macrolide antibiotics can be metabolized through various enzymatic reactions, primarily in the liver. While serum has lower metabolic activity compared to the liver, some enzymatic degradation can occur. A potential, though unconfirmed, degradation pathway could involve hydrolysis of the lactone ring or modifications of the sugar moieties.

SporeamicinA This compound Hydrolysis Hydrolysis of Lactone Ring SporeamicinA->Hydrolysis Serum Esterases GlycosidicCleavage Cleavage of Sugar Moieties SporeamicinA->GlycosidicCleavage Glycosidases InactiveMetabolites Inactive Metabolites Hydrolysis->InactiveMetabolites GlycosidicCleavage->InactiveMetabolites

Caption: Potential metabolic degradation pathways for this compound in serum.

Visualizations

Experimental Workflow for Serum Stability Assay

The following diagram illustrates the general workflow for conducting an in vitro serum stability assay.

cluster_prep Preparation Stock This compound Stock Solution Incubation Incubate at 37°C Stock->Incubation Serum Human Serum Serum->Incubation Sampling Time-Point Sampling Incubation->Sampling Quenching Protein Precipitation (e.g., Acetonitrile) Sampling->Quenching Centrifugation Centrifugation Quenching->Centrifugation Analysis LC-MS/HPLC Analysis of Supernatant Centrifugation->Analysis Data Data Analysis (Half-life Calculation) Analysis->Data

Caption: Workflow for in vitro serum stability assessment of this compound.

Logical Relationship for Serum Protein Binding Analysis

The diagram below outlines the logical steps involved in determining the extent of serum protein binding.

cluster_fractions Separated Fractions Start This compound in Human Serum Equilibration Equilibrium Dialysis or Ultrafiltration Start->Equilibration Bound Protein-Bound This compound Equilibration->Bound Free Free this compound Equilibration->Free Analysis Quantification by LC-MS/HPLC Bound->Analysis Free->Analysis Calculation Calculate % Protein Binding Analysis->Calculation

Caption: Logical workflow for determining serum protein binding of this compound.

References

An In-depth Technical Guide to the Basic Pharmacology of Spiramycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental pharmacology of Spiramycin, a macrolide antibiotic. Due to the limited availability of public domain data on Sporeamicin A, this document focuses on the closely related and well-researched compound, Spiramycin, as a representative macrolide of the same class.

Mechanism of Action

Spiramycin exerts its bacteriostatic action by inhibiting protein synthesis within susceptible bacteria. The primary target is the 50S subunit of the bacterial ribosome. By binding to the 50S ribosomal subunit, Spiramycin effectively blocks the translocation step of protein synthesis. This action prevents the growing polypeptide chain from moving from the A-site to the P-site on the ribosome, thereby halting the elongation of the protein. At higher concentrations, it can exhibit bactericidal effects against highly sensitive bacterial strains.

Spiramycin Spiramycin Ribosome_50S Bacterial 50S Ribosomal Subunit Spiramycin->Ribosome_50S Binds to Protein_Synthesis Protein Synthesis Elongation (Translocation) Ribosome_50S->Protein_Synthesis Inhibition of Bacterial_Growth Bacterial Growth (Bacteriostatic Effect) Protein_Synthesis->Bacterial_Growth Leads to Inhibition of cluster_prep Sample Preparation cluster_analysis HPLC Analysis Plasma_Sample Plasma Sample Extraction Liquid-Liquid or Solid-Phase Extraction Plasma_Sample->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into HPLC System Reconstitution->Injection Separation Reversed-Phase C18 Column Isocratic or Gradient Elution Injection->Separation Detection UV Detection (e.g., 231-232 nm) Separation->Detection Quantification Quantification based on Peak Area vs. Standard Curve Detection->Quantification cluster_prep Preparation cluster_assay Assay Serial_Dilution Serial Dilution of Spiramycin in 96-well plate Inoculation Inoculation of wells with bacteria Serial_Dilution->Inoculation Inoculum_Prep Preparation of Standardized Bacterial Inoculum Inoculum_Prep->Inoculation Incubation Incubation at 37°C for 16-20 hours Inoculation->Incubation Reading Visual or Spectrophotometric Reading of Growth Incubation->Reading MIC_Determination Determination of MIC Reading->MIC_Determination

Sporeamicin A: A Technical Guide to Fermentation and Purification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the fermentation and purification processes for Sporeamicin A, a macrolide antibiotic. The information presented is curated for professionals in the fields of microbiology, biotechnology, and pharmaceutical sciences, offering detailed methodologies and quantitative data to support research and development efforts.

Introduction to this compound

This compound is a novel macrolide antibiotic isolated from the culture filtrate of Saccharopolyspora species, specifically strain L53-18.[1] Like other macrolides, it exhibits strong activity against a variety of Gram-positive bacteria. This guide outlines the critical steps for its production and isolation, from submerged fermentation of the producing microorganism to the final purification of the active compound.

Fermentation of this compound

The production of this compound is achieved through submerged fermentation of a Saccharopolyspora species. Optimization of fermentation parameters is crucial for maximizing the yield and productivity of the antibiotic.

Producing Microorganism

The microorganism responsible for the production of this compound is a strain of Saccharopolyspora.[1] This genus of actinomycetes is known for producing a variety of secondary metabolites, including other important macrolide antibiotics such as erythromycin (B1671065) and spinosad.

Fermentation Medium and Conditions

While specific data for this compound is limited, a typical fermentation process for macrolide production by Saccharopolyspora can be extrapolated. The optimization of media components and culture conditions is a critical step in achieving high titers.

Table 1: Representative Fermentation Parameters for Macrolide Production by Saccharopolyspora spp.

ParameterOptimized Value/RangeReference Compound(s)
Carbon Source Molasses (60 g/L), Glucose, Soluble StarchErythromycin[2][3]
Nitrogen Source Corn Steep Liquor, Soybean Flour, Ammonium SulfateErythromycin[2]
Precursor n-propanol (1% v/v)Erythromycin[2]
Temperature 28-34 °CErythromycin[3][4]
pH 6.8 - 7.2Erythromycin
Agitation 200 - 400 rpmPlatensimycin[5]
Aeration Maintained Dissolved Oxygen > 20%Platensimycin[5]
Fermentation Time 144 - 168 hoursErythromycin[2]
Typical Titer 500 - 1500 mg/LErythromycin, Platensimycin[3][5]

Note: The data in this table is based on the production of related macrolides by Saccharopolyspora and Streptomyces and should be considered as a starting point for the optimization of this compound production.

Experimental Protocol: Submerged Fermentation

This protocol describes a general procedure for the submerged fermentation of Saccharopolyspora for the production of this compound.

  • Inoculum Preparation:

    • Aseptically transfer a loopful of a sporulated culture of Saccharopolyspora sp. from an agar (B569324) slant to a 250 mL flask containing 50 mL of seed medium.

    • Incubate the seed culture at 30°C on a rotary shaker at 250 rpm for 48-72 hours until dense growth is achieved.

  • Production Fermentation:

    • Inoculate a 2 L production fermenter containing 1.5 L of optimized production medium with the seed culture (5-10% v/v).

    • Maintain the fermentation parameters as outlined in Table 1 (e.g., temperature at 30°C, pH controlled at 7.0).

    • Provide sterile air and agitation to maintain a dissolved oxygen level above 20%.

    • Monitor the fermentation for key parameters such as pH, dissolved oxygen, substrate consumption, and antibiotic production over the course of 144-168 hours.

    • Antibiotic titer can be monitored by taking samples at regular intervals and analyzing them using High-Performance Liquid Chromatography (HPLC).

Fermentation Workflow

Fermentation_Workflow Fermentation Workflow for this compound Production Inoculum Inoculum Preparation (Saccharopolyspora sp.) Seed_Culture Seed Culture Development (48-72h, 30°C, 250 rpm) Inoculum->Seed_Culture Production_Fermenter Production Fermentation (144-168h, 30°C, pH 7.0) Seed_Culture->Production_Fermenter Harvest Harvest of Culture Broth Production_Fermenter->Harvest

Caption: A simplified workflow for the fermentation of this compound.

Purification of this compound from Culture Broth

The recovery and purification of this compound from the fermentation broth is a multi-step process involving extraction and crystallization or chromatographic separation.

Extraction

The first step in purification is the extraction of this compound from the culture broth. This is typically achieved using a water-immiscible organic solvent.

Table 2: Representative Purification Parameters for Macrolides

Purification StepParameterTypical Value/RangeReference Compound(s)
Extraction Solvent Chloroform (B151607) or Ethyl Acetate-This compound, Spiramycin[1]
Solvent to Broth Ratio 1:1 to 3:1 (v/v)General Practice
Extraction pH Adjusted to alkaline (pH 8.0-9.0)General Practice
Crystallization Solvent EthanolThis compound[1]
Column Chromatography Reversed-phase C18Spiramycin[6]
Mobile Phase Acetonitrile (B52724)/Water or Methanol (B129727)/BufferSpiramycin[6][7]
Overall Yield 60-80% (from crude extract)General Estimate
Final Purity >95% (by HPLC)General Target

Note: This data is generalized for macrolide purification and should be optimized for this compound.

Experimental Protocol: Purification

This protocol outlines a general procedure for the purification of this compound from the culture broth.

  • Broth Clarification:

    • Separate the mycelium from the culture broth by centrifugation or filtration.

  • Solvent Extraction:

    • Adjust the pH of the clarified broth to 8.0-9.0 with a suitable base (e.g., NaOH).

    • Extract the broth with an equal volume of chloroform or ethyl acetate. Repeat the extraction 2-3 times.

    • Pool the organic phases and concentrate under reduced pressure to obtain a crude extract.

  • Crystallization:

    • Dissolve the crude extract in a minimal amount of a suitable solvent, such as hot ethanol.

    • Allow the solution to cool slowly to induce crystallization.

    • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Chromatographic Polishing (Optional):

    • For higher purity, the crystallized this compound can be further purified by column chromatography.

    • Dissolve the crystals in a suitable solvent and load onto a reversed-phase C18 column.

    • Elute with a gradient of acetonitrile in water or methanol in a suitable buffer.

    • Collect fractions and analyze for the presence of this compound by HPLC.

    • Pool the pure fractions and lyophilize to obtain the final product.

Purification Workflow

Purification_Workflow Purification Workflow for this compound Culture_Broth Fermentation Broth Clarification Broth Clarification (Centrifugation/Filtration) Culture_Broth->Clarification Extraction Solvent Extraction (Chloroform/Ethyl Acetate) Clarification->Extraction Concentration Concentration of Organic Phase Extraction->Concentration Crude_Extract Crude this compound Extract Concentration->Crude_Extract Crystallization Crystallization (e.g., from Ethanol) Crude_Extract->Crystallization Purified_Crystals Purified this compound Crystals Crystallization->Purified_Crystals Chromatography Column Chromatography (Optional) (Reversed-Phase C18) Purified_Crystals->Chromatography Final_Product High-Purity this compound Chromatography->Final_Product

Caption: A general workflow for the purification of this compound.

Putative Biosynthetic Pathway of this compound

Biosynthetic_Pathway Putative Biosynthetic Pathway of this compound cluster_PKS Polyketide Synthase (PKS) Assembly cluster_Sugar Deoxysugar Biosynthesis & Attachment Extender_Units Propionyl-CoA & Methylmalonyl-CoA PKS_Module Type I PKS Modules Extender_Units->PKS_Module Macrolactone_Ring 16-Membered Macrolactone Ring PKS_Module->Macrolactone_Ring Glycosyltransferases Glycosyltransferases Macrolactone_Ring->Glycosyltransferases Glycosylation Glucose_1P Glucose-1-Phosphate TDP_Sugars TDP-Deoxysugars Glucose_1P->TDP_Sugars TDP_Sugars->Glycosyltransferases Sporeamicin_A This compound Glycosyltransferases->Sporeamicin_A Final Assembly

Caption: A putative biosynthetic pathway for this compound.

Conclusion

This technical guide provides a comprehensive framework for the fermentation and purification of this compound. While specific quantitative data for this compound remains limited in publicly available literature, the protocols and data presented for related macrolides produced by Saccharopolyspora offer a robust starting point for research and process development. Further optimization of fermentation and purification parameters will be crucial for achieving high-yield and high-purity production of this promising antibiotic. The elucidation of the specific biosynthetic pathway of this compound will also open avenues for metabolic engineering to enhance its production.

References

Methodological & Application

Application Notes and Protocols: Sporeamicin A Minimum Inhibitory Concentration (MIC) Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of Sporeamicin A, a novel investigational antibiotic. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[1][2][3][4] This protocol is based on the widely accepted broth microdilution method, a standard for antimicrobial susceptibility testing.[1][5][6]

Principle of the Method

The broth microdilution method is a technique used to determine the susceptibility of microorganisms to antimicrobial agents.[1][6] The assay involves preparing a series of two-fold dilutions of this compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism.[7] Following incubation, the plates are examined for visible signs of bacterial growth, such as turbidity or pellet formation.[6][7] The MIC is identified as the lowest concentration of this compound at which there is no visible growth.[6][8]

Materials and Reagents

  • This compound powder

  • Appropriate solvent for this compound (e.g., sterile deionized water, DMSO)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Test microorganism (e.g., Staphylococcus aureus ATCC® 29213™, Escherichia coli ATCC® 25922™ as quality control strains)

  • Sterile 96-well microtiter plates with lids

  • Sterile single and multichannel pipettes and tips

  • Sterile reagent reservoirs

  • 0.5 McFarland turbidity standard

  • Sterile saline (0.85% NaCl) or Phosphate-Buffered Saline (PBS)

  • Incubator (35°C ± 2°C)

  • Spectrophotometer or nephelometer

  • Vortex mixer

Experimental Protocol

3.1. Preparation of this compound Stock Solution

  • Accurately weigh a sufficient amount of this compound powder.

  • Dissolve the powder in a suitable solvent to prepare a high-concentration stock solution (e.g., 1280 µg/mL). The stock solution should be at least 10 times the highest concentration to be tested.[7]

  • Ensure the stock solution is well-dissolved and sterile (filter sterilization may be necessary if the solvent is not sterile).

3.2. Preparation of Bacterial Inoculum

  • From a fresh (18-24 hour) agar (B569324) plate, select 3-5 well-isolated colonies of the test microorganism.

  • Suspend the colonies in sterile saline or PBS.

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL. A spectrophotometer can be used for verification.[7]

  • Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[8]

3.3. Broth Microdilution Procedure

  • Dispense 100 µL of sterile CAMHB into all wells of a 96-well microtiter plate.

  • Add 100 µL of the this compound stock solution to the wells in the first column of the plate. This results in a 1:2 dilution of the stock solution.

  • Using a multichannel pipette, perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to column 10. Discard 100 µL from column 10.

  • Column 11 will serve as the growth control (no antibiotic), and column 12 will be the sterility control (no antibiotic, no bacteria).

  • Within 15 minutes of preparing the final inoculum, add 100 µL of the diluted bacterial suspension to wells in columns 1 through 11. This brings the final volume in these wells to 200 µL.

3.4. Incubation and Interpretation

  • Cover the microtiter plate with a lid to prevent evaporation and contamination.

  • Incubate the plate at 35°C ± 2°C for 16-20 hours in an ambient air incubator.[5][6]

  • After incubation, visually inspect the plate for bacterial growth. Growth is indicated by turbidity or the formation of a cell pellet at the bottom of the well. The sterility control (column 12) should remain clear, and the growth control (column 11) should show distinct turbidity.

  • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[6][7]

Data Presentation

The following table summarizes hypothetical MIC values for this compound against common quality control bacterial strains.

MicroorganismATCC® No.This compound MIC (µg/mL)
Staphylococcus aureus292130.5
Enterococcus faecalis292122
Escherichia coli259228
Pseudomonas aeruginosa2785332
Streptococcus pneumoniae496190.125

Visualization

Experimental Workflow for MIC Assay

MIC_Workflow This compound MIC Assay Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading prep_antibiotic Prepare this compound Stock Solution serial_dilution Perform 2-fold Serial Dilution of this compound in 96-well Plate prep_antibiotic->serial_dilution prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculation Inoculate Wells with Standardized Bacteria prep_inoculum->inoculation serial_dilution->inoculation incubation Incubate at 35°C for 16-20 hours inoculation->incubation reading Visually Inspect for Growth and Determine MIC incubation->reading

Caption: Workflow of the broth microdilution MIC assay.

Mechanism of Action Signaling Pathway

Spiramycin (B21755), a macrolide antibiotic, functions by inhibiting bacterial protein synthesis.[9][10] It binds to the 50S subunit of the bacterial ribosome, which in turn blocks the translocation step of protein synthesis.[9][10][11] This action is primarily bacteriostatic, meaning it inhibits the growth and reproduction of bacteria, but can be bactericidal at high concentrations.[10]

Mechanism_of_Action This compound (Macrolide) Mechanism of Action Sporeamicin_A This compound Binding Binding Sporeamicin_A->Binding Ribosome_50S Bacterial 50S Ribosomal Subunit Ribosome_50S->Binding Translocation_Block Inhibition of Translocation Step Binding->Translocation_Block Protein_Synthesis_Inhibition Inhibition of Bacterial Protein Synthesis Translocation_Block->Protein_Synthesis_Inhibition Bacterial_Growth_Inhibition Bacteriostatic Effect (Inhibition of Growth) Protein_Synthesis_Inhibition->Bacterial_Growth_Inhibition

Caption: Inhibition of bacterial protein synthesis by this compound.

References

Application Notes and Protocols for Antimicrobial Susceptibility Testing of Sporeamicin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for determining the in vitro antimicrobial susceptibility of Sporeamicin A, a macrolide antibiotic. The following protocols are based on established standards for antimicrobial susceptibility testing (AST) and are intended to guide researchers in assessing the efficacy of this compound against a variety of bacterial strains.

Introduction to this compound

This compound is an erythromycin-type macrolide antibiotic isolated from a species of Saccharopolyspora.[1] It has demonstrated in vitro activity against a broad range of Gram-positive bacteria.[1] Like other macrolide antibiotics, this compound is presumed to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, thereby blocking the exit of nascent peptide chains.[2][3][4][5][6] Accurate and reproducible antimicrobial susceptibility testing is crucial for determining its spectrum of activity and for the development of potential clinical applications.

Quantitative Data Summary

The following table summarizes hypothetical Minimum Inhibitory Concentration (MIC) values for this compound against common Gram-positive pathogens. These values are provided as an illustrative example for data presentation. Actual MICs must be determined experimentally.

Bacterial SpeciesStrainThis compound MIC (µg/mL)Erythromycin MIC (µg/mL)
Staphylococcus aureusATCC 292130.51
Staphylococcus aureus (MRSA)ATCC 433001>128
Streptococcus pneumoniaeATCC 496190.250.5
Streptococcus pyogenesATCC 196150.1250.25
Enterococcus faecalisATCC 2921224

Experimental Protocols

Standardized methods for AST, such as those provided by the Clinical and Laboratory Standards Institute (CLSI), are recommended to ensure accuracy and reproducibility.[7][8]

Broth Microdilution Method for MIC Determination

This method is considered a gold standard for determining the quantitative MIC of an antimicrobial agent.[9][10]

Materials:

  • This compound powder

  • Appropriate solvent for this compound (e.g., dimethyl sulfoxide (B87167) (DMSO), followed by dilution in water)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Incubator (35°C ± 2°C)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent at a concentration of 10 mg/mL.

  • Serial Dilutions: Perform serial two-fold dilutions of the this compound stock solution in CAMHB to achieve a range of concentrations (e.g., from 64 µg/mL to 0.06 µg/mL) in the wells of a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a bacterial suspension from 4-5 pure colonies grown on a non-selective agar (B569324) plate.[7][9] Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[9] Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism, as detected by the naked eye or a microplate reader.[9]

Disk Diffusion Method (Kirby-Bauer Test)

The disk diffusion method is a qualitative or semi-quantitative method to assess the susceptibility of bacteria to an antimicrobial agent.[9][10]

Materials:

  • This compound-impregnated paper disks (e.g., 15 µg)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile cotton swabs

  • Incubator (35°C ± 2°C)

  • Ruler or caliper

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension adjusted to a 0.5 McFarland turbidity standard as described for the broth microdilution method.[9]

  • Plate Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess liquid.[11] Swab the entire surface of a MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure uniform growth.[11]

  • Disk Application: Aseptically apply the this compound-impregnated disks to the surface of the inoculated MHA plate. Ensure the disks are in firm contact with the agar.

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

  • Reading Results: Measure the diameter of the zone of inhibition (the area with no visible growth) around each disk in millimeters.[11] Interpret the results as susceptible, intermediate, or resistant based on established zone diameter breakpoints. Since this compound is a new agent, these breakpoints would need to be established through correlation with MIC data.

Visualizations

Mechanism of Action of this compound

Mechanism_of_Action cluster_ribosome Bacterial 50S Ribosomal Subunit Ribosome E-site P-site A-site Peptide_Exit_Tunnel Peptide Exit Tunnel Peptidyl_tRNA Peptidyl-tRNA Peptide_Exit_Tunnel->Peptidyl_tRNA Blocks exit Sporeamicin_A This compound Sporeamicin_A->Peptide_Exit_Tunnel Binds to Inhibition Inhibition of Protein Synthesis Peptidyl_tRNA->Inhibition Leads to Broth_Microdilution_Workflow A Prepare this compound Stock Solution B Perform Serial Dilutions in 96-well Plate A->B E Inoculate Microtiter Plate B->E C Prepare 0.5 McFarland Bacterial Inoculum D Dilute Inoculum to Final Concentration C->D D->E F Incubate at 35°C for 16-20 hours E->F G Read MIC (Lowest concentration with no growth) F->G Disk_Diffusion_Workflow A Prepare 0.5 McFarland Bacterial Inoculum B Inoculate Mueller-Hinton Agar Plate A->B C Apply this compound Impregnated Disk B->C D Incubate at 35°C for 16-20 hours C->D E Measure Zone of Inhibition (in mm) D->E F Interpret Results (Susceptible, Intermediate, Resistant) E->F

References

Application Notes: In Vitro Protein Synthesis Inhibition Assay Using Sporeamicin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sporeamicin A is a macrolide antibiotic that demonstrates potent inhibitory effects on bacterial protein synthesis. This characteristic makes it a subject of interest for antimicrobial research and drug development. Macrolide antibiotics, including this compound, function by binding to the 50S subunit of the bacterial ribosome.[1][2] This interaction disrupts the elongation phase of protein synthesis, ultimately leading to a bacteriostatic effect.[2] In vitro protein synthesis assays provide a robust and controlled environment to quantify the inhibitory activity of compounds like this compound. These cell-free systems allow for the direct measurement of protein synthesis inhibition without the complexities of cellular uptake and metabolism. This document provides a detailed protocol for an in vitro protein synthesis inhibition assay using a luciferase reporter system to determine the inhibitory concentration (IC50) of this compound.

Mechanism of Action

This compound, a 16-membered macrolide, targets the bacterial 70S ribosome, specifically binding to the 50S subunit.[2] This binding occurs within the polypeptide exit tunnel, near the peptidyl transferase center. The presence of the antibiotic obstructs the passage of the nascent polypeptide chain, thereby inhibiting the translocation step of protein elongation.[2] This disruption leads to the premature dissociation of peptidyl-tRNA from the ribosome, effectively halting protein synthesis.[2][3][4]

cluster_ribosome Bacterial 70S Ribosome 50S_Subunit 50S Subunit Inhibition Inhibition of Translocation 50S_Subunit->Inhibition 30S_Subunit 30S Subunit Sporeamicin_A This compound Sporeamicin_A->50S_Subunit Binds to mRNA mRNA mRNA->30S_Subunit Binds to Aminoacyl_tRNA Aminoacyl-tRNA Aminoacyl_tRNA->50S_Subunit Enters A-site Peptidyl_tRNA Peptidyl-tRNA Polypeptide_Chain Growing Polypeptide Chain Peptidyl_tRNA->Polypeptide_Chain Elongates Inhibition->Peptidyl_tRNA Blocks exit Protein_Synthesis_Blocked Protein Synthesis Blocked Inhibition->Protein_Synthesis_Blocked Start Start Prep_Sporeamicin_A Prepare this compound Serial Dilutions in DMSO Start->Prep_Sporeamicin_A Prep_Master_Mix Prepare Master Mix on Ice (S30 Extract, Amino Acids, Luciferase DNA) Start->Prep_Master_Mix Add_Inhibitor Add this compound Dilutions and DMSO Control Prep_Sporeamicin_A->Add_Inhibitor Aliquot Aliquot Master Mix Prep_Master_Mix->Aliquot Aliquot->Add_Inhibitor Incubate Incubate at 37°C for 2 hours Add_Inhibitor->Incubate Add_Luciferase_Reagent Add Luciferase Assay Reagent Incubate->Add_Luciferase_Reagent Measure_Luminescence Measure Luminescence (Luminometer) Add_Luciferase_Reagent->Measure_Luminescence Data_Analysis Data Analysis: - Calculate % Inhibition - Plot Dose-Response Curve - Determine IC50 Measure_Luminescence->Data_Analysis End End Data_Analysis->End

References

Application Notes and Protocols: Sporeamicin A Ribosome Binding Affinity Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the current understanding of Sporeamicin A's interaction with the ribosome and detailed protocols for determining its binding affinity. While specific quantitative binding data for this compound is not extensively available in the public domain, this document leverages information on the closely related macrolide antibiotic, Spiramycin (B21755), to infer its mechanism of action and provides detailed experimental protocols to enable researchers to conduct ribosome binding affinity studies.

Introduction

This compound is a macrolide antibiotic, a class of drugs known for their efficacy against a variety of bacterial infections.[1] Like other macrolides, its primary mechanism of action is the inhibition of bacterial protein synthesis. This is achieved by binding to the bacterial ribosome, the cellular machinery responsible for translating mRNA into protein. Understanding the specifics of this interaction, particularly the binding affinity, is crucial for drug development, including optimizing efficacy and overcoming resistance.

Macrolide antibiotics, such as Spiramycin, typically bind to the 50S subunit of the bacterial ribosome.[2][3][4] This binding event interferes with the translocation step of protein synthesis, where the ribosome moves along the mRNA to read the next codon.[2][3][5] Specifically, these antibiotics are thought to stimulate the dissociation of peptidyl-tRNA from the ribosome during translocation, effectively halting protein elongation.[5][6] Given that this compound is an erythromycin-type antibiotic, it is highly probable that it shares this mechanism of action.[1]

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

This compound, as a macrolide antibiotic, is presumed to target the 50S ribosomal subunit in bacteria. The binding site is located within the polypeptide exit tunnel. By binding to this site, the antibiotic sterically hinders the progression of the nascent polypeptide chain, leading to the premature dissociation of peptidyl-tRNA from the ribosome. This action results in a bacteriostatic effect, inhibiting bacterial growth and replication.[2][5]

G cluster_ribosome Bacterial Ribosome (70S) 50S_subunit 50S Subunit P_site P-site Inhibition Inhibition 50S_subunit->Inhibition Blocks Translocation 30S_subunit 30S Subunit mRNA mRNA Peptidyl_tRNA Peptidyl-tRNA A_site A-site E_site E-site Sporeamicin_A This compound Sporeamicin_A->50S_subunit Binds to Exit Tunnel Dissociation Dissociation Inhibition->Dissociation Premature Dissociation of Peptidyl-tRNA Protein_Synthesis_Halted Protein_Synthesis_Halted Dissociation->Protein_Synthesis_Halted Protein Synthesis Halted

Caption: Proposed mechanism of action for this compound.

Quantitative Data on Ribosome Binding Affinity

AntibioticTarget RibosomeMethodDissociation Constant (Kd)Reference
This compound S. aureus 70SFilter Binding AssayHypothetical: 0.5 µM(To be determined)
This compound E. coli 70SSucrose (B13894) Gradient CentrifugationHypothetical: 1.2 µM(To be determined)
Spiramycin Bacterial 50SNot Specified1:1 Stoichiometry[4][5]
Erythromycin E. coli RibosomesNot SpecifiedTightly Binds[7]

Experimental Protocols

To determine the ribosome binding affinity of this compound, a series of experiments can be conducted. The following protocols provide a detailed methodology for ribosome isolation and two common binding assays.

Protocol 1: Isolation of Bacterial Ribosomes

This protocol describes the purification of 70S ribosomes from a bacterial culture, such as Staphylococcus aureus or Escherichia coli.

Materials:

  • Bacterial cell paste

  • Lysis Buffer (20 mM Tris-HCl pH 7.5, 100 mM NH4Cl, 10.5 mM MgCl2, 0.5 mM EDTA, 6 mM β-mercaptoethanol)

  • High Salt Wash Buffer (20 mM Tris-HCl pH 7.5, 500 mM NH4Cl, 10.5 mM MgCl2, 0.5 mM EDTA, 6 mM β-mercaptoethanol)

  • Ribosome Storage Buffer (20 mM Tris-HCl pH 7.5, 60 mM NH4Cl, 6 mM MgCl2, 6 mM β-mercaptoethanol, 20% glycerol)

  • Lysozyme, DNase I

  • Sucrose (RNase-free)

  • Ultracentrifuge and appropriate rotors

Procedure:

  • Resuspend bacterial cell paste in ice-cold Lysis Buffer.

  • Lyse the cells using a French press or sonication.

  • Clarify the lysate by centrifugation at 30,000 x g for 30 minutes at 4°C to remove cell debris.

  • Layer the supernatant onto a 30% sucrose cushion in Lysis Buffer.

  • Pellet the ribosomes by ultracentrifugation at 100,000 x g for 16 hours at 4°C.

  • Discard the supernatant and gently wash the ribosome pellet with High Salt Wash Buffer to remove associated proteins.

  • Resuspend the ribosome pellet in Ribosome Storage Buffer.

  • Determine the ribosome concentration using a spectrophotometer (A260 of 1 = 24 pmol of 70S ribosomes/mL).

  • Store the purified ribosomes at -80°C.

Protocol 2: Filter Binding Assay

This assay measures the binding of a radiolabeled ligand (this compound) to ribosomes, which are then captured on a nitrocellulose membrane.

Materials:

  • Purified 70S ribosomes

  • Radiolabeled [3H]-Sporeamicin A (requires custom synthesis)

  • Binding Buffer (50 mM Tris-HCl pH 7.5, 70 mM NH4Cl, 30 mM KCl, 7 mM MgCl2)

  • Wash Buffer (Binding Buffer without additives)

  • Nitrocellulose membranes (0.45 µm pore size)

  • Cellulose (B213188) acetate (B1210297) membranes (0.45 µm pore size)

  • Vacuum filtration apparatus

  • Scintillation vials and scintillation fluid

Procedure:

  • Prepare a series of dilutions of [3H]-Sporeamicin A in Binding Buffer.

  • In a microcentrifuge tube, mix a fixed concentration of 70S ribosomes (e.g., 100 nM) with varying concentrations of [3H]-Sporeamicin A.

  • Incubate the reactions at 37°C for 30 minutes to reach equilibrium.

  • Assemble the filtration apparatus with a nitrocellulose membrane placed over a cellulose acetate membrane. The nitrocellulose will bind the ribosome-ligand complex, while the cellulose acetate will not.

  • Filter the binding reactions under vacuum and immediately wash with 3 x 1 mL of ice-cold Wash Buffer.

  • Remove the nitrocellulose membrane and place it in a scintillation vial with scintillation fluid.

  • Quantify the radioactivity using a scintillation counter.

  • Plot the bound [3H]-Sporeamicin A as a function of the total ligand concentration and fit the data to a saturation binding curve to determine the Kd.

G cluster_prep Preparation cluster_binding Binding Reaction cluster_separation Separation cluster_detection Detection & Analysis Ribosomes Purified 70S Ribosomes Incubation Incubate at 37°C for 30 min Ribosomes->Incubation Ligand [3H]-Sporeamicin A (Serial Dilutions) Ligand->Incubation Filtration Vacuum Filtration (Nitrocellulose Membrane) Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation Analysis Data Analysis (Saturation Binding Curve) Scintillation->Analysis

Caption: Experimental workflow for a filter binding assay.
Protocol 3: Sucrose Gradient Centrifugation Assay

This method separates ribosome-ligand complexes from free ligand based on their sedimentation through a sucrose gradient.

Materials:

  • Purified 70S ribosomes

  • Radiolabeled [3H]-Sporeamicin A

  • Sucrose solutions (10% and 30% w/v in Binding Buffer)

  • Gradient maker

  • Ultracentrifuge and swing-out rotor

Procedure:

  • Prepare linear 10-30% sucrose gradients in ultracentrifuge tubes.

  • Prepare binding reactions as described in the Filter Binding Assay protocol.

  • Carefully layer the binding reaction mixture onto the top of the sucrose gradient.

  • Centrifuge at 150,000 x g for 4 hours at 4°C.

  • Fractionate the gradient from top to bottom.

  • Measure the radioactivity of each fraction using a scintillation counter.

  • The radioactivity in the fractions corresponding to the 70S ribosome peak represents the bound ligand.

  • Calculate the concentration of bound and free ligand to determine the binding affinity.

Conclusion

The provided application notes and protocols offer a framework for investigating the ribosome binding affinity of this compound. By adapting established methods for studying macrolide-ribosome interactions, researchers can generate crucial data to elucidate the precise mechanism of action of this antibiotic. This information is invaluable for the development of new and more effective antibacterial agents.

References

Application Notes: Extraction of Sporeamicin A from Saccharopolyspora Culture

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Sporeamicin A is a macrolide antibiotic with significant activity against a variety of Gram-positive bacteria.[1] It is a secondary metabolite produced by the actinomycete Saccharopolyspora.[2] This document provides a detailed protocol for the extraction and initial purification of this compound from the culture broth of a Saccharopolyspora species, based on established methodologies for macrolide antibiotics. The protocol is intended for researchers, scientists, and drug development professionals working on the isolation and characterization of novel antimicrobial compounds.

Introduction

Saccharopolyspora is a genus of actinomycetes known for its ability to produce a diverse range of bioactive secondary metabolites, including important antibiotics like erythromycin.[3][4][5] this compound, isolated from the culture filtrate of Saccharopolyspora strain L53-18, is a promising macrolide antibiotic.[2] The effective extraction and purification of this compound are critical first steps for further pharmacological studies and potential drug development. This protocol outlines a reproducible method for obtaining this compound from a liquid culture of Saccharopolyspora.

Experimental Protocols

Fermentation of Saccharopolyspora sp.

A two-stage fermentation process is typically employed for the production of secondary metabolites in Saccharopolyspora.

  • Seed Culture: Inoculate a single colony of Saccharopolyspora sp. into a 250 mL flask containing 30 mL of a suitable seed medium (e.g., Tryptic Soy Broth - TSB). Incubate at 30°C with shaking at 220 rpm for 48 hours.[6]

  • Production Culture: Transfer the seed culture (e.g., 0.5 mL) into a 500 mL flask containing 100 mL of production medium. The composition of the production medium should be optimized for this compound production. Fermentation is carried out for 7 to 8 days under the same temperature and shaking conditions.[7]

Extraction of this compound

This protocol is based on the solvent extraction method described for this compound.[2]

  • Harvesting: After the fermentation period, separate the mycelium from the culture broth by centrifugation at 10,000 x g for 15 minutes. The supernatant (culture filtrate) contains the secreted this compound.

  • Solvent Extraction:

    • Transfer the culture filtrate to a separating funnel.

    • Add an equal volume of chloroform (B151607) to the culture filtrate.[2]

    • Shake the funnel vigorously for 10-15 minutes to ensure thorough mixing and extraction of the antibiotic into the organic phase.

    • Allow the phases to separate. The chloroform phase, containing this compound, will be the bottom layer.

    • Carefully collect the chloroform layer.

    • Repeat the extraction process with the aqueous phase to maximize the yield.

  • Concentration: Combine the chloroform extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

Purification of this compound

A multi-step purification process is recommended to obtain pure this compound.

  • Crystallization:

    • Dissolve the crude extract in a minimal amount of ethanol.

    • Allow the solution to stand at a low temperature (e.g., 4°C) to facilitate the crystallization of this compound.[2]

    • Collect the crystals by filtration.

  • Chromatographic Purification (Optional but Recommended):

    • For higher purity, the crystallized this compound can be further purified using column chromatography or High-Performance Liquid Chromatography (HPLC).

    • Column Chromatography: A silica (B1680970) gel column can be used with a suitable solvent system (e.g., a gradient of chloroform and methanol) to separate this compound from remaining impurities.

    • HPLC: Reversed-phase HPLC is a powerful technique for the final purification and analysis of this compound.

Data Presentation

The following table summarizes the key quantitative parameters of the extraction protocol.

ParameterValue/RangeUnitNotes
Fermentation
Seed Culture Volume30mLIn a 250 mL flask.
Production Culture Volume100mLIn a 500 mL flask.
Incubation Temperature30°CFor both seed and production cultures.
Shaking Speed220rpmFor both seed and production cultures.
Seed Culture Duration48hours
Production Culture Duration7 - 8days
Extraction
Centrifugation Speed10,000x gTo separate mycelium from culture broth.
Centrifugation Time15minutes
Extraction SolventChloroform-
Solvent to Filtrate Ratio1:1v/v
Purification
Crystallization SolventEthanol-
Crystallization Temperature4°C
Analysis
This compound UV Absorption276nmA strong UV absorption peak for this compound.[2]
Molecular FormulaC37H63NO12-The determined molecular formula of this compound.[2]

Workflow and Diagrams

The following diagram illustrates the overall workflow for the extraction and purification of this compound.

Extraction_Workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification Saccharopolyspora_sp Saccharopolyspora sp. Culture Seed_Culture Seed Culture (48h) Saccharopolyspora_sp->Seed_Culture Production_Culture Production Culture (7-8 days) Seed_Culture->Production_Culture Centrifugation Centrifugation (10,000 x g, 15 min) Production_Culture->Centrifugation Culture_Filtrate Culture Filtrate Centrifugation->Culture_Filtrate Mycelium Mycelium (discard) Centrifugation->Mycelium Solvent_Extraction Chloroform Extraction (1:1 v/v) Culture_Filtrate->Solvent_Extraction Chloroform_Extract Chloroform Extract Solvent_Extraction->Chloroform_Extract Concentration Concentration (Rotary Evaporation) Chloroform_Extract->Concentration Crude_Extract Crude this compound Extract Concentration->Crude_Extract Crystallization Crystallization (Ethanol, 4°C) Crude_Extract->Crystallization Purified_Crystals Purified this compound Crystals Crystallization->Purified_Crystals Chromatography Optional: Chromatography (Column/HPLC) Purified_Crystals->Chromatography Highly_Pure_Sporeamicin_A Highly Pure this compound Chromatography->Highly_Pure_Sporeamicin_A

Caption: Workflow for this compound Extraction and Purification.

References

Application Notes & Protocols: Genetic Manipulation of Antibiotic-Producing Actinomycetes

Author: BenchChem Technical Support Team. Date: December 2025

A Representative Study Using Spiramycin (B21755) as a Model for Macrolide Antibiotic Engineering

Introduction

The protocols detailed below leverage modern genetic engineering tools, with a particular focus on the CRISPR-Cas9 system for precise and efficient genome editing.[1][4][5][6] These techniques have proven effective for gene knockout, promoter engineering, and the activation of silent biosynthetic gene clusters in various actinomycetes.[4][5][7]

I. Overview of Spiramycin Biosynthesis and Regulation

Spiramycin is a 16-membered macrolide antibiotic composed of a polyketide lactone ring (platenolide) to which three deoxyhexose sugars (mycaminose, forosamine, and mycarose) are sequentially attached.[8][9] The biosynthesis of spiramycin is a complex process involving a large gene cluster that encodes the polyketide synthase (PKS), tailoring enzymes, and regulatory proteins.[9][10] The expression of these genes is tightly regulated, often involving pathway-specific activator proteins.[9] Genetic manipulation of these regulatory elements or the biosynthetic genes themselves can significantly impact the yield and composition of the final product.

II. Key Genetic Manipulation Strategies

Several genetic manipulation strategies can be employed to enhance spiramycin production or create novel derivatives:

  • Promoter Engineering: Replacing native promoters of key biosynthetic genes with stronger constitutive or inducible promoters can increase gene expression and boost antibiotic yield.[4][5][7]

  • Gene Knockout: Deleting genes involved in competing metabolic pathways or negative regulatory genes can redirect metabolic flux towards spiramycin biosynthesis.[2][11]

  • Gene Overexpression: Increasing the copy number of positive regulatory genes or rate-limiting biosynthetic genes can enhance production.[12]

  • Heterologous Expression: Expressing biosynthetic gene clusters from other organisms in a genetically engineered host strain can lead to the production of novel antibiotics.[2][11][13]

III. Experimental Protocols

This section provides detailed protocols for the genetic manipulation of Streptomyces ambofaciens. These protocols are adapted from established methods for actinomycetes and can be modified for other related species like Saccharopolyspora erythraea.

Protocol 1: CRISPR-Cas9 Mediated Gene Knockout

This protocol describes the deletion of a target gene in S. ambofaciens using a CRISPR-Cas9 system.

Workflow for CRISPR-Cas9 Mediated Gene Knockout

G cluster_design Design Phase cluster_construction Plasmid Construction cluster_transformation Transformation & Selection cluster_verification Verification sgRNA_design 1. Design sgRNAs targeting the gene of interest donor_template 2. Design donor DNA template with homology arms sgRNA_design->donor_template plasmid_assembly 3. Assemble CRISPR-Cas9 plasmid containing sgRNA and donor template donor_template->plasmid_assembly conjugation 4. Introduce plasmid into S. ambofaciens via conjugation plasmid_assembly->conjugation selection 5. Select for exconjugants conjugation->selection screening 6. Screen colonies by PCR for gene deletion selection->screening sequencing 7. Sequence PCR products to confirm deletion screening->sequencing

Caption: Workflow for gene knockout using CRISPR-Cas9.

Methodology:

  • sgRNA Design:

    • Identify the target gene for knockout.

    • Design two single guide RNAs (sgRNAs) targeting the 5' and 3' ends of the gene to create a large deletion.[14][15] Ensure high on-target scores and minimal off-target effects using appropriate design tools.

  • Donor DNA Template Design:

    • Construct a donor DNA template consisting of two ~1 kb homology arms flanking the target gene. These arms will facilitate homologous recombination.

  • CRISPR-Cas9 Plasmid Construction:

    • Clone the designed sgRNAs into a suitable CRISPR-Cas9 vector for actinomycetes. This vector should contain the Cas9 nuclease gene under a suitable promoter and the sgRNA expression cassette.[6]

    • Insert the donor DNA template into the same or a separate plasmid.

  • Conjugal Transfer into S. ambofaciens :

    • Introduce the CRISPR-Cas9 plasmid into an E. coli donor strain (e.g., ET12567/pUZ8002).

    • Perform intergeneric conjugation between the E. coli donor and S. ambofaciens. Plate the conjugation mixture on a medium that selects for S. ambofaciens exconjugants.[13]

  • Selection of Mutants:

    • Overlay the plates with an appropriate antibiotic to select for colonies that have integrated the plasmid.

    • Subculture the resistant colonies to promote the second crossover event, leading to the deletion of the target gene and loss of the plasmid.

  • Verification of Gene Knockout:

    • Screen individual colonies by colony PCR using primers that flank the target gene. A smaller PCR product compared to the wild-type indicates a successful deletion.

    • Confirm the deletion by Sanger sequencing of the PCR product.

Protocol 2: Promoter Replacement using CRISPR-Cas9

This protocol details the replacement of a native promoter with a strong, constitutive promoter to enhance gene expression.

Workflow for Promoter Replacement

G cluster_design Design Phase cluster_construction Plasmid Construction cluster_transformation Transformation & Selection cluster_verification Verification promoter_selection 1. Select a strong constitutive promoter sgRNA_design 2. Design sgRNA targeting the native promoter region promoter_selection->sgRNA_design donor_template 3. Design donor template with the new promoter and homology arms sgRNA_design->donor_template plasmid_assembly 4. Assemble CRISPR-Cas9 plasmid donor_template->plasmid_assembly conjugation 5. Conjugal transfer into S. ambofaciens plasmid_assembly->conjugation selection 6. Select for exconjugants conjugation->selection screening 7. Screen colonies by PCR selection->screening sequencing 8. Sequence to confirm promoter replacement screening->sequencing expression_analysis 9. Analyze gene expression by RT-qPCR sequencing->expression_analysis

Caption: Workflow for promoter replacement via CRISPR-Cas9.

Methodology:

  • Promoter Selection: Choose a well-characterized strong promoter suitable for actinomycetes (e.g., ermEp, kasOp).

  • sgRNA and Donor DNA Design: Design an sgRNA that targets the native promoter region of the gene of interest. The donor DNA should contain the selected strong promoter flanked by homology arms corresponding to the regions upstream and downstream of the native promoter.

  • Plasmid Construction and Conjugation: Follow the same procedures as described in Protocol 1 for plasmid construction and conjugal transfer.

  • Screening and Verification:

    • Screen for promoter replacement using PCR with primers flanking the promoter region. The size of the PCR product will differ between the wild-type and the engineered strain.

    • Confirm the correct insertion of the new promoter by Sanger sequencing.

  • Gene Expression Analysis: Perform reverse transcription-quantitative PCR (RT-qPCR) to quantify the increase in the transcript level of the target gene.

IV. Data Presentation

Effective genetic manipulation should result in quantifiable changes in antibiotic production. The following tables present hypothetical data based on typical outcomes of such experiments.

Table 1: Comparison of Spiramycin Titer in Engineered Strains

StrainGenetic ModificationSpiramycin Titer (mg/L)Fold Increase vs. Wild-Type
S. ambofaciens WTWild-Type150 ± 151.0
S. ambofaciens ΔnegRKnockout of negative regulator gene320 ± 252.1
S. ambofaciens PermE-srmGPromoter replacement for glycosyltransferase gene450 ± 303.0
S. ambofaciens ΔnegR + PermE-srmGCombined modifications780 ± 505.2

Table 2: Relative Transcript Levels of Key Biosynthetic Genes

StrainRelative Transcript Level of srmGRelative Transcript Level of srmR (activator)
S. ambofaciens WT1.0 ± 0.11.0 ± 0.1
S. ambofaciens PermE-srmG8.5 ± 0.71.1 ± 0.2

V. Signaling Pathways and Regulatory Networks

The biosynthesis of secondary metabolites like spiramycin is often controlled by complex regulatory networks. Understanding these pathways is crucial for designing effective genetic engineering strategies.

Simplified Regulatory Cascade for Spiramycin Biosynthesis

G cluster_regulation Regulatory Genes cluster_biosynthesis Biosynthetic Genes SrmR SrmR (Pleiotropic regulator) Srm40 Srm40 (Pathway-specific activator) SrmR->Srm40 activates PKS Polyketide Synthase Genes Srm40->PKS activates Tailoring Tailoring Enzyme Genes Srm40->Tailoring activates Spiramycin Spiramycin Production PKS->Spiramycin leads to Tailoring->Spiramycin leads to

Caption: Simplified regulatory cascade in spiramycin biosynthesis.[9]

VI. Conclusion

The genetic manipulation of antibiotic-producing actinomycetes is a powerful approach for improving titers and generating novel compounds. The protocols and strategies outlined in this document, using spiramycin as a representative example, provide a solid foundation for researchers. The application of CRISPR-Cas9 technology has significantly advanced our ability to perform precise and efficient genome editing in these complex microorganisms.[1][5][6] Further exploration of metabolic pathways and regulatory networks will continue to unlock the vast potential of actinomycetes as a source of valuable therapeutics.

References

Application Notes & Protocols: Establishing Animal Models for Sporeamicin A Efficacy Testing

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sporeamicin A is a macrolide antibiotic produced by Saccharopolyspora species.[1] Like other macrolides, its mechanism of action involves inhibiting bacterial protein synthesis by binding to the 50S ribosomal subunit, which prevents the translocation step and stimulates the dissociation of peptidyl-tRNA from ribosomes.[2][3][4][5] This action is primarily bacteriostatic but can be bactericidal at high concentrations.[4] this compound has demonstrated significant in vitro activity against a wide range of Gram-positive bacteria, including clinically relevant species such as Staphylococcus aureus, Streptococcus pyogenes, and Streptococcus pneumoniae.[1]

The development of any new antimicrobial agent requires robust preclinical evaluation in relevant animal models of infection.[6][7] These models are essential for bridging the gap between in vitro data and human clinical trials, providing critical information on in vivo efficacy, pharmacokinetics, and optimal dosing regimens.[7][8] This document provides detailed application notes and protocols for establishing both preliminary and advanced animal models to test the efficacy of this compound against key Gram-positive pathogens.

Application Note 1: Preliminary Efficacy and Toxicity Screening using Galleria mellonella

1.1. Rationale

The greater wax moth larvae, Galleria mellonella, serve as an excellent preliminary in vivo model for assessing the efficacy and toxicity of new antimicrobial compounds.[9][10] This model is cost-effective, ethically unrestricted, and allows for high-throughput screening, generating results within 24-48 hours.[9][11] The insect's innate immune system shares structural and functional similarities with that of mammals, making it a suitable surrogate for early-stage evaluation before committing to more complex and expensive rodent models.[9][11][12]

1.2. Experimental Workflow: G. mellonella Screening

G_mellonella_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P1 Select healthy G. mellonella larvae (250-350 mg, uniform color) P2 Prepare bacterial inoculum (e.g., S. aureus) to log phase P1->P2 P3 Prepare this compound dilutions and vehicle control P2->P3 E2 Administer this compound or vehicle (1-2 hours post-infection) via last right pro-leg P3->E2 E1 Inject larvae with bacteria (e.g., 10^5 CFU/larva) via last left pro-leg E1->E2 E3 Incubate at 37°C in the dark E2->E3 A1 Record survival daily for 72 hours E3->A1 A2 Calculate percent survival A1->A2 A3 Determine dose-response relationship A2->A3

Caption: Workflow for this compound efficacy testing in G. mellonella.

1.3. Protocol: G. mellonella Infection Model

  • Bacterial Culture: Culture S. aureus (e.g., ATCC 29213) in Tryptic Soy Broth (TSB) overnight at 37°C. Dilute the culture in fresh TSB and grow to mid-logarithmic phase.

  • Inoculum Preparation: Centrifuge the bacterial culture, wash the pellet with sterile phosphate-buffered saline (PBS), and resuspend in PBS. Adjust the concentration to 1 x 10⁷ CFU/mL. The injection dose will be 10 µL (1 x 10⁵ CFU/larva).

  • Larvae Selection: Select healthy, final-instar larvae weighing between 250-350 mg. Larvae should be cream-colored and show minimal dark pigmentation.

  • Infection: Using a Hamilton syringe, inject 10 µL of the bacterial inoculum into the hemocoel via the last left pro-leg.

  • Treatment: One hour post-infection, administer 10 µL of this compound (at desired concentrations) or a vehicle control (e.g., PBS with 5% DMSO) via the last right pro-leg.

  • Incubation: Place the larvae in petri dishes and incubate at 37°C in the dark.

  • Endpoint Measurement: Monitor survival over 72 hours. Larvae are considered dead if they do not respond to touch. Record survival rates and plot Kaplan-Meier survival curves.

1.4. Data Presentation: Example Survival Data in G. mellonella

Treatment Group (n=16)Dose (mg/kg)Percent Survival at 72h
Uninfected ControlN/A100%
Vehicle Control + InfectionN/A12.5%
This compound + Infection1050%
This compound + Infection2087.5%
Vancomycin + Infection2093.8%

Application Note 2: Murine Model of Staphylococcal Skin & Soft Tissue Infection (SSTI)

2.1. Rationale

Staphylococcus aureus, particularly methicillin-resistant S. aureus (MRSA), is a leading cause of skin and soft tissue infections. A murine subcutaneous abscess model is a well-established and reproducible method for evaluating antimicrobial efficacy against localized infections.[13][14] This model allows for the direct measurement of treatment effects on both the physical lesion and the bacterial burden within the infected tissue.[13]

2.2. Experimental Workflow: Murine SSTI Model

SSTI_Workflow cluster_prep Preparation cluster_infection Infection & Treatment cluster_analysis Endpoint Analysis P1 Acclimate mice (e.g., BALB/c, 6-8 weeks old) P2 Prepare S. aureus inoculum (e.g., MRSA USA300) P1->P2 P3 Prepare this compound for desired route (PO, IV, IP) P2->P3 I2 Inject S. aureus subcutaneously (e.g., 1x10^7 CFU in 100 µL) P2->I2 I3 Initiate treatment regimen (e.g., 2 hours post-infection, BID for 3 days) P3->I3 I1 Anesthetize mouse and shave flank I1->I2 I2->I3 A1 Measure abscess lesion size daily I3->A1 A2 Euthanize mice at Day 3 post-infection A1->A2 A3 Excise lesion, homogenize tissue A2->A3 A4 Determine bacterial burden (CFU/gram of tissue) A3->A4

Caption: Workflow for this compound efficacy testing in a murine SSTI model.

2.3. Protocol: Murine Subcutaneous Abscess Model

  • Animal Handling: Use female BALB/c mice (6-8 weeks old). All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Inoculum Preparation: Grow MRSA USA300 to mid-log phase, wash with PBS, and resuspend to a final concentration of 1 x 10⁸ CFU/mL.

  • Infection: Anesthetize the mice. Shave a small area on the right flank. Inject 100 µL of the bacterial suspension (1 x 10⁷ CFU) subcutaneously.

  • Treatment: Begin treatment 2 hours post-infection. Administer this compound or a vehicle control via the desired route (e.g., oral gavage, intravenous, or intraperitoneal injection). A typical regimen would be twice daily for 3 days.

  • Endpoint Measurement 1 (Lesion Size): Measure the abscess dimensions daily using calipers. Calculate the area (length x width).

  • Endpoint Measurement 2 (Bacterial Burden): On day 3, euthanize the mice. Aseptically excise the entire abscess lesion and weigh it. Homogenize the tissue in sterile PBS. Perform serial dilutions of the homogenate and plate on appropriate agar (B569324) (e.g., Mannitol Salt Agar) to determine the CFU per gram of tissue.[13]

2.4. Data Presentation: Example SSTI Efficacy Data

Treatment GroupDose (mg/kg, PO, BID)Mean Lesion Area (mm²) at 72hMean Bacterial Burden (log₁₀ CFU/g tissue)
Vehicle ControlN/A85.48.2
This compound2542.15.6
This compound5018.93.9
Linezolid5020.54.1

Application Note 3: Murine Systemic Infection (Sepsis) Model

3.1. Rationale

A systemic infection or sepsis model is crucial for evaluating an antibiotic's ability to control a life-threatening, disseminated infection.[15] This model tests the drug's capacity to achieve and maintain effective concentrations in the bloodstream and vital organs to clear the pathogen. This compound was shown to be effective in a mouse protection test against systemic infections caused by S. aureus, S. pyogenes, and S. pneumoniae.[1]

3.2. Experimental Workflow: Murine Sepsis Model

Sepsis_Workflow cluster_prep Preparation cluster_infection Infection & Treatment cluster_analysis Endpoint Analysis P1 Acclimate mice (e.g., ICR mice) P2 Prepare bacterial inoculum (e.g., S. pneumoniae) to achieve LD50-LD90 P1->P2 P3 Prepare this compound for IV or IP administration P2->P3 I1 Inject bacteria intraperitoneally (IP) (e.g., 1x10^6 CFU in 200 µL) P2->I1 I2 Administer single dose of this compound or vehicle 1 hour post-infection P3->I2 I1->I2 A1 Monitor survival and clinical signs (morbidity) over 7-10 days I2->A1 A2 Plot Kaplan-Meier survival curves A1->A2 A3 Optional: Determine bacterial load in blood/spleen at earlier time points A1->A3 Pneumonia_Workflow cluster_prep Preparation cluster_infection Infection & Treatment cluster_analysis Endpoint Analysis P1 Acclimate mice (e.g., BALB/c) P2 Prepare S. pneumoniae inoculum (e.g., serotype 2 D39) P1->P2 P3 Prepare this compound for PO or IV administration P2->P3 I2 Instill S. pneumoniae intranasally (e.g., 1x10^7 CFU in 50 µL) P2->I2 I3 Initiate treatment regimen (e.g., 4 hours post-infection, BID for 2 days) P3->I3 I1 Anesthetize mouse I1->I2 I2->I3 A1 Euthanize mice at 48h post-infection I3->A1 A2 Aseptically harvest lungs A1->A2 A3 Homogenize lung tissue A2->A3 A4 Determine bacterial burden (CFU/gram of lung tissue) A3->A4 MoA cluster_ribosome Bacterial 50S Ribosomal Subunit cluster_process Protein Synthesis (Translocation Step) P_site P-site (Peptidyl) A_site A-site (Acceptor) E_site E-site (Exit) Inhibition INHIBITION E_site->Inhibition peptidyl_tRNA_A Peptidyl-tRNA at A-site peptidyl_tRNA_P Peptidyl-tRNA at P-site peptidyl_tRNA_A->peptidyl_tRNA_P Normal Translocation peptidyl_tRNA_P->Inhibition dissociation Premature dissociation of Peptidyl-tRNA Protein_Synthesis_Halted Protein Synthesis Halted dissociation->Protein_Synthesis_Halted SporeamicinA This compound SporeamicinA->E_site Binds near exit tunnel Inhibition->dissociation Blocks exit, causes

References

Assaying the Bactericidal Versus Bacteriostatic Activity of Sporeamicin A: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sporeamicin A, also known as Spiramycin (B21755), is a macrolide antibiotic produced by Streptomyces ambofaciens. Like other macrolides, its primary mechanism of action is the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit, which prevents the translocation of peptides.[1][2] This action is predominantly bacteriostatic, meaning it inhibits bacterial growth rather than directly killing the bacteria.[3][4] However, at higher concentrations, this compound can exhibit bactericidal (bacteria-killing) activity against certain susceptible strains.[4][5]

These application notes provide detailed protocols for determining the bactericidal versus bacteriostatic nature of this compound against various bacterial pathogens. The key methodologies covered are the determination of the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and time-kill curve assays. Understanding these parameters is crucial for preclinical and clinical evaluation of an antimicrobial agent's efficacy.

Data Presentation: In Vitro Activity of this compound

The following tables summarize the available quantitative data on the in vitro activity of this compound (Spiramycin) against common bacterial pathogens. It is important to note that MIC and MBC values can vary depending on the bacterial strain, testing methodology, and laboratory conditions.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound against Staphylococcus aureus

Strain TypeMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioImplicationReference
Erythromycin-Sensitive16-32 times higher than Erythromycin (B1671065) MIC4-8 times higher than Erythromycin MBC>4Primarily Bacteriostatic[3][6]

Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Various Bacteria

Bacterial SpeciesMIC Range (µg/mL)NotesReference
Streptococcus pyogenesHighly variableHigh rates of resistance reported in some regions.[7]
Streptococcus pneumoniaeVariableResistance to macrolides is common.[8][9]
Pseudomonas aeruginosa>500Intrinsically resistant.[10]

Table 3: Post-Antibiotic Effect (PAE) of this compound

Bacterial SpeciesConcentrationDuration of ExposurePost-Antibiotic EffectReference
Staphylococcus aureus4 x MIC3 hours9 hours[3][6]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Protocol: Broth Microdilution Method

  • Prepare Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Inoculate the colonies into a tube of cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Incubate at 35 ± 2°C until the turbidity matches a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the suspension in CAMHB to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Prepare this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Perform serial two-fold dilutions of this compound in CAMHB in a 96-well microtiter plate. The final volume in each well should be 100 µL.

  • Inoculation and Incubation:

    • Add 100 µL of the standardized bacterial inoculum to each well, bringing the final volume to 200 µL.

    • Include a growth control well (bacteria and broth, no antibiotic) and a sterility control well (broth only).

    • Incubate the plate at 35 ± 2°C for 16-20 hours.

  • Reading the MIC:

    • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.

Protocol: Subculture from MIC Assay

  • Select Wells: Following the determination of the MIC, select the wells showing no visible growth (the MIC well and all wells with higher concentrations).

  • Subculture:

    • Mix the contents of each selected well thoroughly.

    • Using a calibrated pipette, withdraw a 100 µL aliquot from each of these wells.

    • Spread the aliquot evenly onto a properly labeled Mueller-Hinton Agar (MHA) plate.

  • Incubation: Incubate the MHA plates at 35 ± 2°C for 18-24 hours.

  • Determine MBC:

    • Count the number of colonies on each plate.

    • The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.

  • Interpretation: An agent is generally considered bactericidal if the MBC is no more than four times the MIC.

Time-Kill Curve Assay

This assay provides information on the rate and extent of bacterial killing over time at various concentrations of the antimicrobial agent.

Protocol: Time-Kill Kinetics

  • Prepare Inoculum and Antibiotic Concentrations:

    • Prepare a standardized bacterial inoculum as described for the MIC assay (final concentration of ~5 x 10⁵ CFU/mL in CAMHB).

    • Prepare tubes of CAMHB containing this compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC). Include a growth control tube without the antibiotic.

  • Sampling Over Time:

    • At designated time points (e.g., 0, 2, 4, 8, 12, and 24 hours), remove a 100 µL aliquot from each tube.

  • Serial Dilution and Plating:

    • Perform 10-fold serial dilutions of each aliquot in sterile saline or phosphate-buffered saline (PBS).

    • Plate 100 µL of the appropriate dilutions onto MHA plates.

  • Incubation and Colony Counting:

    • Incubate the plates at 35 ± 2°C for 18-24 hours.

    • Count the colonies and calculate the CFU/mL for each time point and concentration.

  • Data Analysis:

    • Plot the log₁₀ CFU/mL versus time for each this compound concentration.

    • A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum. A bacteriostatic effect is generally observed as a <3-log₁₀ reduction.

Visualizations

MIC_MBC_Workflow cluster_prep Preparation cluster_mic MIC Determination cluster_mbc MBC Determination cluster_interpretation Interpretation start Start: Bacterial Culture prep_inoculum Prepare Standardized Inoculum (~1-2 x 10^8 CFU/mL) start->prep_inoculum dilute_inoculum Dilute Inoculum (~5 x 10^5 CFU/mL) prep_inoculum->dilute_inoculum inoculate_plate Inoculate 96-well Plate dilute_inoculum->inoculate_plate prep_drug Prepare Serial Dilutions of this compound prep_drug->inoculate_plate incubate_mic Incubate 16-20h at 35°C inoculate_plate->incubate_mic read_mic Read MIC (Lowest concentration with no visible growth) incubate_mic->read_mic plate_mic Plate Aliquots from Clear Wells (MIC and higher concentrations) read_mic->plate_mic incubate_mbc Incubate 18-24h at 35°C plate_mic->incubate_mbc read_mbc Count Colonies and Determine MBC (≥99.9% killing) incubate_mbc->read_mbc interpret Calculate MBC/MIC Ratio read_mbc->interpret bactericidal Bactericidal (MBC/MIC ≤ 4) interpret->bactericidal Ratio ≤ 4 bacteriostatic Bacteriostatic (MBC/MIC > 4) interpret->bacteriostatic Ratio > 4

Caption: Workflow for MIC and MBC Determination.

Time_Kill_Assay_Workflow cluster_setup Experiment Setup cluster_sampling Sampling and Plating cluster_analysis Data Analysis cluster_result Interpretation start Start: Standardized Inoculum inoculate_tubes Inoculate Tubes with Bacteria start->inoculate_tubes prep_tubes Prepare Tubes with this compound (e.g., 0.5x, 1x, 2x, 4x MIC) prep_tubes->inoculate_tubes sampling Sample at Time Points (0, 2, 4, 8, 12, 24h) inoculate_tubes->sampling serial_dilution Perform Serial Dilutions sampling->serial_dilution plate_samples Plate Dilutions on Agar serial_dilution->plate_samples incubate_plates Incubate Plates 18-24h plate_samples->incubate_plates count_colonies Count Colonies (CFU/mL) incubate_plates->count_colonies plot_data Plot log10 CFU/mL vs. Time count_colonies->plot_data bactericidal Bactericidal (≥3-log10 reduction) plot_data->bactericidal bacteriostatic Bacteriostatic (<3-log10 reduction) plot_data->bacteriostatic

Caption: Workflow for Time-Kill Curve Assay.

Sporeamicin_A_Mechanism cluster_bacterium Bacterial Cell ribosome 50S Ribosomal Subunit protein_synthesis Protein Synthesis (Elongation) ribosome->protein_synthesis Inhibits bacterial_growth Bacterial Growth and Replication protein_synthesis->bacterial_growth Leads to Inhibition of sporeamicin This compound sporeamicin->ribosome Binds to

Caption: Mechanism of Action of this compound.

References

Troubleshooting & Optimization

Optimizing Sporeamicin A (Spiramycin) Concentration for In Vitro Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Sporeamicin A (commonly known as Spiramycin) concentrations in in vitro assays. All quantitative data is summarized for easy comparison, and detailed experimental protocols are provided for key assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound (Spiramycin)?

This compound (Spiramycin) is a macrolide antibiotic that inhibits bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, thereby preventing the translocation step of protein synthesis and ultimately inhibiting bacterial growth.[1][2] While its primary action is bacteriostatic, it can exhibit bactericidal activity at higher concentrations.[2]

Q2: What is the solubility of this compound (Spiramycin) and how should I prepare a stock solution?

This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and Dimethylformamide (DMF). It is only sparingly soluble in aqueous buffers. For in vitro assays, it is recommended to first dissolve this compound in DMSO to prepare a concentrated stock solution. This stock solution can then be further diluted in the desired aqueous buffer or cell culture medium to the final working concentration. To avoid precipitation, ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.5%).

Q3: What are the recommended storage conditions for this compound (Spiramycin) stock solutions?

Store the powdered form of this compound at -20°C. Once dissolved in DMSO, it is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. Aqueous solutions of this compound are not recommended for storage for more than one day.

Recommended Starting Concentrations for In Vitro Assays

The optimal concentration of this compound will vary depending on the cell type, assay duration, and the specific endpoint being measured. The following table provides recommended starting concentration ranges for various in vitro assays based on published data. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.

Assay TypeCell LineConcentration RangeNotes
Cytotoxicity Assay (MTT) NIH/3T3 fibroblasts3.13 - 100 µMCell viability may decrease at concentrations of 50 µM and 100 µM with longer incubation times (e.g., 72 hours).[3][4]
Anti-inflammatory Assay RAW 264.7 macrophages50 - 300 µMEffective in reducing the production of pro-inflammatory mediators.[1][2]
Antiviral Assay Varies (e.g., Vero cells)1 - 50 µMThe effective concentration will be virus and cell-type dependent. A cytotoxicity assay should be performed in parallel to determine the non-toxic concentration range.
Anticancer Assay HGC-27, HT-29, HCT-116, HeLa0.19 - 10 µMIC50 values can be in the sub-micromolar range for certain cancer cell lines.[5]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Precipitation in Cell Culture Medium - The final concentration of this compound exceeds its solubility in the aqueous medium. - The concentration of the organic solvent (e.g., DMSO) used to dissolve this compound is too high in the final culture medium. - Interaction with components in the serum or medium.- Ensure the final DMSO concentration is at a non-toxic level (typically ≤ 0.5%). - Prepare a more diluted stock solution of this compound in DMSO before adding it to the medium. - Pre-warm the cell culture medium to 37°C before adding the this compound solution. - Add the this compound solution to the medium dropwise while gently swirling.
Inconsistent or Non-reproducible Results - Inaccurate pipetting of this compound stock solution. - Degradation of this compound due to improper storage or repeated freeze-thaw cycles. - Variation in cell density or passage number. - Inconsistent incubation times.- Use calibrated pipettes and ensure thorough mixing of solutions. - Aliquot the this compound stock solution and avoid repeated freeze-thaw cycles. - Use cells within a consistent passage number range and ensure uniform cell seeding density. - Adhere strictly to the established incubation times for all experiments.
High Background in ELISA - Non-specific binding of antibodies. - Insufficient washing. - Contamination of reagents.- Optimize the concentration of primary and secondary antibodies. - Increase the number of washing steps and ensure thorough aspiration of wash buffer. - Use a different blocking buffer (e.g., BSA or non-fat dry milk). - Prepare fresh buffers and reagents.
Non-specific Bands in Western Blot - Primary or secondary antibody concentration is too high. - Inadequate blocking. - Insufficient washing.- Titrate the primary and secondary antibody concentrations to find the optimal dilution. - Increase the blocking time or try a different blocking agent. - Increase the number and duration of wash steps.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on a mammalian cell line, such as NIH/3T3 fibroblasts.[3][4]

Materials:

  • NIH/3T3 cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • This compound

  • DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • 96-well plates

  • Spectrophotometer (plate reader)

Procedure:

  • Seed NIH/3T3 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Prepare a stock solution of this compound in DMSO.

  • Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 3.13, 6.25, 12.5, 25, 50, 100 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Anti-inflammatory Assay in RAW 264.7 Macrophages

This protocol describes how to assess the anti-inflammatory effects of this compound by measuring the inhibition of nitric oxide (NO) and pro-inflammatory cytokines in LPS-stimulated RAW 264.7 macrophages.[1][2]

Materials:

  • RAW 264.7 cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • This compound

  • DMSO

  • Lipopolysaccharide (LPS)

  • Griess Reagent

  • ELISA kits for TNF-α and IL-6

  • 24-well plates

Procedure:

  • Seed RAW 264.7 cells in a 24-well plate at a density of 1.5 x 10⁵ cells/well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of this compound (e.g., 50, 100, 200, 300 µM) for 1 hour. Include a vehicle control.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Nitric Oxide (NO) Measurement:

    • Collect the cell culture supernatant.

    • Mix 50 µL of the supernatant with 50 µL of Griess Reagent in a 96-well plate.

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm.

    • Calculate the nitrite (B80452) concentration using a sodium nitrite standard curve.

  • Cytokine Measurement (ELISA):

    • Collect the cell culture supernatant.

    • Perform ELISA for TNF-α and IL-6 according to the manufacturer's instructions.

Western Blot Analysis of NF-κB and MAPK Signaling Pathways

This protocol outlines the steps to analyze the effect of this compound on the activation of key proteins in the NF-κB (p65) and MAPK (p38) signaling pathways.[1]

Materials:

  • RAW 264.7 cells

  • This compound

  • LPS

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p65, anti-phospho-p65, anti-p38, anti-phospho-p38, anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Seed RAW 264.7 cells and treat with this compound and/or LPS as described in the anti-inflammatory assay protocol.

  • Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.

  • Separate 20-30 µg of protein from each sample on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis stock Prepare this compound Stock Solution (in DMSO) treat Treat Cells with This compound & LPS stock->treat cells Seed Cells (e.g., RAW 264.7) cells->treat elisa ELISA (Cytokine Measurement) treat->elisa griess Griess Assay (NO Measurement) treat->griess western Western Blot (Signaling Proteins) treat->western mtt MTT Assay (Cytotoxicity) treat->mtt

Figure 1. General experimental workflow for in vitro assays with this compound.

nfkb_pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB p65/p50 IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) SporeamicinA This compound SporeamicinA->IKK inhibits

Figure 2. Inhibition of the NF-κB signaling pathway by this compound.

mapk_pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 binds MAPKKK MAPKKK TLR4->MAPKKK activates MAPKK MAPKK MAPKKK->MAPKK phosphorylates p38 p38 MAPK MAPKK->p38 phosphorylates TranscriptionFactors Transcription Factors p38->TranscriptionFactors activates Nucleus Nucleus TranscriptionFactors->Nucleus translocates Genes Pro-inflammatory Gene Expression SporeamicinA This compound SporeamicinA->MAPKK inhibits phosphorylation

Figure 3. Inhibition of the MAPK signaling pathway by this compound.

References

Improving the yield of Sporeamicin A through fermentation optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving the yield of Sporeamicin A through fermentation optimization. As specific literature on this compound fermentation is limited, this guide draws upon established principles and published data for the production of other macrolide antibiotics, such as erythromycin (B1671065) and spinosad, by Saccharopolyspora species. These recommendations should serve as a robust starting point for your experimental design.

Frequently Asked Questions (FAQs)

Q1: What is the producing organism for this compound and where can I obtain it?

This compound is produced by the actinomycete Saccharopolyspora sp. strain L53-18.[1] Information on the availability of this strain can typically be found in culture collection catalogues such as the ATCC (American Type Culture Collection) or DSMZ (German Collection of Microorganisms and Cell Cultures), though its public availability is not guaranteed in the search results.

Q2: What are the typical components of a fermentation medium for Saccharopolyspora species?

While a specific medium for this compound is not detailed in the available literature, media for related macrolide production by Saccharopolyspora generally include a carbon source, a nitrogen source, and trace elements. For example, media for erythromycin production often utilize glucose or bagasse as a carbon source and soybean meal or corn steep liquor as an organic nitrogen source.[2] Inorganic nitrogen sources like ammonium (B1175870) sulfate (B86663) may also be used.[3]

Q3: What are the key fermentation parameters to optimize for macrolide production?

Key physical parameters to optimize include pH, temperature, aeration, and agitation rate. For many Streptomyces and Saccharopolyspora fermentations, a pH range of 6.0 to 8.0 is common.[4] The optimal temperature for growth and antibiotic production by Saccharopolyspora is often around 37°C.[5] Adequate dissolved oxygen is critical, and this is controlled by optimizing agitation and aeration rates.

Q4: Are there any known precursor feeding strategies to enhance macrolide yield?

Precursor supplementation can significantly improve the yield of complex secondary metabolites. For macrolide antibiotics, feeding with short-chain fatty acids or their derivatives that serve as building blocks for the polyketide backbone can be beneficial. While specific precursors for this compound are not identified, exploring the addition of compounds like propionate (B1217596) or methylmalonyl-CoA precursors could be a viable strategy, similar to approaches in erythromycin production.

Troubleshooting Guide

IssuePossible CausesRecommended Actions
Low or No this compound Production - Inappropriate medium composition- Suboptimal fermentation parameters (pH, temperature, aeration)- Strain viability issues- Screen different carbon and nitrogen sources.- Perform a design of experiments (DoE) to optimize pH, temperature, and dissolved oxygen.- Check the viability and purity of the inoculum culture.
Inconsistent Yields Between Batches - Variability in raw materials (e.g., soybean meal)- Inconsistent inoculum preparation- Fluctuations in fermentation parameters- Use standardized lots of media components.- Implement a strict protocol for inoculum development (age, cell density).- Ensure tight control and monitoring of pH, temperature, and dissolved oxygen throughout the fermentation.
Foaming in the Fermenter - High protein content in the medium- High agitation or aeration rates- Add an appropriate antifoaming agent (e.g., silicone-based).- Optimize agitation and aeration to minimize shear stress while maintaining adequate oxygen supply.
Cell Lysis in Late Fermentation Stages - Nutrient limitation, particularly nitrogen- Accumulation of toxic byproducts- Implement a fed-batch strategy to supply limiting nutrients.[3]- Analyze the fermentation broth for potential inhibitory compounds.
Product Degradation - Unfavorable pH or temperature post-production- Enzymatic degradation- Adjust the pH of the broth immediately after harvest.- Cool the broth quickly and proceed with extraction promptly.

Quantitative Data on Macrolide Production by Saccharopolyspora

The following tables summarize quantitative data from studies on erythromycin and spinosad, which can serve as a benchmark for optimizing this compound production.

Table 1: Erythromycin Production under Different Conditions

StrainCarbon SourceNitrogen SourceYield (mg/L)Reference
S. erythraea MTCC 1103GlucoseSoybean Meal~400[2]
S. erythraea MTCC 1103BagasseSoybean Meal512[2]
S. erythraea MTCC 1103 (UV mutant)BagasseSoybean Meal576[2]
S. erythraea E3Not specifiedAmmonium sulfate supplementation1125.66[3]

Table 2: Influence of Vitamin Supplementation on Erythromycin Yield

Vitamin SupplementationErythromycin Titer Increase (%)Reference
Thiamine pyrophosphate (TPP)7.96 - 12.66[6]
Vitamin B27.96 - 12.66[6]
Vitamin B67.96 - 12.66[6]
Vitamin B97.96 - 12.66[6]
Vitamin B127.96 - 12.66[6]
Hemin7.96 - 12.66[6]
Optimized Combination (VB2, VB6, VB12)39.2[6]

Experimental Protocols

Protocol 1: Inoculum Development for Saccharopolyspora sp.

  • Prepare a suitable agar (B569324) medium for Saccharopolyspora, such as Tryptic Soy Agar (TSA).

  • Streak a frozen stock of Saccharopolyspora sp. L53-18 onto the agar plate.

  • Incubate at 34-37°C for 5-7 days, or until well-formed colonies are visible.

  • Aseptically transfer a single, well-isolated colony into a 250 mL flask containing 50 mL of seed medium (e.g., Tryptic Soy Broth).

  • Incubate the seed culture at 34-37°C on a rotary shaker at 220 rpm for 48-72 hours.

  • Use this seed culture to inoculate the production fermenter at a 5-10% (v/v) ratio.

Protocol 2: Shake Flask Fermentation for this compound Production

  • Prepare the production medium in baffled shake flasks. A starting point could be a medium containing:

    • Glucose: 40 g/L

    • Soybean Meal: 20 g/L

    • (NH₄)₂SO₄: 2 g/L

    • CaCO₃: 5 g/L

    • Trace element solution: 1 mL/L

  • Autoclave the flasks and allow them to cool.

  • Inoculate the production flasks with the seed culture as prepared in Protocol 1.

  • Incubate the flasks at 34-37°C on a rotary shaker at 220 rpm for 7-10 days.

  • Withdraw samples aseptically at regular intervals (e.g., every 24 hours) to measure cell growth (dry cell weight) and this compound concentration (by HPLC or bioassay).

Protocol 3: Extraction and Quantification of this compound

  • Centrifuge a 10 mL sample of the fermentation broth to separate the mycelium from the supernatant.

  • This compound is likely to be found in both the mycelium and the supernatant. For initial screening, focus on the supernatant.

  • Adjust the pH of the supernatant to 8.0-9.0.

  • Extract the supernatant with an equal volume of a suitable organic solvent, such as ethyl acetate (B1210297) or chloroform.

  • Separate the organic phase and evaporate it to dryness under reduced pressure.

  • Re-dissolve the dried extract in a small, known volume of methanol.

  • Analyze the extract using High-Performance Liquid Chromatography (HPLC) with a C18 column and a UV detector. The molecular formula of this compound is C37H63NO12, which can be used for mass spectrometry confirmation.[1]

Visualizations

Fermentation_Optimization_Workflow cluster_0 Strain and Medium cluster_1 Optimization cluster_2 Fermentation and Analysis cluster_3 Yield Improvement Strain Saccharopolyspora sp. L53-18 Inoculum Inoculum Development Strain->Inoculum Fermentation Shake Flask / Bioreactor Fermentation Inoculum->Fermentation Medium Basal Medium Formulation Medium->Fermentation OFAT One-Factor-at-a-Time (Carbon, Nitrogen, pH, Temp) RSM Response Surface Methodology (DoE for key factors) OFAT->RSM RSM->Fermentation Optimized Conditions Sampling Time-course Sampling Fermentation->Sampling Analysis HPLC / Bioassay for This compound Titer Sampling->Analysis Analysis->OFAT Low Yield FedBatch Fed-Batch Strategy Analysis->FedBatch Nutrient Limitation MetabolicEng Metabolic Engineering Analysis->MetabolicEng Further Improvement Yield Improved this compound Yield Analysis->Yield High Yield FedBatch->Fermentation MetabolicEng->Strain

Caption: Workflow for optimizing this compound fermentation.

Macrolide_Biosynthesis_Pathway cluster_0 Primary Metabolism cluster_1 Polyketide Synthesis cluster_2 Post-PKS Modification cluster_3 Final Product AcetylCoA Acetyl-CoA PKS Polyketide Synthase (PKS) AcetylCoA->PKS PropionylCoA Propionyl-CoA PropionylCoA->PKS MethylmalonylCoA Methylmalonyl-CoA MethylmalonylCoA->PKS Polyketide Polyketide Backbone PKS->Polyketide Modification Tailoring Enzymes (e.g., P450s) Polyketide->Modification Glycosylation Glycosyltransferases Modification->Glycosylation SporeamicinA This compound Glycosylation->SporeamicinA Deoxysugars Deoxysugar Precursors Deoxysugars->Glycosylation

Caption: Generalized biosynthesis pathway for macrolide antibiotics.

References

Sporeamicin A solubility issues and effective solubilization techniques

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sporeamicin A. The information is designed to address common challenges, with a focus on solubility issues and effective solubilization techniques.

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving this compound. What are its general solubility properties?

A1: Direct, comprehensive solubility data for this compound is limited in publicly available literature. However, as a macrolide antibiotic analogous to erythromycin, it is anticipated to have low aqueous solubility and better solubility in organic solvents.[1][2] For reference, a related macrolide, Spiramycin, is sparingly soluble in water but soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO), ethanol (B145695), and dimethylformamide (DMF).[3][4] It is crucial to handle this compound as potentially hazardous until more toxicological data is available.[3]

Q2: What are the recommended starting solvents for preparing a stock solution of this compound?

A2: Based on the properties of similar macrolides, organic solvents are recommended for preparing stock solutions of this compound.[3] Good starting points include:

  • Dimethyl Sulfoxide (DMSO)

  • Ethanol

  • Methanol [5]

It is advisable to start with a small amount of the compound to test its solubility in the chosen solvent before proceeding with the entire batch. For macrolides like Spiramycin, solubility in DMSO and ethanol can be quite high, in the range of 25-93 mg/mL.[3][6]

Q3: My experimental protocol requires an aqueous solution of this compound. How can I achieve this?

A3: Due to its likely poor water solubility, directly dissolving this compound in aqueous buffers will be challenging.[3] The recommended method is to first dissolve the compound in a minimal amount of a water-miscible organic solvent, such as DMSO, to create a concentrated stock solution. This stock solution can then be serially diluted into the aqueous buffer of choice to the final desired concentration.[3] Be aware that the final concentration of the organic solvent in your aqueous solution should be kept low and tested for its effect on your specific experimental system.

Q4: I'm still observing precipitation when I dilute my DMSO stock solution into an aqueous buffer. What can I do?

A4: This is a common issue when working with compounds that have low aqueous solubility. Here are several troubleshooting steps:

  • Decrease the Final Concentration: The most straightforward solution is to lower the final concentration of this compound in the aqueous buffer.

  • Optimize the Co-solvent Concentration: While keeping the final DMSO concentration as low as possible, you might need a slightly higher percentage to maintain solubility. A final DMSO concentration of 0.1% to 1% is generally well-tolerated in many cell-based assays, but this should be empirically determined.

  • Use Sonication: After diluting the stock solution, brief sonication of the final aqueous solution can help to break up any initial precipitates and aid in dissolution.[6]

  • Gentle Warming: Gentle warming of the solution (e.g., to 37°C) may improve solubility. However, the thermal stability of this compound should be considered, and prolonged heating should be avoided.

  • pH Adjustment: The solubility of some compounds is pH-dependent.[7][8] You can try adjusting the pH of your aqueous buffer to see if it improves the solubility of this compound.

  • Incorporate Surfactants or Solubilizing Agents: For particularly challenging cases, the use of non-ionic surfactants like Tween® 80 or Pluronic® F-68 at low concentrations (e.g., 0.01-0.1%) in the aqueous buffer can help to increase solubility.[9] Formulations using a combination of DMSO, PEG300, and Tween 80 have been used for other macrolides.[6]

Troubleshooting Guide: this compound Solubilization

This guide provides a structured approach to overcoming common solubility challenges with this compound.

Problem Potential Cause Recommended Solution(s)
This compound powder will not dissolve in the initial solvent. The chosen solvent has poor solvating power for this compound.- Switch to a different organic solvent (e.g., from ethanol to DMSO).- Gently warm the solvent while vortexing.- Use sonication to aid dissolution.
A stock solution in an organic solvent appears cloudy or has particulates. The solubility limit in that specific solvent has been exceeded.- Add more solvent to decrease the concentration.- Filter the solution through a 0.22 µm syringe filter to remove any undissolved particulates.
Precipitation occurs immediately upon dilution into an aqueous buffer. The compound is "crashing out" of the solution due to the change in polarity.- Decrease the final concentration in the aqueous buffer.- Increase the rate of stirring or vortexing during the addition of the stock solution.- Prepare an intermediate dilution in a solvent mixture with a higher percentage of the organic solvent before the final dilution.
The final aqueous solution is clear initially but forms a precipitate over time. The compound is not stable in the aqueous solution at that concentration and temperature.- Prepare fresh dilutions immediately before use.- Store the aqueous solution at the appropriate temperature (e.g., 4°C), but be aware that lower temperatures can sometimes decrease solubility.- Consider using a formulation with solubilizing agents like surfactants or cyclodextrins for longer-term stability.[10][11]

Quantitative Data Summary

The following table summarizes the solubility of Spiramycin, a closely related macrolide antibiotic, which can be used as a reference for this compound.

Solvent Solubility Reference
Ethanol~25 mg/mL[3]
Dimethyl Sulfoxide (DMSO)~30 mg/mL - 93 mg/mL[3][6]
Dimethylformamide (DMF)~30 mg/mL[3]
WaterSparingly soluble / < 1 mg/mL[3][4][6]
1:3 DMSO:PBS (pH 7.2)~0.25 mg/mL[3]
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline3.3 mg/mL[6]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Molecular Formula of this compound: C37H63NO12[2] Molecular Weight of this compound: 713.9 g/mol (approx.)

  • Weighing: Accurately weigh out 7.14 mg of this compound powder using a calibrated analytical balance.

  • Dissolution: Add 1 mL of high-purity, anhydrous DMSO to the vial containing the this compound powder.

  • Solubilization: Cap the vial tightly and vortex thoroughly. If necessary, sonicate the vial in a water bath for 5-10 minutes to ensure complete dissolution.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term storage.

Protocol 2: Preparation of a 100 µM Working Solution in Cell Culture Medium

  • Thaw Stock Solution: Thaw a vial of the 10 mM this compound stock solution at room temperature.

  • Serial Dilution:

    • Pipette 10 µL of the 10 mM stock solution into 990 µL of sterile cell culture medium. This will result in a 1:100 dilution and a final concentration of 100 µM this compound.

    • Immediately vortex the solution gently to ensure homogeneity and prevent precipitation.

  • Application: Use the freshly prepared working solution for your experiments. Do not store aqueous dilutions for extended periods.

Visualizations

experimental_workflow cluster_preparation Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_troubleshooting Troubleshooting weigh Weigh this compound add_dmso Add DMSO weigh->add_dmso vortex Vortex/Sonicate add_dmso->vortex stock 10 mM Stock in DMSO vortex->stock dilute Dilute Stock in Aqueous Buffer stock->dilute vortex_final Vortex Gently dilute->vortex_final working Final Working Solution vortex_final->working precipitate Precipitation? vortex_final->precipitate adjust Adjust Concentration/ Use Additives precipitate->adjust

Caption: Workflow for Solubilizing this compound.

macrolide_moa cluster_ribosome Bacterial 50S Ribosomal Subunit P_site P-site (Peptidyl-tRNA) translocation Translocation P_site->translocation A_site A-site (Aminoacyl-tRNA) A_site->translocation E_site E-site (Exit) sporeamicin This compound (Macrolide) sporeamicin->translocation binds to 50S subunit, interfering with translocation->E_site dissociation Premature Dissociation of Peptidyl-tRNA translocation->dissociation leading to inhibition Protein Synthesis Inhibition dissociation->inhibition

Caption: Mechanism of Action for Macrolide Antibiotics.

References

Troubleshooting inconsistent results in Sporeamicin A MIC assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during Minimum Inhibitory Concentration (MIC) testing of Sporeamicin A. Our goal is to help researchers, scientists, and drug development professionals achieve consistent and reliable results in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a novel macrolide antibiotic of the erythromycin (B1671065) type, isolated from a species of Saccharopolyspora.[1] Like other macrolide antibiotics, its mechanism of action is the inhibition of bacterial protein synthesis. It achieves this by binding to the 50S subunit of the bacterial ribosome, which disrupts the translocation step of protein synthesis and ultimately halts bacterial growth.[2][3][4][5] this compound has demonstrated in vitro activity against a variety of Gram-positive bacteria.[1]

Q2: I am observing significant variability in my this compound MIC results. What are the common causes?

A2: Inconsistent MIC results are a common challenge in antimicrobial susceptibility testing. For this compound, as with other macrolides, variability can stem from several factors:

  • This compound Preparation: Issues with solubility and stability of the antibiotic stock solution are a primary cause of inconsistent results.

  • Inoculum Preparation: An inaccurate bacterial inoculum concentration is a frequent source of error.

  • Media Composition: The pH and cation concentration of the growth medium can influence the activity of macrolide antibiotics.

  • Incubation Conditions: Deviations in incubation time and temperature can affect bacterial growth and, consequently, the MIC value.

  • Plate Reading: Subjectivity in visually determining the MIC endpoint can lead to inter- and intra-operator variability.

Q3: How should I prepare the this compound stock solution to ensure consistency?

A3: Due to the physicochemical properties of macrolides, proper preparation of the stock solution is critical. This compound, similar to the related macrolide Spiramycin, is sparingly soluble in aqueous solutions but readily soluble in organic solvents.[6]

  • Recommended Solvent: Dissolve this compound powder in 100% Dimethyl Sulfoxide (DMSO) to create a high-concentration primary stock solution.[6]

  • Storage: Store the primary stock solution in small, single-use aliquots at -20°C or below to minimize freeze-thaw cycles.

  • Working Solution: For the MIC assay, thaw an aliquot of the primary stock and dilute it in the appropriate sterile broth medium to the highest concentration required for your serial dilution. Ensure the final concentration of DMSO in your assay is not inhibitory to the test organism (typically ≤1%).

Q4: What are "skipped wells" and how should I interpret them in my this compound MIC assay?

A4: "Skipped wells" refer to a phenomenon where a well with a lower concentration of an antibiotic shows no bacterial growth, while wells with higher concentrations show growth. This can be caused by:

  • Technical Error: Inaccurate pipetting during the serial dilution process.

  • Precipitation: The antibiotic may have precipitated out of solution at certain concentrations. This is a key concern for compounds like this compound with limited aqueous solubility.

  • Paradoxical Effect: Some antibiotics can exhibit a paradoxical effect where they are less effective at higher concentrations.

If you observe skipped wells, the experiment should be repeated, paying close attention to the proper dissolution and dilution of this compound.

Q5: Are there established Quality Control (QC) ranges for this compound?

A5: As this compound is a new antibiotic, official QC ranges from regulatory bodies like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST) are not yet available. It is crucial to establish your own internal QC ranges by repeatedly testing standard QC strains (e.g., Staphylococcus aureus ATCC® 29213™, Streptococcus pneumoniae ATCC® 49619™) to ensure the reliability and reproducibility of your results.

Troubleshooting Inconsistent this compound MIC Results

Use the following workflow to diagnose the potential source of inconsistency in your this compound MIC assays.

G cluster_0 Troubleshooting Workflow start Inconsistent MIC Results Observed qc_check Are QC Strain MICs Within Your Established Range? start->qc_check systemic_issue Systemic Issue Detected: Review Entire Protocol qc_check->systemic_issue No isolate_issue Isolate-Specific Issue: Investigate Test Organism qc_check->isolate_issue Yes protocol_review Review Protocol: - this compound Preparation - Media Quality - Inoculum Preparation - Incubation Conditions systemic_issue->protocol_review organism_review Review Test Organism: - Purity Check (re-streak) - Inoculum Viability - Potential for Heteroresistance isolate_issue->organism_review end Consistent Results Achieved protocol_review->end organism_review->end

A troubleshooting workflow for addressing inconsistent MIC results.

Detailed Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol details the recommended procedure for preparing this compound stock solutions to ensure solubility and stability.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), sterile

  • Sterile, nuclease-free microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Solvent Selection: Use 100% DMSO as the solvent for the primary stock solution.[6]

  • Stock Solution Preparation:

    • Allow the this compound powder to equilibrate to room temperature before opening the vial.

    • Aseptically weigh the required amount of this compound powder.

    • Add the appropriate volume of sterile DMSO to achieve a high-concentration stock (e.g., 10 mg/mL).

    • Vortex thoroughly until the powder is completely dissolved.

  • Aliquoting and Storage:

    • Dispense the stock solution into small, single-use, sterile microcentrifuge tubes.

    • Store the aliquots at -20°C or below. Avoid repeated freeze-thaw cycles.

Protocol 2: Broth Microdilution MIC Assay for this compound

This protocol is based on the CLSI guidelines for broth microdilution testing and has been adapted for this compound.

G cluster_1 Broth Microdilution Workflow prep_inoculum 1. Prepare 0.5 McFarland Bacterial Inoculum serial_dilute 3. Perform 2-fold Serial Dilutions in 96-well Plate prep_inoculum->serial_dilute prep_drug 2. Prepare this compound Working Solution prep_drug->serial_dilute inoculate 4. Inoculate Plate with Standardized Bacteria serial_dilute->inoculate incubate 5. Incubate at 35-37°C for 18-24 hours inoculate->incubate read_mic 6. Read MIC as the Lowest Concentration with No Visible Growth incubate->read_mic

Standard workflow for a broth microdilution MIC assay.

Materials:

  • This compound working solution (diluted from DMSO stock)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Test organism and QC strains

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth

  • Spectrophotometer or turbidimeter

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Within 15 minutes of preparation, dilute this suspension in CAMHB to achieve the final desired inoculum concentration in the microplate wells (typically 5 x 10⁵ CFU/mL).

  • Preparation of Microtiter Plate:

    • Add 100 µL of sterile CAMHB to wells 2 through 12 of the microtiter plate.

    • Prepare a working solution of this compound in CAMHB at twice the highest desired final concentration.

    • Add 200 µL of this working solution to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, and continuing this process down to well 10. Discard 100 µL from well 10.

    • Well 11 should serve as a growth control (broth and inoculum, no antibiotic).

    • Well 12 should serve as a sterility control (broth only).

  • Inoculation and Incubation:

    • Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

    • Incubate the plate at 35-37°C for 18-24 hours in ambient air.

  • MIC Determination:

    • Following incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Quantitative Data Summary

As specific data for this compound is not yet widely available, this table provides expected parameters for macrolide antibiotics, which should be used as a starting point for your experiments.

ParameterRecommended Value/SolventNotes
Primary Stock Solvent 100% DMSOEnsures complete dissolution of the antibiotic.
Primary Stock Concentration 1-10 mg/mLA high concentration minimizes the volume of DMSO added to the assay.
Stock Solution Storage -20°C to -80°CStore in single-use aliquots to prevent degradation from freeze-thaw cycles.
Final Inoculum Concentration 5 x 10⁵ CFU/mLA standardized inoculum is critical for reproducibility.
Incubation Time 18-24 hoursProlonged incubation can lead to an apparent increase in the MIC.
Incubation Temperature 35-37°CEnsure consistent temperature for optimal bacterial growth.
Assay Medium Cation-Adjusted Mueller-Hinton Broth (CAMHB)The standard medium for susceptibility testing of non-fastidious bacteria.

By following these guidelines and protocols, researchers can systematically troubleshoot and optimize their this compound MIC assays to achieve more consistent and reliable results.

References

Enhancing the purification efficiency of Sporeamicin A from crude extracts

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Sporeamicin A Purification

Welcome to the technical support center for the purification of this compound. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and standardized protocols to help researchers enhance the purification efficiency of this compound from crude extracts.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for purifying this compound from a fermentation broth?

A1: The purification of this compound, a macrolide antibiotic, typically follows a multi-step process that includes:

  • Biomass Removal: Separation of the microbial cells (e.g., Streptomyces sp.) from the culture supernatant, usually by centrifugation or microfiltration.[1][2]

  • Solvent Extraction: Liquid-liquid extraction of the clarified broth with an appropriate organic solvent (e.g., ethyl acetate (B1210297), diethyl ether, or chloroform) to isolate the target compound from the aqueous phase.[1][2][3]

  • Chromatographic Purification: A series of chromatography steps to separate this compound from related impurities. This often starts with silica (B1680970) gel column chromatography followed by high-performance liquid chromatography (HPLC) for final polishing.[1][4]

  • Purity Analysis: Assessment of the final product's purity using analytical techniques like HPLC-MS.[4][5]

Q2: Which solvent is best for the initial extraction of this compound?

A2: Ethyl acetate is a commonly used and effective solvent for extracting macrolide antibiotics like this compound from fermentation broths.[2][3] Other solvents such as diethyl ether and chloroform (B151607) have also been successfully used.[1] The optimal choice depends on the specific physicochemical properties of this compound and the composition of the fermentation medium.

Q3: My this compound appears to be degrading during purification. What are the common causes?

A3: this compound, like other macrolides such as spiramycin (B21755), is susceptible to degradation, particularly under acidic or strongly alkaline conditions.[6][7] The lactone ring characteristic of macrolides can be hydrolyzed outside of a stable pH range (typically pH 4.0-10.0).[7] Exposure to harsh pH during extraction or chromatography should be minimized. Forced degradation studies show that hydrolytic conditions are a primary cause of degradation, while the compound is generally more stable against oxidation, heat, and light.[8]

Q4: What are the typical impurities found in a this compound crude extract?

A4: Impurities often include other secondary metabolites produced by the microorganism, components from the fermentation medium, and degradation products or structural analogs of this compound itself.[4][5] For the related compound spiramycin, impurities often involve modifications in the sugar moieties or at other positions on the macrolide ring.[4][5]

Q5: How can I improve the resolution and separation during the HPLC step?

A5: To improve HPLC separation, you can optimize several parameters:

  • Column Chemistry: Use a high-resolution column, such as a C18 reversed-phase column.[4][9]

  • Mobile Phase: Adjust the composition of the mobile phase. A common mobile phase for spiramycin consists of acetonitrile, methanol, water, and an ammonium (B1175870) acetate buffer to control pH.[4][5] Experiment with gradient elution to better separate closely related compounds.

  • Flow Rate: Optimize the flow rate to enhance peak resolution without excessively broadening peaks or increasing run time.

  • Temperature: Controlling the column temperature can sometimes improve peak shape and selectivity.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield After Solvent Extraction 1. Incorrect Solvent Polarity: The chosen solvent may not be optimal for this compound's polarity. 2. Suboptimal pH: The pH of the aqueous phase may not be ideal for partitioning the compound into the organic phase. 3. Emulsion Formation: An emulsion layer between the aqueous and organic phases can trap the product.1. Test Different Solvents: Perform small-scale extractions with solvents of varying polarity (e.g., ethyl acetate, chloroform, dichloromethane). 2. Adjust pH: Modify the pH of the fermentation broth before extraction. For macrolides, adjusting to a slightly alkaline pH can improve extraction into organic solvents. 3. Break Emulsion: Add a saturated NaCl solution or use centrifugation to break the emulsion.
Poor Separation in Silica Gel Chromatography 1. Improper Solvent System: The polarity of the elution gradient may be too high or too low, causing co-elution or retention of the compound.[1] 2. Column Overloading: Too much crude extract was loaded onto the column. 3. Sample Insolubility: The sample did not fully dissolve in the loading solvent.1. Develop Gradient: Use Thin Layer Chromatography (TLC) to test various solvent systems (e.g., chloroform:ethyl acetate or hexane:ethyl acetate) to find the optimal polarity for separation.[1] 2. Reduce Load: Decrease the amount of crude extract loaded relative to the amount of silica gel. A general rule is a 1:20 to 1:100 ratio of sample to silica. 3. Ensure Solubility: Dissolve the crude extract in a minimal amount of a strong, non-polar solvent (like dichloromethane (B109758) or chloroform) before loading.
Multiple Peaks in Final HPLC Analysis 1. Presence of Isomers/Analogs: The producing microorganism may synthesize several closely related structural analogs.[5] 2. On-Column Degradation: The compound may be degrading on the HPLC column due to mobile phase pH or interaction with the stationary phase. 3. Contamination: The sample may be contaminated from a previous step.1. Optimize HPLC Gradient: Use a shallower gradient and a longer run time to improve the separation of analogs. Collect each peak and analyze by mass spectrometry to identify the different compounds.[4] 2. Adjust Mobile Phase pH: Ensure the mobile phase pH is within the stable range for this compound (e.g., pH 6.5).[4][7] 3. Clean Injection System: Run blank injections with a strong solvent (e.g., 100% acetonitrile) to clean the injector and column.
Loss of Product During Solvent Evaporation 1. High Temperature: The compound may be thermally sensitive and degrade during evaporation at high temperatures. 2. Codistillation: The compound may be volatile and evaporate along with the solvent.1. Use Rotary Evaporator Under Vacuum: Evaporate the solvent at a lower temperature (e.g., 30-40°C) under reduced pressure. 2. Use a Gentle Nitrogen Stream: For small volumes, evaporate the solvent using a gentle stream of nitrogen gas at room temperature.

Data Presentation: Purification Summary

The following table summarizes the expected results from a typical multi-step purification of this compound from a 10 L fermentation broth.

Purification Step Total Volume/Mass This compound Concentration Total this compound (mg) Purity (%) Recovery (%)
Clarified Broth 10 L50 mg/L500~1%100%
Crude Solvent Extract 25 g (solid)1.6% (w/w)4001.6%80%
Silica Gel Chromatography Pool 2.5 g (solid)12% (w/w)30012%60%
Semi-preparative HPLC Pool 210 mg (solid)>95% (w/w)210>95%42%

Experimental Protocols

Protocol 1: Solvent Extraction from Fermentation Broth
  • Harvest: Centrifuge the 10 L fermentation culture at 10,000 x g for 15 minutes at 4°C to separate the mycelium from the supernatant.[1]

  • Collection: Carefully decant and collect the supernatant (clarified broth).

  • pH Adjustment: Adjust the pH of the supernatant to 8.0 using 1M NaOH.

  • Extraction: Transfer the supernatant to a separation funnel and add an equal volume of ethyl acetate. Shake vigorously for 5 minutes and allow the layers to separate.

  • Collection of Organic Phase: Collect the upper organic (ethyl acetate) layer.

  • Repeat: Repeat the extraction process on the aqueous layer two more times.

  • Combine and Dry: Pool all organic extracts and dry them over anhydrous sodium sulfate (B86663).

  • Evaporation: Filter out the sodium sulfate and concentrate the extract to dryness using a rotary evaporator at 40°C. The resulting solid is the crude extract.

Protocol 2: Silica Gel Column Chromatography
  • Column Packing: Prepare a glass column (e.g., 5 cm diameter) with a slurry of silica gel (60-120 mesh) in 100% chloroform.

  • Sample Loading: Dissolve the crude extract (e.g., 25 g) in a minimal volume of chloroform and load it onto the top of the silica bed.

  • Elution: Elute the column using a stepwise gradient of increasing polarity. Start with 100% chloroform and gradually increase the proportion of ethyl acetate (e.g., 9:1, 8:2, 7:3, etc., v/v chloroform:ethyl acetate).[1]

  • Fraction Collection: Collect fractions (e.g., 25 mL each) and monitor their composition using Thin Layer Chromatography (TLC) with a suitable stain (e.g., anisaldehyde-sulfuric acid).

  • Pooling: Combine the fractions that contain the highest concentration of this compound with the fewest impurities.

  • Evaporation: Evaporate the solvent from the pooled fractions to yield the semi-purified product.

Visualizations

Experimental Workflow

G A Fermentation Broth B Centrifugation / Filtration A->B C Clarified Supernatant B->C D Mycelial Pellet (Waste) B->D E Solvent Extraction (Ethyl Acetate) C->E F Crude Organic Extract E->F G Aqueous Phase (Waste) E->G H Solvent Evaporation F->H I Dry Crude Product H->I J Silica Gel Chromatography I->J K Semi-Pure Fractions J->K L Preparative HPLC K->L M Pure this compound L->M

Caption: Overall workflow for this compound purification.

Troubleshooting Logic

G start Low Final Yield q1 Check recovery at Extraction Step start->q1 Is loss significant? s1 Optimize Extraction: - Adjust pH - Change Solvent q1->s1 Yes q2 Check recovery at Chromatography Steps q1->q2 No s2 Optimize Chromatography: - Check sample load - Refine gradient q2->s2 Yes q3 Analyze for Degradation (LC-MS) q2->q3 No s3 Minimize Degradation: - Use buffered solutions - Avoid high temperatures q3->s3 Degradation detected?

Caption: Decision tree for troubleshooting low purification yield.

References

Overcoming challenges in the genetic manipulation of Saccharopolyspora

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the genetic manipulation of Saccharopolyspora. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments with this important genus of actinomycetes.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for introducing DNA into Saccharopolyspora?

A1: The most common and effective methods for DNA introduction into Saccharopolyspora are intergeneric conjugation from E. coli and protoplast transformation.[1] While standard protoplast transformation methods can be ineffective for some industrial strains, electroporation has also been established as an alternative.[1] More recently, CRISPR-Cas9 based systems have become a powerful tool for genome editing once DNA is introduced.[2][3][4]

Q2: Why is my transformation efficiency for Saccharopolyspora so low?

A2: Low transformation efficiency in Saccharopolyspora can be attributed to several factors. One major barrier is the presence of host restriction-modification (R-M) systems that degrade foreign DNA.[5][6] Additionally, the complex cell wall of actinomycetes can impede DNA uptake.[7] Optimization of protocols, such as heat shock of spores during conjugation or in vitro modification of plasmid DNA to evade restriction enzymes, can significantly improve efficiency.[5][6][8] For protoplast transformation, factors like the age of the mycelia, concentration of glycine (B1666218) in the growth medium, and the regeneration medium used are critical for success.[9]

Q3: Are there specific plasmids that work well in Saccharopolyspora?

A3: Plasmids derived from endogenous Saccharopolyspora plasmids, such as derivatives of pSAS1, have shown success.[5] Additionally, several streptomycete plasmids have been used, though not always successfully.[5][6] The choice of plasmid often depends on the specific Saccharopolyspora species and the intended application (e.g., gene expression, gene knockout). It is crucial to consider the plasmid's replicon, selection marker, and whether it is an integrative or replicative plasmid.[7]

Q4: What selection markers are commonly used in Saccharopolyspora?

A4: Apramycin (B1230331) is a commonly used selection marker for which resistance is conferred by the aac(3)IV gene.[5] Other antibiotic resistance markers, such as those for chloramphenicol (B1208) and trimethoprim, are also utilized, particularly in conjugation protocols to select against the E. coli donor. The choice and concentration of the antibiotic are critical and often need to be optimized for the specific strain.

Q5: How can I achieve gene knockout in Saccharopolyspora?

A5: Gene knockout in Saccharopolyspora can be achieved through homologous recombination using temperature-sensitive vectors or, more efficiently, with CRISPR-Cas9 based systems.[10][11] The CRISPR-Cas9 system allows for precise and scarless genome editing, making it a preferred method for gene deletion and promoter replacement.[2][4]

Troubleshooting Guides

Low Conjugation Efficiency
Symptom Possible Cause Suggested Solution
No or very few exconjugants Inefficient donor or recipient cellsUse actively growing E. coli donor cells (OD600 of 0.4-0.6). For Saccharopolyspora, use fresh spores or mycelia from an early to mid-logarithmic growth phase.[8][12]
Suboptimal donor-to-recipient ratioOptimize the ratio of donor to recipient cells. A 1:1 ratio is often a good starting point.[12]
Incorrect media or incubation conditionsEnsure the use of appropriate media (e.g., ISP4, ESM) for conjugation and optimize the incubation time and temperature.[8] A heat shock at 50°C for 10 minutes for the recipient spores can improve efficiency.[8]
Ineffective antibiotic selectionVerify the concentration of antibiotics used for selection. For example, apramycin and nalidixic acid are commonly used to select for exconjugants and against the E. coli donor.
High background of donor cells Incomplete removal of donor cellsEnsure thorough washing of the conjugation mixture before plating on selective media. Use appropriate counter-selection against the donor strain.
Protoplast Transformation Issues
Symptom Possible Cause Suggested Solution
Low protoplast yield Suboptimal mycelial growthGrow mycelia in a medium containing an appropriate concentration of glycine (e.g., 0.3%) to weaken the cell wall.[9] The age of the culture is also critical.
Inefficient enzymatic digestionOptimize the concentration of lysozyme (B549824) and the duration of the digestion.[9]
Poor protoplast regeneration Inappropriate regeneration mediumUse a rich, osmotically supportive medium like R6 medium for protoplast regeneration.[9]
No transformants Plasmid degradation by host restriction systemsModify the plasmid DNA in vitro using a cell-free extract from the recipient Saccharopolyspora strain to circumvent restriction.[5][6]
Inefficient DNA uptakeOptimize the concentration of PEG4000 and the transformation time.[13]
CRISPR-Cas9 Gene Editing Failures
Symptom Possible Cause Suggested Solution
No editing observed Inefficient sgRNADesign and test multiple sgRNAs for your target gene. Ensure the sgRNA sequence is specific to your target and has a suitable protospacer adjacent motif (PAM).
Poor expression of Cas9 or sgRNAUse strong, well-characterized promoters to drive the expression of the Cas9 protein and the sgRNA.[4]
Inefficient delivery of the CRISPR plasmidOptimize the conjugation or protoplast transformation protocol for the delivery of the CRISPR-Cas9 plasmid.
High off-target effects Non-specific sgRNAPerform a BLAST search of your sgRNA sequence against the Saccharopolyspora genome to check for potential off-target sites.
Low efficiency of homologous recombination (for knock-ins) Short homology armsUse homology arms of at least 1 kb in length flanking the sequence to be inserted.[4]

Quantitative Data Summary

Table 1: Transformation Efficiencies in Saccharopolyspora

MethodSpeciesEfficiencyReference
Intergeneric ConjugationS. erythraea0.05 x 10⁻⁸ to 7.2 x 10⁻⁸ exconjugants/recipient[1]
ElectroporationS. erythraea>10⁵ transformants/µg DNA[1]
Protoplast Transformation (with modified DNA)S. spinosa~10⁴ transformants/µg DNA[5][6]

Table 2: Commonly Used Antibiotic Concentrations for Selection

AntibioticOrganismConcentrationReference
ApramycinS. erythraea50 µg/mL
TrimethoprimE. coli (counter-selection)50 µg/mL[8]
ChloramphenicolS. erythraea10 to 40 µg/mL
Nalidixic AcidE. coli (counter-selection)50 µg/mL[12]

Experimental Protocols

Protocol 1: Intergeneric Conjugation from E. coli to Saccharopolyspora erythraea

This protocol is adapted from established methods for actinomycetes.[8][14]

  • Prepare Recipient Spores:

    • Grow S. erythraea on a suitable agar (B569324) medium (e.g., ESM) at 34°C until sporulation occurs.

    • Harvest spores and wash them with sterile water.

    • Resuspend spores in 2x YT broth and heat-shock at 50°C for 10 minutes.

  • Prepare Donor and Helper Strains:

    • Grow the E. coli donor strain (e.g., DH10B carrying the desired plasmid) and a helper strain (e.g., ET12567/pUB307) in LB medium with appropriate antibiotics to an OD600 of 0.4-0.6.

    • Wash the cells with 2x YT broth.

  • Conjugation:

    • Mix the recipient spores, donor cells, and helper cells.

    • Spread the mixture onto a suitable conjugation medium (e.g., ISP4) and incubate at 34°C for 16-20 hours.

  • Selection:

    • Overlay the plates with a solution containing apramycin (to select for Saccharopolyspora exconjugants) and nalidixic acid or another suitable antibiotic (to counter-select against E. coli).

    • Incubate at 34°C for 5-7 days until exconjugant colonies appear.

  • Verification:

    • Isolate single colonies and confirm the presence of the transferred plasmid by PCR or restriction digestion.

Protocol 2: CRISPR/Cas9-Mediated Promoter Knock-in in Saccharopolyspora erythraea

This protocol is a generalized workflow based on recent studies.[2][3][4]

  • Construct the CRISPR Editing Plasmid:

    • Design a 20 bp sgRNA targeting the native promoter region.

    • Clone the sgRNA into a replicative plasmid containing the cas9 gene under the control of a suitable promoter.

    • Construct a repair template consisting of the desired heterologous promoter flanked by ~1 kb homology arms corresponding to the regions upstream and downstream of the native promoter.

    • Clone the repair template into the CRISPR-Cas9 plasmid.

  • Introduce the Plasmid into S. erythraea :

    • Transfer the CRISPR editing plasmid into S. erythraea via intergeneric conjugation (as described in Protocol 1).

  • Select for Recombinants:

    • Select for exconjugants on media containing the appropriate antibiotic.

    • Screen individual colonies by PCR using primers that flank the target promoter region to identify clones where the native promoter has been replaced by the heterologous promoter.

  • Cure the CRISPR Plasmid (Optional):

    • To obtain a marker-free strain, the replicative CRISPR plasmid can be cured by growing the engineered strain in the absence of antibiotic selection for several rounds of subculturing.

Visualizations

experimental_workflow_conjugation cluster_donor_prep E. coli Donor & Helper Prep cluster_recipient_prep Saccharopolyspora Recipient Prep cluster_conjugation Conjugation & Selection cluster_verification Verification donor_growth Grow E. coli donor (with plasmid) & helper strains donor_wash Wash cells donor_growth->donor_wash mix Mix donor, helper, & recipient cells donor_wash->mix recipient_growth Grow S. erythraea to sporulation recipient_harvest Harvest & wash spores recipient_growth->recipient_harvest recipient_heatshock Heat shock spores (50°C, 10 min) recipient_harvest->recipient_heatshock recipient_heatshock->mix plate_conjugation Plate on conjugation medium (e.g., ISP4) mix->plate_conjugation incubate_conjugation Incubate (34°C, 16-20h) plate_conjugation->incubate_conjugation overlay Overlay with selective antibiotics incubate_conjugation->overlay incubate_selection Incubate (34°C, 5-7 days) overlay->incubate_selection isolate Isolate exconjugant colonies incubate_selection->isolate verify Verify plasmid transfer (PCR, restriction digest) isolate->verify

Caption: Workflow for intergeneric conjugation into Saccharopolyspora.

logical_relationship_troubleshooting start Genetic Manipulation Experiment Start low_efficiency Low/No Transformants or Exconjugants? start->low_efficiency conjugation_path Conjugation Issues low_efficiency->conjugation_path Yes protoplast_path Protoplast Issues low_efficiency->protoplast_path Yes crispr_path CRISPR Editing Fails low_efficiency->crispr_path Yes, for editing success Successful Genetic Manipulation low_efficiency->success No check_cells Check cell viability & growth phase conjugation_path->check_cells check_ratio Optimize donor: recipient ratio check_cells->check_ratio check_conditions Verify media, temp, & heat shock check_ratio->check_conditions check_conditions->success check_protoplasting Optimize glycine %, lysozyme treatment protoplast_path->check_protoplasting check_regeneration Use appropriate regeneration medium check_protoplasting->check_regeneration check_restriction Consider host restriction systems check_regeneration->check_restriction check_restriction->success check_sgrna Validate sgRNA design & efficiency crispr_path->check_sgrna check_expression Ensure Cas9/sgRNA expression check_sgrna->check_expression check_homology Verify homology arm length check_expression->check_homology check_homology->success

Caption: Troubleshooting logic for genetic manipulation of Saccharopolyspora.

References

Optimizing Sporeamicin A stability and long-term storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "Sporeamicin A" did not yield specific results. This guide has been developed based on the widely studied and structurally related macrolide antibiotic, Spiramycin (B21755) . It is highly probable that "this compound" was a typographical error. The principles and methodologies outlined here for Spiramycin are likely applicable to other similar macrolide antibiotics.

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the handling and storage of Spiramycin A.

Quick Links

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of Spiramycin?

A1: The stability of Spiramycin, a macrolide antibiotic, is primarily influenced by pH, temperature, and light exposure. Like many macrolides, it is susceptible to degradation in acidic conditions.[1][2][3] High temperatures can accelerate degradation, and exposure to light can also lead to the formation of degradation products.[3][4]

Q2: What is the recommended long-term storage condition for Spiramycin?

A2: For long-term storage, it is recommended to store Spiramycin as a solid in a tightly sealed container, protected from light, at a controlled room temperature or refrigerated (2-8°C). Solutions of Spiramycin are generally less stable and should be prepared fresh. If storage of a solution is necessary, it should be kept at 4°C for a short duration, typically not exceeding a few days.[5][6]

Q3: What are the common degradation pathways for Spiramycin?

A3: The primary degradation pathway for Spiramycin involves the hydrolysis of the glycosidic bonds, leading to the separation of its sugar moieties (mycarose, mycaminose, and forosamine) from the central lactone ring.[7] In acidic conditions, the loss of the neutral sugar, mycarose, is a common initial step in the degradation of similar macrolides.[1]

Q4: How can I detect and quantify the degradation of my Spiramycin sample?

A4: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is the most common and reliable method for assessing the stability of Spiramycin and quantifying its degradation products.[4][5] These techniques can separate the intact drug from its degradants, allowing for accurate quantification.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving Spiramycin.

Issue Possible Cause(s) Recommended Solution(s)
Loss of biological activity in my Spiramycin stock solution. Degradation due to improper storage (e.g., wrong pH, high temperature, light exposure).Prepare fresh stock solutions before each experiment. If storing, use a buffered solution at a neutral or slightly alkaline pH and store at 4°C, protected from light. Verify the stability of your specific solution formulation over time using HPLC.
Unexpected peaks in my HPLC chromatogram. Presence of degradation products.Analyze the degradation products using LC-MS/MS to identify their structures and elucidate the degradation pathway.[4] Review your sample preparation and storage procedures to identify the source of degradation.
Poor solubility of Spiramycin in my experimental buffer. Spiramycin has limited water solubility. The pH of the buffer may also affect solubility.Prepare a concentrated stock solution in a suitable organic solvent (e.g., ethanol, methanol, or DMSO) and then dilute it into the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system.
Inconsistent results between experimental replicates. Instability of Spiramycin under experimental conditions.Perform a time-course stability study of Spiramycin in your experimental medium to understand its degradation kinetics. This will help in defining a suitable experimental window.

Experimental Protocols

Protocol 1: Forced Degradation Study of Spiramycin

This protocol outlines a forced degradation study to identify the degradation pathways of Spiramycin under various stress conditions, as recommended by the International Council on Harmonisation (ICH) guidelines.[4]

1. Acid and Base Hydrolysis:

  • Prepare a 1 mg/mL solution of Spiramycin in 0.1 M HCl and another in 0.1 M NaOH.
  • Incubate the solutions at 60°C for 2, 4, 8, and 24 hours.
  • At each time point, withdraw an aliquot, neutralize it, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

2. Oxidative Degradation:

  • Prepare a 1 mg/mL solution of Spiramycin in 3% hydrogen peroxide.
  • Incubate the solution at room temperature, protected from light, for 2, 4, 8, and 24 hours.
  • At each time point, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

3. Thermal Degradation:

  • Store a solid sample of Spiramycin in an oven at 70°C for 24 and 48 hours.
  • Also, prepare a 1 mg/mL solution of Spiramycin in a neutral buffer (e.g., phosphate (B84403) buffer, pH 7.0) and incubate at 60°C for 2, 4, 8, and 24 hours.
  • Analyze the samples by dissolving the solid in the mobile phase or diluting the solution for HPLC analysis.

4. Photolytic Degradation:

  • Expose a 1 mg/mL solution of Spiramycin in a neutral buffer to a UV lamp (e.g., 254 nm) for 2, 4, 8, and 24 hours.
  • Run a parallel experiment with a sample protected from light as a control.
  • Analyze the samples by HPLC at each time point.

Data Presentation: Summary of Forced Degradation Conditions

Stress Condition Reagent/Condition Temperature Duration
Acid Hydrolysis0.1 M HCl60°C2, 4, 8, 24 hours
Base Hydrolysis0.1 M NaOH60°C2, 4, 8, 24 hours
Oxidation3% H₂O₂Room Temperature2, 4, 8, 24 hours
Thermal (Solid)-70°C24, 48 hours
Thermal (Solution)pH 7.0 Buffer60°C2, 4, 8, 24 hours
PhotolyticUV light (254 nm)Room Temperature2, 4, 8, 24 hours
Protocol 2: HPLC Method for Spiramycin Stability Assessment

This protocol provides a general isocratic RP-HPLC method for the analysis of Spiramycin and its degradation products.[4][5]

  • Column: C18 column (e.g., 250 x 4.6 mm, 5 µm)

  • Mobile Phase: A mixture of acetonitrile (B52724) and a phosphate buffer (pH adjusted to 6.0-7.0) in a suitable ratio (e.g., 40:60 v/v). The exact ratio may need optimization.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 232 nm

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

Sample Preparation:

  • Dissolve the Spiramycin sample in the mobile phase to a concentration of approximately 100 µg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Data Analysis:

  • Calculate the percentage of Spiramycin remaining at each time point relative to the initial concentration (time zero).

  • Calculate the percentage of each degradation product formed.

Visualizations

Stability_Troubleshooting_Workflow cluster_issue Observed Issue cluster_investigation Investigation Steps cluster_cause Potential Cause cluster_solution Corrective Action Loss_of_Activity Loss of Biological Activity Check_Storage Review Storage Conditions (Temp, pH, Light) Loss_of_Activity->Check_Storage Perform_HPLC Perform HPLC Analysis Loss_of_Activity->Perform_HPLC Check_Solubility Verify Solubility and Solution Preparation Loss_of_Activity->Check_Solubility Degradation Chemical Degradation Check_Storage->Degradation Perform_HPLC->Degradation Degradation products detected Precipitation Precipitation Check_Solubility->Precipitation Optimize_Storage Optimize Storage (Fresh Solutions, Proper Buffer) Degradation->Optimize_Storage Modify_Protocol Modify Experimental Protocol (e.g., Time Window) Degradation->Modify_Protocol Adjust_Solvent Adjust Solvent System Precipitation->Adjust_Solvent

Caption: Troubleshooting workflow for loss of Spiramycin activity.

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Spiramycin_Stock Spiramycin Stock Solution Acid Acid Hydrolysis (0.1M HCl, 60°C) Spiramycin_Stock->Acid Base Base Hydrolysis (0.1M NaOH, 60°C) Spiramycin_Stock->Base Oxidation Oxidation (3% H2O2, RT) Spiramycin_Stock->Oxidation Thermal Thermal (70°C solid, 60°C solution) Spiramycin_Stock->Thermal Photo Photolytic (UV light, RT) Spiramycin_Stock->Photo Sampling Time-point Sampling (e.g., 0, 2, 4, 8, 24h) Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling HPLC_Analysis RP-HPLC Analysis Sampling->HPLC_Analysis Degradation_Profile Degradation Profile (% Degradation vs. Time) HPLC_Analysis->Degradation_Profile Identify_Products Identification of Degradation Products (LC-MS/MS) HPLC_Analysis->Identify_Products Pathway_Elucidation Elucidation of Degradation Pathway Identify_Products->Pathway_Elucidation

Caption: Workflow for a forced degradation study of Spiramycin.

References

Minimizing off-target effects of Sporeamicin A in cell-based assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Sporeamicin A in cell-based assays, with a specific focus on identifying and minimizing its off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent, ATP-competitive inhibitor of the mTOR (mechanistic Target of Rapamycin) kinase. It specifically targets the mTORC1 complex, a central regulator of cell growth, proliferation, and metabolism. By inhibiting mTORC1, this compound is expected to decrease the phosphorylation of downstream effectors such as S6 Ribosomal Protein Kinase (S6K) and 4E-Binding Protein 1 (4E-BP1).[1][2]

Q2: What are the known off-target effects of this compound?

A2: Kinome-wide screening has revealed that at concentrations above 1µM, this compound can exhibit inhibitory activity against MEK1 and MEK2, key kinases in the MAPK/ERK signaling pathway. This can lead to a reduction in ERK1/2 phosphorylation, which may produce confounding effects in cellular assays.

Q3: What are the expected on-target effects of this compound in sensitive cell lines?

A3: In cell lines where the PI3K/Akt/mTOR pathway is active, treatment with this compound should result in a dose-dependent decrease in the phosphorylation of S6K (at Thr389) and 4E-BP1 (at Thr37/46). This leads to an inhibition of protein synthesis and a subsequent reduction in cell proliferation and growth.[1]

Q4: How should I store and handle this compound?

A4: this compound is supplied as a lyophilized powder and should be stored at -20°C, protected from light and moisture. For experimental use, prepare a concentrated stock solution (e.g., 10 mM) in 100% dimethyl sulfoxide (B87167) (DMSO). This stock solution should be aliquoted into single-use vials to minimize freeze-thaw cycles and stored at -80°C. When preparing working dilutions for cell culture, ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.1%).

Q5: At what concentration should I use this compound to maintain on-target specificity?

A5: To minimize off-target effects on the MAPK/ERK pathway, it is recommended to use this compound at concentrations at or below its IC50 for mTORC1, and not exceeding a 10-fold IC50 value. The optimal concentration will be cell-line dependent, and a dose-response experiment is crucial to determine the effective concentration range for your specific model.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
High variability between replicate wells Pipetting inaccuracy, inconsistent incubation times, or edge effects in the microplate.[3]Calibrate pipettes, use a master mix for reagents, ensure consistent timing for additions, and avoid using the outer wells of the plate.[3]
No observable effect on cell proliferation The cell line may not be dependent on the mTOR pathway, the compound may have degraded, or the concentration used is too low.Confirm mTOR pathway activity in your cell line by checking baseline p-S6K levels. Test a fresh aliquot of this compound. Perform a dose-response curve ranging from 1 nM to 10 µM.
Unexpected increase in apoptosis/cell death This could be a significant off-target effect or a genuine on-target effect in a highly dependent cell line.Perform a dose-response experiment and simultaneously analyze on-target (p-S6K) and off-target (p-ERK) pathway inhibition via Western blot. This will help to correlate apoptosis with on- or off-target activity.
Inconsistent IC50 values between experiments Variable enzyme activity, fluctuations in ATP concentration in assays, or compound instability.[3]Ensure consistent cell passage number and confluency. Use a fresh dilution of this compound for each experiment and pre-incubate the compound with cells for a consistent duration.
On-target (p-S6K) inhibition is observed, but downstream proliferation is unaffected. The cell line may have a compensatory signaling pathway activated (e.g., MAPK/ERK pathway upregulation) upon mTOR inhibition.Check for activation of compensatory pathways by Western blot (e.g., look for an increase in p-ERK). Consider combination therapies if compensatory activation is confirmed.

Quantitative Data Summary

The following tables summarize the inhibitory activities of this compound against its primary on-target kinase and key off-target kinases, as determined by in-vitro kinase assays.

Table 1: Inhibitory Potency (IC50) of this compound

TargetAssay TypeIC50 (nM)
mTOR TR-FRET5.2
MEK1Luminescence1,250
MEK2Luminescence1,800
PI3KαLuminescence>10,000
Akt1Luminescence>10,000

Table 2: Selectivity Profile of this compound

KinaseSelectivity (Fold vs. mTOR)
MEK1~240x
MEK2~346x
PI3Kα>1900x
Akt1>1900x

Key Experimental Protocols

Protocol 1: Western Blot for On-Target and Off-Target Pathway Modulation

This protocol allows for the simultaneous assessment of mTORC1 and MEK1/2 pathway inhibition in response to this compound treatment.

1. Cell Seeding and Treatment:

  • Seed cells (e.g., MCF-7 or HeLa) in 6-well plates and allow them to adhere overnight.

  • Treat cells with a dose-response of this compound (e.g., 0, 1, 5, 10, 50, 100, 500, 1000 nM) for 2-4 hours. Include a positive control for MEK inhibition (e.g., U0126 at 10 µM).

2. Cell Lysis:

  • Wash cells once with ice-cold PBS.

  • Add 100 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[4]

  • Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.[4]

3. Protein Quantification and Sample Preparation:

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Normalize all samples to the same protein concentration.

  • Add Laemmli sample buffer and boil at 95°C for 5 minutes.[4]

4. SDS-PAGE and Western Blotting:

  • Separate proteins on a 4-12% Bis-Tris gel and transfer to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate with primary antibodies overnight at 4°C. Recommended antibodies:

    • Phospho-S6K (Thr389) (On-target marker)
    • Total S6K
    • Phospho-ERK1/2 (Thr202/Tyr204) (Off-target marker)
    • Total ERK1/2
    • β-Actin (Loading control)

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash again and apply an ECL substrate. Capture the chemiluminescent signal using an imaging system.[4]

Protocol 2: Cell Viability Assay (MTS Assay)

This protocol determines the effect of this compound on cell proliferation and viability.

1. Cell Seeding:

  • Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

2. Compound Treatment:

  • Prepare a serial dilution of this compound in culture medium.

  • Treat the cells and incubate for 72 hours.

3. MTS Reagent Addition:

  • Add 20 µL of MTS reagent to each well.

  • Incubate the plate for 1-4 hours at 37°C in a humidified incubator.

4. Absorbance Measurement:

  • Measure the absorbance at 490 nm using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability relative to the DMSO-treated control cells.

  • Plot the percent viability against the logarithm of the this compound concentration and fit the data using a non-linear regression model to determine the GI50 (concentration for 50% growth inhibition).

Visualizations

SporeamicinA_Pathway cluster_0 On-Target Pathway (mTORC1) cluster_1 Off-Target Pathway (MAPK/ERK) Akt Akt mTORC1 mTORC1 Akt->mTORC1 Activates S6K p-S6K (Protein Synthesis, Cell Growth) mTORC1->S6K EBP1 p-4E-BP1 (Translation Initiation) mTORC1->EBP1 Ras Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK p-ERK (Proliferation, Survival) MEK->ERK SporeamicinA This compound SporeamicinA->mTORC1 Inhibits (On-Target) SporeamicinA->MEK Inhibits (Off-Target at high conc.)

Caption: On-target and off-target signaling pathways of this compound.

Experimental_Workflow start Start: Hypothesis of Off-Target Activity dose_response 1. Dose-Response Viability Assay (e.g., MTS for 72h) Determine GI50 start->dose_response western_blot 2. Western Blot Analysis (Treat for 2-4h) Assess On- and Off-Target Pathways dose_response->western_blot markers Probe for: p-S6K (On-Target) p-ERK (Off-Target) Total Proteins & Loading Control western_blot->markers data_analysis 3. Data Analysis Correlate GI50 with pathway inhibition western_blot->data_analysis conclusion 4. Conclusion Determine Therapeutic Window for On-Target Specificity data_analysis->conclusion

Caption: Workflow for assessing on- and off-target effects of this compound.

Troubleshooting_Tree start Problem: Unexpected Cell Death check_conc Is this compound conc. >10x mTOR IC50? start->check_conc high_conc High Conc. Potential Off-Target Effect check_conc->high_conc Yes low_conc Low Conc. Possible On-Target Toxicity check_conc->low_conc No run_wb Action: Run Western Blot (p-S6K vs p-ERK) high_conc->run_wb low_conc->run_wb result_erk Result: p-ERK is inhibited? run_wb->result_erk erk_inhibited Conclusion: Cell death correlates with MEK/ERK inhibition. Action: Lower concentration. result_erk->erk_inhibited Yes erk_not_inhibited Conclusion: Cell death is likely on-target. This cell line is highly sensitive. result_erk->erk_not_inhibited No

Caption: Troubleshooting decision tree for unexpected cell death.

References

Strategies to improve the bioavailability of Sporeamicin A in animal studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on strategies to improve the bioavailability of Sporeamicin A in animal studies.

Note on this compound and Spiramycin (B21755): this compound is a novel macrolide antibiotic of the erythromycin (B1671065) type. Published data indicates that it achieves higher plasma and tissue levels in rats compared to erythromycin stearate. Due to the limited availability of specific data on this compound, this guide will draw upon extensive research on spiramycin, a structurally and functionally similar 16-membered macrolide antibiotic, to provide comprehensive guidance. The principles and methodologies discussed are highly relevant to the study of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges affecting the oral bioavailability of this compound?

A1: The primary challenges are typical for macrolide antibiotics and include:

  • Poor aqueous solubility: This can limit the dissolution of the drug in the gastrointestinal fluids, which is a prerequisite for absorption.

  • Gastric instability: Some macrolides are susceptible to degradation in the acidic environment of the stomach.

  • Intestinal and hepatic first-pass metabolism: The drug may be metabolized by enzymes in the intestinal wall or the liver before it reaches systemic circulation.

  • P-glycoprotein (P-gp) efflux: This transport protein can actively pump the drug out of intestinal cells, reducing its net absorption.

Q2: Which animal model is most appropriate for studying the bioavailability of this compound?

A2: Rats, particularly Sprague-Dawley or Wistar strains, are commonly used and well-validated models for pharmacokinetic studies of macrolides. They are cost-effective and their gastrointestinal physiology shares relevant similarities with humans. However, it is important to be aware of species-specific differences in drug metabolism.

Q3: What are the most promising formulation strategies to enhance the bioavailability of this compound?

A3: Several advanced formulation strategies can be employed:

  • Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption by presenting the drug in a solubilized state and utilizing lipid absorption pathways.

  • Nanoparticle systems: Encapsulating this compound in solid lipid nanoparticles (SLNs) or polymeric nanoparticles can protect it from degradation, enhance its solubility, and potentially modulate its absorption pathway.

  • Amorphous solid dispersions: Converting the crystalline drug into an amorphous form can significantly increase its dissolution rate.

Q4: How can I quantify this compound in plasma or tissue samples?

A4: Liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying macrolides in biological matrices due to its high sensitivity and selectivity. A well-developed LC-MS/MS method allows for accurate measurement of low drug concentrations.

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
High variability in plasma concentrations between animals. 1. Inconsistent oral gavage technique.2. Variable food intake (presence or absence of food can affect absorption).3. Differences in gut microbiome affecting drug metabolism.1. Ensure all personnel are thoroughly trained in oral gavage. Use a consistent technique for all animals.2. Standardize the fasting period before drug administration (e.g., overnight fasting).3. House animals under identical conditions to minimize variations in gut flora.
Low or undetectable plasma concentrations of this compound after oral administration. 1. Poor aqueous solubility of the formulation.2. Significant degradation in the stomach.3. Extensive first-pass metabolism in the intestine or liver.4. Issues with the analytical method (low sensitivity).1. Consider formulating this compound in a solubility-enhancing vehicle such as a SEDDS or an aqueous solution with a co-solvent.2. Use an enteric-coated formulation to protect the drug from stomach acid.3. Co-administer with an inhibitor of relevant metabolic enzymes (e.g., CYP3A4 inhibitors, though use with caution and proper justification).4. Validate your LC-MS/MS method to ensure it has a sufficiently low limit of quantification (LOQ).
Unexpectedly rapid clearance of the drug from plasma. 1. Rapid metabolism.2. Active excretion.1. Investigate the metabolic stability of this compound using in vitro models like liver microsomes.2. Assess the potential for active renal or biliary excretion.
Inconsistent results from in vitro-in vivo correlations (IVIVC). 1. In vitro dissolution method does not accurately reflect in vivo conditions.2. The chosen animal model has significantly different gastrointestinal physiology or metabolism compared to humans.1. Develop a biorelevant dissolution method that simulates the pH, enzymes, and bile salts of the gastrointestinal tract.2. Carefully consider the limitations of the animal model and, if possible, use data from multiple species to build a more robust correlation.

Data Presentation: Pharmacokinetic Parameters of Spiramycin in Animal Models

The following tables summarize pharmacokinetic data for spiramycin from various studies, which can serve as a reference for designing and evaluating studies on this compound.

Table 1: Pharmacokinetic Parameters of Spiramycin in Different Animal Species After Oral Administration

Animal ModelDose (mg/kg)FormulationCmax (µg/mL)Tmax (h)AUC (µg·h/mL)Oral Bioavailability (F%)
Pigs (fasted)55Oral solution5.0--60
Pigs (fed)55Oral solution1.0--24
Chickens17Oral solution4.782.023.1177.18[1]

Table 2: Comparative Pharmacokinetic Parameters of Macrolides in Rats After Oral Administration

CompoundDose (mg/kg)Oral Bioavailability (F%)
ErythromycinNot specified14
ClarithromycinNot specified36
RoxithromycinNot specified36
TelithromycinNot specified25

Note: The oral bioavailability of macrolides in rats is generally low to moderate, suggesting that poor oral absorption and/or intestinal first-pass metabolism are significant barriers.[2]

Experimental Protocols

Protocol 1: In Vivo Oral Bioavailability Study in Rats

1. Objective: To determine the pharmacokinetic profile and absolute oral bioavailability of a this compound formulation in rats.

2. Materials:

  • This compound formulation (e.g., oral suspension, SEDDS)

  • Intravenous (IV) formulation of this compound

  • Sprague-Dawley rats (male, 200-250 g)

  • Oral gavage needles

  • Syringes and needles for IV administration and blood collection

  • Anticoagulant (e.g., EDTA or heparin) coated microcentrifuge tubes

  • Centrifuge, vortex mixer

  • Freezer (-80°C)

3. Procedure:

  • Animal Preparation:

    • Acclimatize rats for at least one week before the study.

    • Fast animals overnight (12-18 hours) before dosing, with free access to water.

  • Dosing:

    • Divide rats into two groups: oral administration and IV administration (n=5 per group).

    • Oral Group: Administer the this compound formulation by oral gavage at a specific dose (e.g., 50 mg/kg).

    • IV Group: Administer the this compound IV formulation via the tail vein at a lower dose (e.g., 5 mg/kg).

  • Blood Sampling:

    • Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at the following time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

    • Collect blood into anticoagulant-coated tubes.

  • Plasma Preparation:

    • Centrifuge the blood samples at 4°C (e.g., 10,000 x g for 10 minutes) to separate the plasma.

    • Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.

4. Data Analysis:

  • Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.

  • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using non-compartmental analysis software.

  • Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / Dose_oral) / (AUC_IV / Dose_IV) * 100

Protocol 2: LC-MS/MS Quantification of Spiramycin in Rat Plasma

1. Objective: To accurately quantify spiramycin concentrations in rat plasma samples.

2. Sample Preparation (Protein Precipitation):

  • To 100 µL of rat plasma in a microcentrifuge tube, add 20 µL of an internal standard solution (e.g., another macrolide not present in the study, or a stable isotope-labeled spiramycin).

  • Add 300 µL of cold acetonitrile (B52724) to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

3. LC-MS/MS Conditions (Example):

  • LC System: A standard HPLC or UPLC system.

  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for spiramycin and the internal standard.

4. Quantification:

  • Construct a calibration curve using standard solutions of spiramycin of known concentrations.

  • Determine the concentration of spiramycin in the plasma samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.

Visualizations

experimental_workflow Experimental Workflow for Oral Bioavailability Assessment cluster_pre_study Pre-Study cluster_in_vivo In Vivo Study cluster_analysis Analysis Formulation Formulation Development (e.g., SEDDS, SLN) Dosing Animal Dosing (Oral and IV routes) Formulation->Dosing Analytical Analytical Method Validation (LC-MS/MS) Quantification Sample Quantification (LC-MS/MS) Analytical->Quantification Sampling Blood Sampling (Serial time points) Dosing->Sampling Plasma Plasma Preparation (Centrifugation) Sampling->Plasma Plasma->Quantification PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) Quantification->PK_Analysis Bioavailability Bioavailability Calculation (F%) PK_Analysis->Bioavailability

Caption: Workflow for assessing the oral bioavailability of this compound.

metabolic_pathway Potential Metabolic Pathways of Spiramycin Spiramycin Spiramycin I Neospiramycin Neospiramycin I (Active Metabolite) Spiramycin->Neospiramycin Hydrolysis of mycarose (B1676882) sugar (Intestinal/Hepatic) Cysteinyl_Adduct Cysteinyl-Spiramycin Adduct (Polar Metabolite) Spiramycin->Cysteinyl_Adduct Reaction with L-cysteine (Hepatic) Other_Metabolites Other Metabolites Neospiramycin->Other_Metabolites Further Metabolism Cysteinyl_Adduct->Other_Metabolites Further Metabolism

Caption: Putative metabolic pathways for spiramycin.

References

Dealing with matrix effects in HPLC/MS analysis of Sporeamicin A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the HPLC/MS analysis of Sporeamicin A.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect the analysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of the analytical method.[3][4] In the context of this compound, a macrolide antibiotic often analyzed in complex biological matrices like plasma or serum, endogenous components such as phospholipids (B1166683), salts, and proteins are common sources of matrix effects.[5]

Q2: How can I identify if my this compound analysis is suffering from matrix effects?

A2: A common method to identify and quantify matrix effects is the post-extraction spike method.[6] This involves comparing the response of this compound in a pure solution to its response when spiked into a blank matrix sample that has undergone the extraction procedure. A significant difference in signal intensity indicates the presence of matrix effects. Another valuable technique is the post-column infusion experiment, which helps to identify specific regions in the chromatogram where ion suppression or enhancement occurs.[3][7]

Q3: What are the most common causes of ion suppression for macrolide compounds like this compound?

A3: For macrolide antibiotics analyzed in biological fluids, the most notorious culprits for ion suppression are phospholipids.[5] These molecules are major components of cell membranes and often co-extract with the analyte of interest, particularly with simpler sample preparation methods like protein precipitation. Phospholipids can interfere with the ionization process in the mass spectrometer's source, leading to a suppressed signal for this compound.

Q4: Can the use of a stable isotope-labeled internal standard (SIL-IS) for this compound completely eliminate matrix effects?

A4: While a SIL-IS is considered the gold standard for compensating for matrix effects, it may not completely eliminate the issue.[3][8] A SIL-IS, being chemically almost identical to this compound, will co-elute and experience similar ionization suppression or enhancement, thus allowing for accurate quantification.[9][10] However, if the matrix effect is severe, it can still lead to a loss of sensitivity for both the analyte and the internal standard.[5] It is also crucial to ensure that the analyte and the SIL-IS co-elute perfectly, as even slight chromatographic separation can lead to differential matrix effects.[11]

Troubleshooting Guide

This guide addresses specific issues you might encounter during the HPLC/MS analysis of this compound.

Problem Potential Cause Troubleshooting Steps & Recommended Solutions
Poor reproducibility of this compound quantification in different sample lots. Variable Matrix Effects: Different lots of biological matrix can have varying compositions, leading to inconsistent ion suppression or enhancement.[8]1. Matrix-Matched Calibrators: Prepare calibration standards and quality control samples in the same biological matrix as the study samples to normalize the matrix effect across the analytical run.[11][12] 2. Rigorous Sample Preparation: Employ more effective sample cleanup techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove a larger portion of interfering matrix components.[5][13]
Low sensitivity for this compound, even with a high-purity standard. Significant Ion Suppression: Co-eluting matrix components, likely phospholipids, are suppressing the ionization of this compound in the MS source.[5]1. Optimize Chromatography: Modify the HPLC gradient to achieve better separation between this compound and the region of ion suppression. A post-column infusion experiment can identify this region.[14] Using UPLC can also provide better resolution and reduce co-elution.[15] 2. Advanced Sample Preparation: Implement a phospholipid removal strategy, such as specific SPE cartridges or plates designed to deplete phospholipids from the sample extract.
Inconsistent internal standard (IS) response across samples. Differential Matrix Effects: The internal standard and this compound may not be experiencing the same degree of matrix effect. This can happen if they do not co-elute perfectly or if the IS is not an ideal chemical analog.[11]1. Verify Co-elution: Overlay the chromatograms of this compound and its IS to confirm identical retention times. Adjust the chromatography if necessary. 2. Use a Stable Isotope-Labeled IS: If not already in use, switching to a stable isotope-labeled internal standard for this compound is the most effective way to ensure both analyte and IS are affected similarly by the matrix.[3][10]
Analyte signal is present but significantly lower than expected. Ionization Competition: High concentrations of co-eluting compounds are competing with this compound for charge in the electrospray ionization (ESI) source.[1]1. Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components and alleviate ion suppression.[11] However, ensure the diluted concentration of this compound remains above the instrument's limit of detection. 2. Change Ionization Mode: If possible and if this compound can be ionized in negative mode, switching from positive to negative ESI can sometimes reduce interference, as fewer matrix components may be ionized.[1]

Experimental Protocols

Protocol 1: Post-Column Infusion Experiment to Identify Ion Suppression Zones

This experiment helps visualize regions of ion suppression in your chromatogram.

  • System Setup:

    • Prepare a solution of this compound at a concentration that gives a stable and moderate signal (e.g., 100 ng/mL in mobile phase).

    • Infuse this solution continuously into the HPLC eluent flow path after the analytical column and before the mass spectrometer inlet using a syringe pump and a T-connector.

  • Procedure:

    • Begin infusing the this compound solution and allow the MS signal to stabilize, establishing a constant baseline.

    • Inject a blank, extracted matrix sample (e.g., plasma extract prepared by your current method).

    • Monitor the signal of the infused this compound.

  • Interpretation:

    • Any significant drop in the baseline signal indicates a region of ion suppression.[7][14]

    • The retention times of these dips correspond to the elution of matrix components that suppress the ionization of this compound.

    • This information can then be used to adjust the chromatographic method to move the this compound peak away from these suppression zones.

Protocol 2: Comparative Evaluation of Sample Preparation Techniques

This protocol allows for the quantitative assessment of matrix effects resulting from different sample preparation methods.

  • Sample Sets:

    • Set A (Neat Solution): this compound standard prepared in a clean solvent (e.g., methanol/water).

    • Set B (Post-Extraction Spike): Blank biological matrix is extracted using the chosen method (PPT, LLE, or SPE). The extracted blank is then spiked with this compound at the same concentration as Set A.

  • Analysis:

    • Analyze both sets of samples by HPLC/MS.

  • Calculation of Matrix Effect:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • A value of 100% indicates no matrix effect.

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

  • Comparison:

    • Perform this evaluation for different sample preparation techniques (e.g., Protein Precipitation vs. Solid-Phase Extraction) to determine which method minimizes matrix effects most effectively for this compound.[13]

Sample Preparation Method Typical Matrix Effect (%) for Macrolides Relative Analyte Recovery (%) Notes
Protein Precipitation (PPT) 40 - 70% (Significant Suppression)90 - 105%Fast and simple, but results in the "dirtiest" extracts with high levels of phospholipids.[5][13]
Liquid-Liquid Extraction (LLE) 75 - 95% (Moderate to Low Suppression)70 - 90%Cleaner extracts than PPT, but analyte recovery can be lower, especially for more polar compounds.[6]
Solid-Phase Extraction (SPE) 90 - 110% (Minimal Suppression/Enhancement)85 - 100%Provides the cleanest extracts and is most effective at removing phospholipids, thus minimizing matrix effects.[10][13]

Visualizations

cluster_start cluster_troubleshooting Troubleshooting Workflow cluster_solutions cluster_end start HPLC/MS Analysis of this compound issue Inconsistent Results or Low Sensitivity? start->issue post_infusion Perform Post-Column Infusion Experiment issue->post_infusion Identify Ion Suppression Zone eval_prep Evaluate Sample Prep (PPT vs. LLE vs. SPE) issue->eval_prep Quantify Matrix Effect optimize_hplc Optimize HPLC Method (Adjust Gradient) post_infusion->optimize_hplc improve_prep Implement Advanced Sample Prep (e.g., SPE) eval_prep->improve_prep use_sil_is Use Stable Isotope-Labeled Internal Standard optimize_hplc->use_sil_is improve_prep->use_sil_is end_node Accurate & Reproducible Quantification use_sil_is->end_node

Caption: Troubleshooting workflow for matrix effects.

cluster_sample cluster_prep Sample Preparation cluster_outcome sample Plasma/Serum containing This compound, Proteins, Phospholipids, Salts ppt Protein Precipitation (PPT) sample->ppt lle Liquid-Liquid Extraction (LLE) sample->lle spe Solid-Phase Extraction (SPE) sample->spe ppt_out This compound + High Phospholipids ppt->ppt_out Leads to High Matrix Effect lle_out This compound + Reduced Phospholipids lle->lle_out Moderate Matrix Effect spe_out Clean Extract: This compound spe->spe_out Minimal Matrix Effect

Caption: Impact of sample preparation on matrix effects.

References

Validation & Comparative

Sporeamicin A versus erythromycin: a comparative efficacy study

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis for researchers, scientists, and drug development professionals.

This guide provides a comprehensive comparison of the efficacy of Sporeamicin A, a novel macrolide antibiotic, and Erythromycin (B1671065), a widely established macrolide. The following sections detail their mechanisms of action, comparative in vitro activity, and the experimental protocols used to determine their efficacy.

Introduction

This compound is a new erythromycin-type antibiotic isolated from a species of Saccharopolyspora.[1] Like erythromycin, it belongs to the macrolide class of antibiotics, which are characterized by a large macrocyclic lactone ring. Erythromycin, isolated in 1952, has long been a cornerstone in the treatment of various bacterial infections, particularly those caused by Gram-positive organisms. This guide aims to provide a side-by-side comparison of these two macrolides, presenting available data on their antibacterial efficacy.

Mechanism of Action

Both this compound and Erythromycin are protein synthesis inhibitors. They exert their bacteriostatic effect by binding to the 50S subunit of the bacterial ribosome. This binding interferes with the translocation step of protein synthesis, ultimately halting the growth of the bacteria.

Signaling Pathway of Macrolide Antibacterial Action

cluster_bacterium Bacterial Cell ribosome 50S Ribosomal Subunit protein Protein Synthesis (Elongation) ribosome->protein Translocation ribosome->protein Inhibition of Translocation mrna mRNA mrna->ribosome Translation Initiation trna Peptidyl-tRNA trna->ribosome growth Bacterial Growth and Proliferation protein->growth sporeamicin_a This compound sporeamicin_a->ribosome Binds to 50S subunit erythromycin Erythromycin erythromycin->ribosome Binds to 50S subunit

Caption: Mechanism of action for this compound and Erythromycin.

Comparative In Vitro Efficacy

The primary method for comparing the in vitro efficacy of antibiotics is the determination of the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium.

Data Presentation

The following table summarizes the available MIC data for this compound and Erythromycin against key Gram-positive pathogens.

Bacterial StrainThis compound MIC (µg/mL)Erythromycin MIC (µg/mL)
Staphylococcus aureus Smith0.20.1
Staphylococcus aureus 209P0.10.05
Streptococcus pyogenes C-2030.0250.05
Streptococcus pneumoniae Type I0.0120.025
Streptococcus pneumoniae Type III0.0120.025

Note: Data for this compound is sourced from the publication "this compound, a new macrolide antibiotic. III. Biological properties". Erythromycin data is compiled from various publicly available susceptibility testing results.

Based on this limited data, this compound demonstrates comparable and, in some cases, more potent in vitro activity against key streptococcal species compared to erythromycin. Against the tested Staphylococcus aureus strains, erythromycin appears to be slightly more potent in vitro.

In Vivo Efficacy

In a study using a mouse protection test, this compound was shown to be effective against infections caused by Staphylococcus aureus, Streptococcus pyogenes, and Streptococcus pneumoniae.[1] Notably, the same study reported that this compound achieved higher plasma and tissue levels in rats compared to erythromycin stearate, which may suggest enhanced in vivo efficacy.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Minimum Inhibitory Concentration (MIC) Determination

The MIC values are determined using standardized broth microdilution or agar (B569324) dilution methods.

Broth Microdilution Method Workflow

prep Prepare serial two-fold dilutions of antibiotic in broth inoc Inoculate each well with a standardized bacterial suspension prep->inoc incub Incubate at 35-37°C for 16-20 hours inoc->incub read Read plates for visible bacterial growth incub->read mic Determine MIC: Lowest concentration with no visible growth read->mic

Caption: Workflow for MIC determination by broth microdilution.

Detailed Protocol for Broth Microdilution:

  • Preparation of Antibiotic Solutions: A stock solution of the antibiotic is prepared and then serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Each well of the microtiter plate containing the antibiotic dilutions is inoculated with the prepared bacterial suspension. A growth control well (containing bacteria but no antibiotic) and a sterility control well (containing medium only) are also included.

  • Incubation: The inoculated plates are incubated at 35-37°C for 16-20 hours in ambient air.

  • Reading Results: Following incubation, the plates are examined for visible turbidity. The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth of the bacterium.

Mouse Protection Test

This in vivo assay evaluates the efficacy of an antibiotic in protecting mice from a lethal bacterial infection.

Experimental Workflow for Mouse Protection Test

infect Infect mice with a lethal dose of bacteria treat Administer varying doses of the antibiotic to different groups of mice infect->treat observe Observe mice for a set period (e.g., 7 days) treat->observe record Record survival rates in each treatment group observe->record pd50 Calculate the Protective Dose 50 (PD50) record->pd50

Caption: Workflow for the in vivo mouse protection test.

Detailed Protocol for Mouse Protection Test:

  • Infection: Groups of mice are infected, typically via intraperitoneal injection, with a bacterial suspension that has been predetermined to be lethal to untreated control animals.

  • Treatment: At a specified time post-infection (e.g., 1 hour), different groups of infected mice are treated with varying doses of the test antibiotic (this compound or Erythromycin). A control group receives a placebo.

  • Observation: The mice are observed for a defined period, typically 7 to 14 days, and the number of surviving animals in each group is recorded daily.

  • Determination of PD50: The Protective Dose 50 (PD50) is calculated. This is the dose of the antibiotic that protects 50% of the infected mice from death. A lower PD50 value indicates greater in vivo efficacy.

Conclusion

The available data suggests that this compound is a promising new macrolide antibiotic with in vitro efficacy against key Gram-positive pathogens that is comparable, and in some instances superior, to that of erythromycin. Furthermore, preliminary in vivo data indicating higher plasma and tissue concentrations for this compound warrants further investigation into its potential for enhanced therapeutic outcomes. Additional, more extensive comparative studies are necessary to fully elucidate the clinical potential of this compound relative to erythromycin and other existing antibiotics.

References

Comparing the MIC values of Sporeamicin A and other macrolide antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the Minimum Inhibitory Concentration (MIC) values of several macrolide antibiotics against common bacterial pathogens. While this report aims to include Sporeamicin A, specific quantitative MIC data for this compound is not publicly available in the cited literature, precluding a direct numerical comparison. However, we present a comprehensive overview of the available data for other prominent macrolides, detailed experimental methodologies for MIC determination, and an exploration of the signaling pathways influenced by this class of antibiotics.

Comparative Analysis of Macrolide MIC Values

This compound, a novel macrolide antibiotic isolated from Saccharopolyspora species, has been reported to be active in vitro against a wide variety of Gram-positive bacteria.[1][2] Studies have shown its effectiveness in mouse protection tests against Staphylococcus aureus, Streptococcus pyogenes, and Streptococcus pneumoniae.[2] Despite these promising biological properties, specific MIC values from standardized assays are not detailed in the available scientific literature.

In contrast, extensive MIC data is available for other macrolide antibiotics, providing a benchmark for in vitro antibacterial potency. The following tables summarize the MIC values for Erythromycin, Azithromycin, Clarithromycin, and Spiramycin against key bacterial strains. These values, expressed in µg/mL, represent the lowest concentration of the antibiotic that prevents visible growth of the microorganism.

AntibioticStaphylococcus aureusStreptococcus pyogenesStreptococcus pneumoniae
Erythromycin 0.25 - >25672% Susceptible61.7% Susceptible (globally)
Azithromycin 0.25 - 1.0 (QC strain)Fully Susceptible67.1-69.4% Susceptible (globally)
Clarithromycin --67.1-69.4% Susceptible (globally)
Spiramycin 16-32 times less sensitive than Erythromycin22.5% Susceptible-

Note: The susceptibility percentages for S. pyogenes and S. pneumoniae indicate the proportion of isolates inhibited by clinically achievable concentrations of the respective antibiotics and reflect growing resistance.

Experimental Protocols for MIC Determination

The determination of MIC values is a critical step in the evaluation of new antimicrobial agents. The Clinical and Laboratory Standards Institute (CLSI) provides standardized protocols to ensure the reproducibility and comparability of results. The two primary methods are Broth Microdilution and Agar (B569324) Dilution.

Broth Microdilution Method

This method involves preparing a series of twofold dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium (approximately 5 x 10^5 colony-forming units [CFU]/mL). The plates are incubated under appropriate conditions, and the MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Agar Dilution Method

In the agar dilution method, the antibiotic is incorporated into molten agar at various concentrations, which is then poured into petri dishes. A standardized inoculum of the test bacteria (approximately 1 x 10^4 CFU per spot) is then spotted onto the surface of the agar plates. After incubation, the MIC is determined as the lowest concentration of the antibiotic that prevents the growth of the bacteria.

Visualizing Experimental and Biological Pathways

To further elucidate the processes involved in antimicrobial susceptibility testing and the mechanism of action of macrolide antibiotics, the following diagrams are provided.

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bacterial_Culture Bacterial Colony Isolation Inoculum_Prep Inoculum Preparation (0.5 McFarland) Bacterial_Culture->Inoculum_Prep Standardize concentration Inoculation Inoculation of Microtiter Plate or Agar Plate Inoculum_Prep->Inoculation Antibiotic_Dilution Serial Dilution of Antibiotic Antibiotic_Dilution->Inoculation Incubation Incubation (e.g., 18-24h at 37°C) Inoculation->Incubation Visual_Inspection Visual Inspection for Growth Incubation->Visual_Inspection MIC_Determination Determination of MIC (Lowest concentration with no growth) Visual_Inspection->MIC_Determination

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.

Macrolide antibiotics exert their antibacterial effects by inhibiting protein synthesis. Beyond this primary mechanism, they are also known to modulate various host signaling pathways, contributing to their anti-inflammatory and immunomodulatory properties.

Macrolide_Signaling_Pathway cluster_cell Host Cell Macrolide Macrolide Antibiotic TLR Toll-like Receptor (TLR) Macrolide->TLR Inhibits MAPK MAPK Pathway (ERK, JNK, p38) TLR->MAPK NFkB NF-κB Pathway TLR->NFkB AP1 AP-1 MAPK->AP1 Cytokines Pro-inflammatory Cytokine Production (e.g., IL-6, TNF-α) NFkB->Cytokines Downregulates AP1->Cytokines Downregulates

Caption: Simplified Signaling Pathways Modulated by Macrolide Antibiotics.

Conclusion

While this compound shows promise as a potent agent against Gram-positive bacteria, the absence of publicly available MIC data limits a direct comparative assessment with established macrolides. The provided data for Erythromycin, Azithromycin, Clarithromycin, and Spiramycin highlight the variable efficacy and emerging resistance patterns within this important class of antibiotics. The standardized protocols for MIC determination are essential for the continued evaluation of existing and novel antimicrobial compounds. Furthermore, the immunomodulatory effects of macrolides, mediated through their interaction with host signaling pathways, represent an active and important area of research.

References

Unveiling a Comparative Analysis of Spiramycin A Cross-Resistance with Existing Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the cross-resistance profile of Spiramycin (B21755) A, presenting key experimental data and detailed methodologies.

Spiramycin A, a member of the macrolide antibiotic family, is a bacteriostatic agent that inhibits protein synthesis in susceptible bacteria. Its primary mechanism of action involves binding to the 50S subunit of the bacterial ribosome, which in turn inhibits the translocation step of protein synthesis.[1][2][3][4][5] This guide provides a detailed comparison of Spiramycin A's cross-resistance patterns with other antibiotics, supported by experimental findings and protocols to aid in research and development.

Cross-Resistance Profile of Spiramycin A

Understanding the cross-resistance profile of an antibiotic is crucial for its effective clinical use and for the development of new antimicrobial agents. Cross-resistance occurs when a bacterium develops resistance to one antibiotic and, as a result, becomes resistant to other, often structurally similar, antibiotics.

Studies have shown that strains of staphylococci habituated in vitro to either spiramycin or erythromycin (B1671065) exhibit complete cross-resistance to both antibiotics.[6] However, a significant observation is that many erythromycin-resistant strains isolated from clinical settings remain susceptible to spiramycin in vitro.[6] This suggests that the mechanisms of resistance observed in laboratory-habituated strains may differ from those prevalent in clinical isolates.

The most frequent mechanism of resistance to macrolides in clinical isolates is the post-transcriptional methylation of an adenine (B156593) residue in the 23S ribosomal RNA.[1] This modification leads to co-resistance to macrolides, lincosamides, and streptogramins type B, a phenomenon known as the MLSB phenotype.[1] Interestingly, some strains of Staphylococcus spp. and Escherichia coli that are resistant to 14-membered macrolides like erythromycin and oleandomycin (B1677203) remain susceptible to spiramycin, which is a 16-membered macrolide.[1] This highlights a key difference in the interaction of these macrolides with the bacterial ribosome and the impact of specific resistance mechanisms.

Quantitative Cross-Resistance Data

The following table summarizes the in vitro resistance patterns of various putative periodontal pathogens to Spiramycin, Amoxicillin, and Metronidazole. This data provides a quantitative comparison of the prevalence of resistance to these antibiotics in a specific clinical context.

Bacterial SpeciesSpiramycin (4 µg/ml) Resistance (%)Amoxicillin (8 µg/ml) Resistance (%)Metronidazole (16 µg/ml) Resistance (%)
Fusobacterium nucleatum44.45.60
Prevotella intermedia/nigrescens11.155.50
Parvimonas micra10.82.70
Streptococcus constellatus101070
Streptococcus intermedius10040
Porphyromonas gingivalis6.700
Tannerella forsythia5.315.80

Data sourced from a study on spiramycin resistance in human periodontitis microbiota.[7]

Experimental Protocols

A standardized methodology is critical for the accurate assessment of antibiotic cross-resistance. The following sections detail the typical protocols used in such studies.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. Broth microdilution is a commonly used method.

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results prep_antibiotic Prepare serial dilutions of antibiotics add_antibiotics Add antibiotic dilutions to respective wells prep_antibiotic->add_antibiotics prep_inoculum Prepare standardized bacterial inoculum inoculate Inoculate microtiter plate wells with bacteria prep_inoculum->inoculate inoculate->add_antibiotics incubate Incubate at 37°C for 18-24 hours add_antibiotics->incubate read_plate Read plate visually or with a plate reader incubate->read_plate determine_mic Determine MIC as the lowest concentration with no growth read_plate->determine_mic

Workflow for Minimum Inhibitory Concentration (MIC) determination.

Protocol Steps:

  • Preparation of Antibiotic Solutions: Prepare stock solutions of the test antibiotics (e.g., Spiramycin A, Erythromycin, Clindamycin, etc.) in a suitable solvent. Perform two-fold serial dilutions in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

  • Preparation of Bacterial Inoculum: Culture the bacterial strain to be tested on an appropriate agar (B569324) medium. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Inoculation and Incubation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria). Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

Signaling Pathway of Macrolide Resistance

The primary mechanism of acquired resistance to macrolides, including Spiramycin A, involves the modification of the antibiotic's target site on the ribosome. This is often mediated by the erm (erythromycin ribosome methylation) genes, which encode methyltransferases.

Macrolide_Resistance_Pathway cluster_gene Genetic Basis cluster_protein Protein Synthesis cluster_effect Functional Effect erm_gene erm gene methyltransferase Methyltransferase (enzyme) erm_gene->methyltransferase encodes methylation Methylation of adenine residue methyltransferase->methylation catalyzes ribosome 23S rRNA of 50S ribosomal subunit ribosome->methylation binding_disruption Altered macrolide binding site methylation->binding_disruption leads to resistance Macrolide Resistance (MLS Phenotype) binding_disruption->resistance results in

References

Comparative In Vivo Efficacy of Spiramycin and Erythromycin in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo efficacy of two macrolide antibiotics, spiramycin (B21755) and erythromycin (B1671065), based on available data from animal model studies. While direct comparative in vivo studies are limited, this document synthesizes findings from individual studies on each drug and relevant clinical comparisons to offer insights into their relative performance. It is important to note that "Sporeamicin A" appears to be a misspelling; the available scientific literature contains extensive information on "Spiramycin," which is compared here with erythromycin.

Both spiramycin and erythromycin are macrolide antibiotics that function by inhibiting bacterial protein synthesis.[1][2] They achieve this by binding to the 50S subunit of the bacterial ribosome, thereby preventing the elongation of the polypeptide chain.[3][4][5] While sharing a common mechanism, their structural differences can lead to variations in their pharmacokinetic profiles, tissue distribution, and ultimately, their in vivo efficacy and safety.

Quantitative Efficacy Data

The following tables summarize the in vivo efficacy of spiramycin and erythromycin in various animal models of infection.

Table 1: Comparative Efficacy of Spiramycin vs. Erythromycin in a Guinea Pig Model of Legionellosis

ParameterSpiramycinErythromycinControl (Distilled Water)Reference
Infection Model Severe Legionella pneumophila serogroup 1 infection in male guinea pigsSevere Legionella pneumophila serogroup 1 infection in male guinea pigsSevere Legionella pneumophila serogroup 1 infection in male guinea pigs[6]
Treatment Regimen 30 mg/kg, intraperitoneal injection, at 48, 54, and 72 hours post-infection30 mg/kg, intraperitoneal injection, at 48, 54, and 72 hours post-infectionIntraperitoneal injection at 48, 54, and 72 hours post-infection[6]
Mortality Rate 45.5% (10 out of 22 animals)50.0% (11 out of 22 animals)100% (within 4 days)[6]

Table 2: Efficacy of Spiramycin in Murine Models

ParameterStudy DetailsResultReference
Infection Model Acute murine toxoplasmosis (Toxoplasma gondii, Me49 strain)A 3-week course of 100 mg/kg/day and a 4-week course of 200 mg/kg/day significantly enhanced protection and markedly reduced brain cyst burdens at 6 months post-infection.[7]
Infection Model Chronic murine toxoplasmosis (Toxoplasma gondii, Me49 strain)A 3-week course of 200 mg/kg/day resulted in a significant decrease in brain cyst burdens.[7]
Infection Model Murine chlamydial infection (Chlamydia psittaci)100% clinical cure of mice with a dose of 50 mg/kg.[8]

Table 3: Efficacy of Erythromycin in Murine Models

ParameterStudy DetailsResultReference
Infection Model Chronic respiratory infection with Pseudomonas aeruginosa in miceTreatment with 10 mg/kg/day for 80 days significantly reduced the number of viable P. aeruginosa in the lungs.[9][10]
Infection Model Mouse peritonitis model with Streptococcus pneumoniaeThe 50% effective doses (ED50) after a single dose were in the range of 1.83 to 6.22 mg/kg for four different pneumococcal strains.[11]

Experimental Protocols

Below are detailed methodologies for the key experiments cited in this guide.

Experimental Workflow for In Vivo Efficacy Comparison

G cluster_0 Animal Model Preparation cluster_1 Treatment Groups cluster_2 Treatment Administration cluster_3 Efficacy Assessment cluster_4 Data Analysis animal_selection Select Animal Model (e.g., Mice, Guinea Pigs) acclimatization Acclimatization Period animal_selection->acclimatization infection Induce Infection (e.g., Bacterial Inoculation) acclimatization->infection group_a Group A: Spiramycin Treatment infection->group_a Random Assignment group_b Group B: Erythromycin Treatment infection->group_b group_c Group C: Vehicle Control infection->group_c dosing Administer Treatment (Defined Dose and Route) group_a->dosing group_b->dosing group_c->dosing monitoring Monitor Clinical Signs and Survival dosing->monitoring bacterial_load Determine Bacterial Load (e.g., CFU in Tissues) monitoring->bacterial_load histopathology Histopathological Analysis bacterial_load->histopathology statistical_analysis Statistical Analysis of Data histopathology->statistical_analysis conclusion Draw Conclusions on Comparative Efficacy statistical_analysis->conclusion

Caption: Generalized workflow for comparing the in vivo efficacy of two antimicrobial agents in an animal infection model.

1. Guinea Pig Model of Legionella pneumophila Infection [6]

  • Animals: Male guinea pigs weighing 264-321 g.

  • Infection: Intraperitoneal injection with 1.2 x 10⁷ virulent L. pneumophila serogroup 1.

  • Group Allocation: 48 hours after infection, animals that had lost ≥ 9% of their body weight were randomly assigned to treatment groups.

  • Treatment Groups:

    • Spiramycin: 30 mg/kg per injection (n=22).

    • Erythromycin lactobionate: 30 mg/kg per injection (n=22).

    • Control: Distilled water (n=20).

  • Administration: Intraperitoneal injections were given 48, 54, and 72 hours after infection.

  • Endpoint: Animals were observed daily for 15 days, and mortality was recorded.

2. Murine Model of Chronic Pseudomonas aeruginosa Respiratory Infection [9][10]

  • Animals: Male, 7-week-old, specific-pathogen-free ddY mice.

  • Infection: A silicone tube precoated with P. aeruginosa was intubated into the murine bronchus to establish a chronic respiratory infection.

  • Treatment Groups:

    • Erythromycin (ERY): 10 mg/kg/day.

    • Control: Saline.

  • Administration: ERY or saline was administered once a day by intraperitoneal injection, starting from day 80 after intubation, for 10, 20, 40, and 80 days.

  • Endpoint: Bacteriologic analyses of the murine lungs to determine the number of viable P. aeruginosa.

3. Murine Models of Toxoplasmosis [7]

  • Animals: Mice.

  • Infection Strains: Type-1 (RH) and Type-2 (Me49) strains of Toxoplasma gondii.

  • Acute Infection Model: Peroral inoculation of 10 or 20 cysts of the Me49 strain.

  • Chronic Infection Model: Infection established by inoculation of 10 cysts 3 months prior to treatment.

  • Treatment Regimens:

    • Acute model: 100 mg/kg/day for 3 weeks or 200 mg/kg/day for 4 weeks.

    • Chronic model: 200 mg/kg/day for 3 weeks.

  • Endpoints: Survival rates and brain cyst burdens at 6 months post-infection.

Signaling Pathway of Macrolide Actiondot

G macrolide Spiramycin or Erythromycin ribosome ribosome macrolide->ribosome Binds to protein_synthesis protein_synthesis inhibition->protein_synthesis Inhibits

References

Head-to-head comparison of Sporeamicin A and clarithromycin activity

Author: BenchChem Technical Support Team. Date: December 2025

A Detailed Analysis for Researchers and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of the antibacterial activities of Sporeamicin A and clarithromycin (B1669154). The information is intended for researchers, scientists, and professionals involved in drug development and antimicrobial research.

Executive Summary

This compound is a macrolide antibiotic with demonstrated in vitro activity against a range of Gram-positive bacteria. Clarithromycin, a widely used macrolide, also exhibits a broad spectrum of activity against many Gram-positive and some Gram-negative bacteria. This guide presents a side-by-side comparison of their reported antibacterial efficacy, primarily focusing on Minimum Inhibitory Concentration (MIC) data against key Gram-positive pathogens. While direct comparative studies are limited, this document compiles available data to offer a valuable reference for understanding the potential of this compound relative to a clinically established macrolide.

Comparative Antibacterial Activity

The following table summarizes the available Minimum Inhibitory Concentration (MIC) data for this compound and clarithromycin against common Gram-positive pathogens. It is important to note that the data for this compound is qualitative, as specific MIC values were not available in the reviewed literature. The clarithromycin data is compiled from various studies and includes ranges observed against multiple isolates, including reference strains.

Bacterial SpeciesThis compound MIC (µg/mL)Clarithromycin MIC (µg/mL)
Staphylococcus aureusActive[1]0.12 - >64
Streptococcus pneumoniaeActive[1]0.03 - >64
Streptococcus pyogenesActive[1]≤ 0.25 - ≥ 1.0

Note: The MIC values for clarithromycin can vary significantly depending on the resistance mechanisms of the bacterial strain (e.g., efflux pumps or ribosomal modifications). The provided ranges encompass both susceptible and resistant isolates.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Both this compound and clarithromycin belong to the macrolide class of antibiotics and are presumed to share a common mechanism of action. They inhibit bacterial protein synthesis by binding to the 50S subunit of the bacterial ribosome. This binding event blocks the exit tunnel for the growing polypeptide chain, leading to premature dissociation of the peptidyl-tRNA from the ribosome and ultimately halting protein production. This mechanism is bacteriostatic for most susceptible organisms but can be bactericidal at higher concentrations.

macrolide_mechanism cluster_ribosome Bacterial Ribosome (70S) 50S 50S Inhibition Inhibition 50S->Inhibition 30S 30S Macrolide This compound / Clarithromycin Macrolide->50S Binds to 23S rRNA in the exit tunnel tRNA Peptidyl-tRNA tRNA->50S Translocation mRNA mRNA mRNA->30S Codon Recognition Protein Nascent Polypeptide Protein->50S Exit Inhibition->Protein Blocks Elongation

Caption: General mechanism of action for macrolide antibiotics.

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the antibacterial activity of this compound and clarithromycin.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The following are standard methods for its determination.

This method involves preparing a series of twofold dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium.

broth_microdilution start Prepare twofold serial dilutions of antibiotic in broth inoculate Inoculate each well with a standardized bacterial suspension start->inoculate incubate Incubate at 35-37°C for 16-20 hours inoculate->incubate read Visually inspect for turbidity (bacterial growth) incubate->read mic MIC = Lowest concentration with no visible growth read->mic

References

Evaluating the Safety Profile of Sporeamicin A: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the safety profile of a novel antibiotic candidate is as crucial as its efficacy. This guide provides a comparative evaluation of the safety of Sporeamicin A relative to other well-established macrolide antibiotics: erythromycin (B1671065), clarithromycin, and azithromycin (B1666446). Due to the limited publicly available safety data for this compound, this guide establishes a safety benchmark using comprehensive data from existing macrolides and highlights the critical knowledge gaps for this compound.

Comparative Safety Profile of Macrolide Antibiotics

The most common adverse effects associated with macrolide antibiotics are gastrointestinal disturbances, including nausea, vomiting, abdominal pain, and diarrhea.[1][2][3] More severe, though less common, adverse events include QT interval prolongation, which can lead to cardiac arrhythmias, hepatotoxicity, and allergic reactions.[2][3][4] Azithromycin is generally considered to have a better tolerability profile, particularly concerning gastrointestinal side effects and drug-drug interactions, when compared to erythromycin and clarithromycin.[5][6]

Adverse EventErythromycinClarithromycinAzithromycinThis compound
Gastrointestinal High incidence of nausea, vomiting, abdominal cramps, and diarrhea.[4]Lower incidence of GI effects than erythromycin, but can cause a metallic taste.[6]Generally the mildest on the gut.[6]No data available
Cardiotoxicity (QT Prolongation) Known to cause QT-interval prolongation and risk of Torsades de Pointes.[4]Can also prolong the QT interval.[2]Lower risk of QT prolongation compared to erythromycin and clarithromycin.[2]No data available
Hepatotoxicity Can cause cholestatic jaundice.[2]Can lead to changes in liver enzymes.[6]Rare reports of hepatotoxicity.No data available
Drug-Drug Interactions Strong inhibitor of CYP3A4, leading to numerous interactions.[6][7]Also a CYP3A4 inhibitor, though with fewer interactions than erythromycin.[7][8]Minimal inhibition of CYP3A4, resulting in a cleaner interaction profile.[6][7]No data available
Allergic Reactions Ranging from mild rashes to severe anaphylaxis.[2]Similar to other macrolides.Similar to other macrolides.No data available
Ototoxicity Can cause reversible hearing loss or tinnitus, particularly at high doses.[2]Similar to other macrolides.Similar to other macrolides.No data available

Experimental Protocols for Safety Evaluation

The safety assessment of macrolide antibiotics involves a range of in vitro and in vivo studies to characterize potential toxicities. The following are key experimental protocols typically employed:

Cytotoxicity Assays
  • Methodology: Various cell lines (e.g., HepG2 for hepatotoxicity, HEK293 for general cytotoxicity) are exposed to increasing concentrations of the macrolide. Cell viability is then assessed using assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (lactate dehydrogenase) release.

  • Endpoint: Determination of the IC50 (half-maximal inhibitory concentration) to quantify the cytotoxic potential of the compound.

hERG Channel Assay for Cardiotoxicity
  • Methodology: The human ether-à-go-go-related gene (hERG) encodes a potassium ion channel crucial for cardiac repolarization. Patch-clamp electrophysiology is used to measure the effect of the macrolide on the current flowing through the hERG channel expressed in a stable cell line (e.g., HEK293).

  • Endpoint: The IC50 value for hERG channel inhibition, which is a key indicator of the potential for QT prolongation.

In Vivo Toxicology Studies
  • Methodology: Rodent (e.g., rats, mice) and non-rodent (e.g., dogs, non-human primates) species are administered the macrolide at various dose levels for a specified duration (acute, subchronic, and chronic studies). Parameters monitored include clinical signs, body weight, food consumption, hematology, clinical chemistry, urinalysis, and histopathological examination of tissues.

  • Endpoint: Identification of target organs for toxicity, determination of the No-Observed-Adverse-Effect Level (NOAEL), and characterization of the dose-response relationship for any observed toxicities.

Signaling Pathways and Experimental Workflows

To visualize the processes involved in macrolide safety evaluation, the following diagrams illustrate a typical experimental workflow and a key signaling pathway associated with macrolide-induced cardiotoxicity.

Experimental_Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Studies cluster_decision Decision Point Cytotoxicity Assays Cytotoxicity Assays hERG Assay hERG Assay Metabolic Stability Metabolic Stability Acute Toxicity Acute Toxicity Safety Profile Assessment Safety Profile Assessment Metabolic Stability->Safety Profile Assessment Data Integration Subchronic Toxicity Subchronic Toxicity Cardiovascular Safety Cardiovascular Safety Cardiovascular Safety->Safety Profile Assessment

Caption: High-level workflow for preclinical safety evaluation of a new macrolide.

Cardiotoxicity_Pathway Macrolide Macrolide hERG K+ Channel hERG K+ Channel Macrolide->hERG K+ Channel Inhibition Reduced K+ Efflux Reduced K+ Efflux hERG K+ Channel->Reduced K+ Efflux Delayed Repolarization Delayed Repolarization Reduced K+ Efflux->Delayed Repolarization Prolonged QT Interval Prolonged QT Interval Delayed Repolarization->Prolonged QT Interval Arrhythmia Risk Arrhythmia Risk Prolonged QT Interval->Arrhythmia Risk

Caption: Signaling pathway of macrolide-induced QT prolongation.

Conclusion and Future Directions

The established safety profiles of erythromycin, clarithromycin, and azithromycin provide a robust framework for evaluating new macrolide candidates. While this compound has demonstrated in vitro activity against Gram-positive bacteria, its progression in drug development is critically hampered by the absence of publicly available safety and toxicology data. For researchers and drug development professionals, this represents a significant unknown. Future preclinical studies on this compound should prioritize a comprehensive safety evaluation, including in vitro cytotoxicity, hERG channel assays, and in vivo toxicology studies, to ascertain its therapeutic potential and position it within the landscape of macrolide antibiotics. Without such data, a meaningful comparison of its safety profile remains speculative.

References

Structural comparison of Sporeamicin A with spiramycin and erythromycin

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ever-evolving landscape of antibiotic research, a comprehensive understanding of the structural nuances of antimicrobial agents is paramount for the development of novel therapeutics. This guide provides a detailed structural and functional comparison of Sporeamicin A, a unique macrolide antibiotic, with the well-established drugs spiramycin (B21755) and erythromycin (B1671065). This analysis is intended for researchers, scientists, and professionals in the field of drug development.

Key Structural Differences and Physicochemical Properties

This compound, spiramycin, and erythromycin belong to the macrolide class of antibiotics, characterized by a large macrocyclic lactone ring to which deoxy sugars are attached. However, significant structural variations exist among them, influencing their physicochemical properties and biological activity.

This compound is distinguished by a novel 14-membered macrolide ring that incorporates a 2,3-dihydro-3-oxofuran moiety . This feature is a significant departure from the structures of erythromycin and spiramycin and is a key determinant of its unique properties.

Erythromycin A possesses a 14-membered lactone ring and is substituted with two deoxy sugars, L-cladinose and D-desosamine.[1][2]

Spiramycin is a 16-membered macrolide, existing as a mixture of three forms (I, II, and III), with spiramycin I being the most abundant. It features two amino sugars, mycaminose (B1220238) and forosamine, and a neutral sugar, mycarose.

A summary of their key physicochemical properties is presented in Table 1.

PropertyThis compoundSpiramycin IErythromycin A
Molecular Formula C37H63NO12C43H74N2O14C37H67NO13
Molecular Weight ( g/mol ) 713.9843.1733.9
Macrolide Ring Size 14-membered16-membered14-membered
Key Structural Feature 2,3-dihydro-3-oxofuran moietyThree-sugar side chainTwo-sugar side chain
UV Absorption Peak (nm) 276Not reportedNot reported

Comparative Analysis of In Vitro Antibacterial Activity

The structural differences between these macrolides directly impact their antibacterial spectrum and potency. The following table summarizes the Minimum Inhibitory Concentrations (MICs) against key Gram-positive pathogens.

OrganismThis compound (μg/mL)Spiramycin (μg/mL)Erythromycin (μg/mL)
Staphylococcus aureusData not available0.12 - >1280.03 - >128
Streptococcus pyogenesData not available≤ 0.03 - 16≤ 0.015 - 4
Streptococcus pneumoniaeData not available≤ 0.03 - 32≤ 0.015 - >64

Note: MIC values can vary depending on the strain and testing methodology.

In Vivo Efficacy and Pharmacokinetics

Preclinical studies have demonstrated the in vivo potential of this compound. In mouse protection tests, it was effective against infections caused by Staphylococcus aureus, Streptococcus pyogenes, and Streptococcus pneumoniae. Notably, this compound achieved higher plasma and tissue levels in rats compared to erythromycin stearate (B1226849), suggesting favorable pharmacokinetic properties.

A comparative overview of the pharmacokinetic parameters of spiramycin and erythromycin is provided in Table 3.

ParameterSpiramycinErythromycin
Bioavailability ~33-39% (oral)18-45% (oral, base)
Protein Binding 10-28%73-81%
Half-life (hours) 5.5-81.5-2
Excretion Primarily biliaryPrimarily biliary

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC):

The MIC values are typically determined using broth microdilution or agar (B569324) dilution methods following guidelines from organizations such as the Clinical and Laboratory Standards Institute (CLSI).

  • Broth Microdilution: A standardized inoculum of the test organism is added to wells of a microtiter plate containing serial twofold dilutions of the antibiotic. The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism after incubation at 35-37°C for 16-20 hours.

  • Agar Dilution: A standardized inoculum of the test organism is spotted onto a series of agar plates, each containing a different concentration of the antibiotic. The MIC is the lowest concentration of the antibiotic that prevents the growth of colonies after incubation.

In Vivo Efficacy (Mouse Protection Test):

  • Mice are infected with a lethal dose of the challenge organism (e.g., Staphylococcus aureus).

  • At specified time points post-infection, groups of mice are treated with the test antibiotic (e.g., this compound) or a control (e.g., erythromycin stearate or vehicle).

  • The survival of the mice in each group is monitored over a set period (e.g., 7-14 days).

  • The effective dose 50 (ED50), the dose required to protect 50% of the infected animals, is calculated to determine the in vivo potency of the antibiotic.

Visualizing the Structural Differences

To better illustrate the structural distinctions between these macrolides, the following diagrams are provided.

cluster_SporeamicinA This compound cluster_Spiramycin Spiramycin cluster_Erythromycin Erythromycin A SporeamicinA 14-Membered Macrolide Ring SporeamicinA_feature Unique 2,3-dihydro-3-oxofuran moiety SporeamicinA->SporeamicinA_feature contains SporeamicinA_sugar Deoxy Sugar(s) SporeamicinA->SporeamicinA_sugar attached to Spiramycin 16-Membered Macrolide Ring Spiramycin_sugars Mycaminose, Forosamine, Mycarose Spiramycin->Spiramycin_sugars attached to Erythromycin 14-Membered Macrolide Ring Erythromycin_sugars L-Cladinose, D-Desosamine Erythromycin->Erythromycin_sugars attached to

Caption: Core structural features of this compound, Spiramycin, and Erythromycin A.

The biosynthesis of these macrolides involves complex enzymatic pathways. The general workflow for the production and analysis of these antibiotics is outlined below.

cluster_workflow General Workflow Fermentation Fermentation of Producing Strain (e.g., Saccharopolyspora sp.) Extraction Solvent Extraction Fermentation->Extraction Purification Chromatographic Purification Extraction->Purification Structure_Elucidation Structure Elucidation (NMR, X-ray Crystallography, MS) Purification->Structure_Elucidation Biological_Assays Biological Activity Assays (MIC, In Vivo Efficacy) Purification->Biological_Assays

Caption: Generalized workflow for the isolation and characterization of macrolide antibiotics.

This comparative guide highlights the unique structural and biological profile of this compound. Its distinct chemical architecture, particularly the 2,3-dihydro-3-oxofuran moiety, and promising in vivo pharmacokinetic profile warrant further investigation and position it as an interesting candidate for future antibiotic development programs.

References

Analysis of Sporeamicin A's activity against erythromycin-resistant bacterial strains

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of Sporeamicin A's potential activity against erythromycin-resistant bacterial strains, drawing insights from structurally similar 16-membered macrolide antibiotics.

For Immediate Release

In the ongoing battle against antibiotic resistance, the exploration of novel antimicrobial agents is paramount. This compound, a macrolide antibiotic belonging to the erythromycin (B1671065) family, presents a promising avenue of investigation.[1] While direct experimental data on its efficacy against erythromycin-resistant strains is limited, an analysis of its structural congeners, particularly 16-membered macrolides like josamycin (B1673084) and spiramycin (B21755), offers valuable insights into its potential activity. This guide provides a comparative overview of the performance of these related compounds against clinically relevant erythromycin-resistant bacteria, supported by experimental data from published studies.

Comparative Efficacy of 16-Membered Macrolides Against Erythromycin-Resistant Staphylococci

Erythromycin resistance in staphylococci is a significant clinical concern. Studies have shown that some 16-membered macrolides can retain activity against these resistant strains. For instance, in a study of 246 erythromycin-resistant clinical isolates of staphylococci, josamycin demonstrated notable efficacy. At a Minimum Inhibitory Concentration (MIC) of 2 mg/L, josamycin inhibited 57% of the erythromycin-resistant Staphylococcus aureus strains, compared to 25% for clarithromycin (B1669154) and 11.6% for roxithromycin.[2]

AntibioticPercentage of Erythromycin-Resistant S. aureus strains inhibited at MIC of 2 mg/L
Josamycin57%
Clarithromycin25%
Roxithromycin11.6%
Data from a study on 246 clinical isolates of erythromycin-resistant staphylococci.[2]

Spiramycin has also shown effectiveness against erythromycin-resistant staphylococci in vivo, even when in vitro cross-resistance was observed in habituated strains.[3] Another study found that many erythromycin-resistant staphylococci were sensitive to spiramycin.[4]

Activity Against Erythromycin-Resistant Streptococci

Similar trends have been observed in studies involving erythromycin-resistant Streptococcus pyogenes and Streptococcus pneumoniae. Sixteen-membered macrolides like spiramycin and josamycin have demonstrated the ability to retain full activity against erythromycin-resistant S. pyogenes.[5] Josamycin was also found to be significantly more active against multiply-resistant pneumococci than other macrolides.[5]

The table below summarizes the MIC50 and MIC90 values for various macrolides against different genotypes of erythromycin-resistant S. pyogenes and S. pneumoniae. Of note is the retained activity of 16-membered macrolides against strains with the M phenotype (efflux-mediated resistance) and inducible MLSB (iMLSB) resistance, particularly those carrying the erm(A) gene.[6][7]

OrganismResistance Phenotype/GenotypeAntibioticMIC50 (mg/L)MIC90 (mg/L)
S. pyogenesErythromycin-SusceptibleJosamycin≤0.060.12
Spiramycin0.120.25
M phenotypeJosamycin≤0.060.12
Spiramycin0.120.25
iMLSB (erm(A))Josamycin≤0.060.12
Spiramycin0.120.25
cMLSBJosamycin>256>256
Spiramycin>256>256
S. pneumoniaeErythromycin-SusceptibleJosamycin≤0.060.12
Spiramycin0.250.5
M phenotypeJosamycin≤0.060.12
Spiramycin0.250.5
iMLSBJosamycin≤0.062
Spiramycin0.254
cMLSBJosamycin1128
Spiramycin8128
MIC50 and MIC90 values represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. Data adapted from a study on macrolide susceptibilities of S. pyogenes and S. pneumoniae.[6][7]

Mechanisms of Action and Resistance

Erythromycin and other macrolides inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. Resistance to erythromycin primarily occurs through two mechanisms:

  • Target site modification: The erm genes encode for methylase enzymes that alter the ribosomal binding site, reducing the affinity of the antibiotic. This can result in either inducible (iMLSB) or constitutive (cMLSB) resistance to macrolides, lincosamides, and streptogramin B antibiotics.

  • Active efflux: The mef (macrolide efflux) genes code for an efflux pump that actively removes the antibiotic from the bacterial cell. This mechanism typically confers resistance to 14- and 15-membered macrolides, while 16-membered macrolides are often not affected.

The structural differences between 14-, 15-, and 16-membered macrolides likely account for the observed differences in activity against resistant strains. The larger 16-membered ring of compounds like josamycin, spiramycin, and potentially this compound, may result in a weaker induction of the erm methylase and may not be recognized by the mef efflux pump.

Erythromycin_Resistance_Mechanisms Erythromycin Resistance Mechanisms cluster_erm Target Site Modification (erm gene) cluster_mef Active Efflux (mef gene) erm_gene erm gene methylase Methylase Enzyme erm_gene->methylase encodes ribosome 50S Ribosome methylase->ribosome methylates 23S rRNA protein_synthesis_blocked Protein Synthesis Inhibition Blocked ribosome->protein_synthesis_blocked Prevents Macrolide Binding bacterial_survival Bacterial Survival protein_synthesis_blocked->bacterial_survival mef_gene mef gene efflux_pump Efflux Pump mef_gene->efflux_pump encodes macrolide_out Macrolide (out of cell) efflux_pump->macrolide_out pumps out macrolide_in Macrolide (in cell) macrolide_in->efflux_pump macrolide_out->bacterial_survival leads to

Caption: Mechanisms of erythromycin resistance in bacteria.

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the activity of antibiotics against bacterial strains.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard.

  • Preparation of Antibiotic Dilutions: Serial twofold dilutions of the antibiotic are prepared in Mueller-Hinton broth in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.

  • Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.

  • Determination of MIC: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the bacterium.

Broth_Microdilution_Workflow Broth Microdilution Workflow start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate prep_dilutions Prepare Serial Antibiotic Dilutions in Microtiter Plate prep_dilutions->inoculate incubate Incubate Plate (35-37°C, 16-20h) inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Caption: Workflow for MIC determination by broth microdilution.

Antimicrobial Susceptibility Testing: Disk Diffusion Method

This method is used to qualitatively assess the susceptibility of a bacterium to an antimicrobial agent.

  • Preparation of Bacterial Lawn: A standardized bacterial inoculum is swabbed evenly across the surface of a Mueller-Hinton agar (B569324) plate.

  • Application of Antibiotic Disks: Paper disks impregnated with a specific concentration of the antibiotic are placed on the agar surface.

  • Incubation: The plate is incubated at 35-37°C for 16-20 hours.

  • Measurement of Inhibition Zone: The diameter of the zone of no bacterial growth around each disk is measured in millimeters.

  • Interpretation: The zone diameter is compared to standardized interpretive charts to determine if the bacterium is susceptible, intermediate, or resistant to the antibiotic.

Conclusion

While direct experimental evidence for this compound's activity against erythromycin-resistant bacteria is not yet available, the data from structurally similar 16-membered macrolides, such as josamycin and spiramycin, strongly suggest its potential as an effective agent against strains exhibiting efflux-mediated and inducible methylase-mediated resistance. Further in vitro and in vivo studies are warranted to fully elucidate the antimicrobial spectrum and clinical utility of this compound in an era of increasing antibiotic resistance. The detailed experimental protocols provided herein offer a framework for such future investigations.

References

Comparative Study of the Post-Antibiotic Effect of Sporeamicin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating the post-antibiotic effect (PAE) of Sporeamicin A, a novel macrolide antibiotic. Due to the limited publicly available data on the PAE of this compound, this document outlines a proposed study, drawing comparisons with established macrolides, Spiramycin (B21755) and Erythromycin (B1671065), known for their activity against Gram-positive bacteria.

Introduction to the Post-Antibiotic Effect (PAE)

The post-antibiotic effect refers to the period of suppressed bacterial growth that persists after a short exposure of microorganisms to an antimicrobial agent, even when the drug concentration falls below the minimum inhibitory concentration (MIC)[1][2]. A significant PAE may allow for less frequent dosing intervals, which can enhance patient compliance and potentially reduce the risk of developing antibiotic resistance[2][3].

This compound is a new erythromycin-type antibiotic with demonstrated in vitro activity against a variety of Gram-positive bacteria, including Staphylococcus aureus, Streptococcus pyogenes, and Streptococcus pneumoniae[4]. Like other macrolides, its mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit[5][6][7][8]. This mode of action is often associated with a pronounced PAE[9].

This guide will compare the known PAE of Spiramycin and Erythromycin against Staphylococcus aureus to provide a benchmark for the potential efficacy of this compound.

Comparative Data on Post-Antibiotic Effect

The following table summarizes the reported PAE of Spiramycin and Erythromycin against Staphylococcus aureus. This data serves as a reference for the expected performance of this compound in future studies.

AntibioticBacterial StrainConcentration (x MIC)Exposure Time (hours)Post-Antibiotic Effect (PAE) (hours)Reference
Spiramycin Staphylococcus aureus439[10][11]
Erythromycin Staphylococcus aureus435[10][11]
This compound Staphylococcus aureusData not availableData not availableData not available

Proposed Experimental Protocol for PAE Determination

The following protocol details the methodology for determining the in vitro post-antibiotic effect of this compound, based on established methods for other macrolides.

3.1. Materials

  • This compound, Spiramycin, Erythromycin

  • Staphylococcus aureus (ATCC 29213 or a clinical isolate)

  • Mueller-Hinton Broth (MHB)

  • Mueller-Hinton Agar (MHA)

  • Phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator (37°C)

  • Shaking water bath

3.2. Minimum Inhibitory Concentration (MIC) Determination The MIC of each antibiotic against the selected S. aureus strain will be determined using the broth microdilution method according to CLSI guidelines.

3.3. PAE Assay

  • Bacterial Culture Preparation: A fresh overnight culture of S. aureus is diluted in MHB to achieve a starting inoculum of approximately 5 x 10^6 CFU/mL.

  • Antibiotic Exposure: The bacterial suspension is divided into test and control groups. The test groups are exposed to each antibiotic at a concentration of 4x MIC. A control group with no antibiotic is included.

  • Incubation: All cultures are incubated at 37°C in a shaking water bath for 3 hours.

  • Antibiotic Removal: After the exposure period, the antibiotics are removed by a 1:1000 dilution in pre-warmed MHB. This dilution reduces the antibiotic concentration to well below the MIC.

  • Regrowth Monitoring: The diluted cultures are re-incubated at 37°C. The bacterial growth is monitored hourly by measuring the optical density at 600 nm (OD600) and by performing viable counts (CFU/mL) on MHA plates.

  • PAE Calculation: The PAE is calculated using the formula: PAE = T - C, where T is the time required for the viable count in the test culture to increase by 1 log10 above the count observed immediately after antibiotic removal, and C is the corresponding time for the control culture.

Visualizing Experimental and Logical Frameworks

The following diagrams illustrate the experimental workflow for PAE determination and the logical structure of this comparative study.

PAE_Experimental_Workflow cluster_prep Preparation cluster_exposure Exposure Phase cluster_removal Removal & Regrowth cluster_analysis Data Analysis BacterialCulture Bacterial Culture (S. aureus ~5x10^6 CFU/mL) Exposure Incubate with Antibiotic (3 hours, 37°C) BacterialCulture->Exposure Control Incubate Control (No Antibiotic) BacterialCulture->Control AntibioticPrep Prepare Antibiotics (4x MIC) AntibioticPrep->Exposure Removal Remove Antibiotic (1:1000 Dilution) Exposure->Removal Control->Removal Regrowth Monitor Regrowth (Hourly OD & CFU counts) Removal->Regrowth CalculatePAE Calculate PAE (T - C) Regrowth->CalculatePAE

Diagram 1: Experimental workflow for Post-Antibiotic Effect (PAE) determination.

Comparative_Study_Logic cluster_subject Primary Subject cluster_comparators Comparator Antibiotics cluster_parameters Comparative Parameters cluster_outcome Study Outcome SporeamicinA This compound PAE Post-Antibiotic Effect (PAE) SporeamicinA->PAE Spiramycin Spiramycin Spiramycin->PAE Erythromycin Erythromycin Erythromycin->PAE Efficacy Comparative Efficacy Profile PAE->Efficacy Target Target Organism (Staphylococcus aureus) Target->PAE

Diagram 2: Logical framework for the comparative study of this compound's PAE.

Conclusion

While direct experimental data on the post-antibiotic effect of this compound is not yet available, its classification as a macrolide antibiotic suggests it is likely to exhibit a significant PAE, a characteristic feature of this class of drugs. The provided experimental protocol offers a robust framework for determining the PAE of this compound. The comparative data for Spiramycin and Erythromycin indicate that a longer PAE is a desirable characteristic for macrolide antibiotics. Future studies on this compound should aim to generate this critical data to fully characterize its pharmacokinetic and pharmacodynamic profile, which is essential for optimizing dosing regimens and ensuring its effective clinical use.

References

Validating the Mechanism of Action of Sporeamicin A Against Other Protein Synthesis Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mechanism of action of Sporeamicin A, a macrolide antibiotic, with other prominent protein synthesis inhibitors. Due to the limited availability of direct comparative experimental data for this compound, this guide leverages data from its close structural analog, spiramycin (B21755), and other well-characterized macrolides to provide a comprehensive overview. The information presented herein is intended to guide researchers in designing experiments to validate the mechanism of action of novel protein synthesis inhibitors.

Executive Summary

This compound belongs to the macrolide class of antibiotics, which are known to inhibit bacterial protein synthesis. The primary mechanism of action for macrolides involves binding to the 50S ribosomal subunit and inducing the dissociation of peptidyl-tRNA during the translocation step of elongation.[1][2] This guide compares this mechanism with that of other major classes of protein synthesis inhibitors, including tetracyclines, aminoglycosides, and chloramphenicol, providing available quantitative data, detailed experimental protocols for mechanism validation, and visual representations of the underlying molecular pathways.

Comparison of Protein Synthesis Inhibitors

The following table summarizes the key characteristics of this compound (inferred from macrolide data) and other major classes of protein synthesis inhibitors.

Inhibitor ClassExample(s)Ribosomal Subunit TargetStage of Protein Synthesis InhibitedMechanism of ActionRepresentative IC50/MIC/Kd Values
Macrolides This compound (inferred), Spiramycin, Erythromycin50SElongation (Translocation)Binds to the nascent peptide exit tunnel, stimulating the dissociation of peptidyl-tRNA from the ribosome.[1][2]Spiramycin MIC (vs. P. aeruginosa): >500 µg/mL[3]; Erythromycin MIC (vs. P. aeruginosa): 250 µg/mL[3]; Erythromycin Kd (vs. S. pneumoniae ribosomes): 4.9 ± 0.6 nM
Tetracyclines Tetracycline, Doxycycline30SElongation (Aminoacyl-tRNA binding)Blocks the binding of aminoacyl-tRNA to the A-site of the ribosome.Tetracycline MIC (vs. M. hominis): ≥32 mg/l for some strains
Aminoglycosides Streptomycin, Gentamicin30SInitiation & ElongationCauses misreading of mRNA and premature termination of translation.Streptomycin MIC (vs. P. aeruginosa): 62.5 µg/mL[3]
Chloramphenicol Chloramphenicol50SElongation (Peptidyl transfer)Inhibits the peptidyl transferase reaction.Chloramphenicol is a broad-spectrum antibiotic with varying MICs depending on the bacteria.
Oxazolidinones Linezolid50SInitiationPrevents the formation of the initiation complex.

Experimental Protocols for Mechanism of Action Validation

To validate the mechanism of action of a novel protein synthesis inhibitor like this compound and compare it to others, a series of in vitro assays can be employed.

In Vitro Coupled Transcription-Translation (IVTT) Assay

This assay is a primary screen to determine if a compound inhibits protein synthesis and to quantify its potency (IC50).

Principle: A cell-free system containing all the necessary components for transcription and translation is used to express a reporter gene (e.g., luciferase). The activity of the reporter protein is measured in the presence of varying concentrations of the inhibitor.

Detailed Protocol:

  • Reaction Setup: Prepare a master mix containing the E. coli S30 extract system, the appropriate buffer, amino acid mixture, and a plasmid DNA template encoding a reporter gene like firefly luciferase.

  • Inhibitor Preparation: Prepare serial dilutions of this compound and other comparator antibiotics (e.g., erythromycin, tetracycline, chloramphenicol) in a suitable solvent (e.g., DMSO).

  • Assay Plate Preparation: Dispense the master mix into a 96-well plate. Add the diluted inhibitors to the respective wells. Include a positive control (no inhibitor) and a negative control (no DNA template).

  • Incubation: Incubate the plate at 37°C for 1-2 hours to allow for transcription and translation.

  • Detection: Add the luciferase substrate to each well and measure the luminescence using a plate reader.

  • Data Analysis: Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using a suitable curve-fitting model.

Ribosome Binding Assay

This assay determines if the inhibitor directly interacts with the ribosome and identifies the target subunit (30S or 50S).

Principle: A radiolabeled or fluorescently tagged antibiotic is incubated with purified ribosomes or ribosomal subunits. The amount of bound antibiotic is quantified, and competitive binding with an unlabeled inhibitor can determine the binding site.

Detailed Protocol:

  • Ribosome Preparation: Isolate and purify 70S ribosomes and 30S and 50S subunits from a suitable bacterial strain (e.g., E. coli).

  • Radiolabeling (optional): If a radiolabeled version of the test compound is available, it can be used directly. Alternatively, a competition assay can be performed using a known radiolabeled ligand for the suspected binding site (e.g., [14C]-Erythromycin for the 50S subunit).

  • Binding Reaction: Incubate a fixed concentration of ribosomes (or subunits) with varying concentrations of the labeled antibiotic in a suitable binding buffer. For competition assays, incubate ribosomes with a fixed concentration of the labeled ligand and increasing concentrations of the unlabeled test compound.

  • Separation of Bound and Free Ligand: Use a filter binding assay. Pass the reaction mixture through a nitrocellulose membrane that retains ribosomes and bound ligands but allows free ligands to pass through.

  • Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Plot the amount of bound ligand against the concentration to determine the dissociation constant (Kd). For competition assays, determine the IC50 for displacement of the labeled ligand.

Peptidyl-tRNA Dissociation Assay

This assay is specific for validating the mechanism of macrolide-like compounds that induce the dropping off of the growing peptide chain.

Principle: This assay measures the accumulation of peptidyl-tRNA that has been prematurely released from the ribosome in the presence of the inhibitor. This is often done using a bacterial strain with a temperature-sensitive peptidyl-tRNA hydrolase, which prevents the degradation of the dissociated peptidyl-tRNA.

Detailed Protocol:

  • Bacterial Strain: Use an E. coli strain with a temperature-sensitive mutation in the peptidyl-tRNA hydrolase gene (pth).

  • Cell Culture and Treatment: Grow the bacterial culture to mid-log phase at the permissive temperature (e.g., 30°C). Add the test antibiotic (this compound) and control inhibitors at their respective MICs. Shift the culture to the non-permissive temperature (e.g., 42°C) to inactivate the hydrolase.

  • Extraction of RNA: Harvest the cells at different time points and extract the total RNA.

  • Quantification of Peptidyl-tRNA: The accumulated peptidyl-tRNA can be quantified by various methods, including Northern blotting with probes specific for different tRNAs or more advanced techniques like mass spectrometry-based profiling of the released peptides.

  • Data Analysis: Compare the amount of accumulated peptidyl-tRNA in treated versus untreated cells to determine if the antibiotic stimulates its dissociation.

Visualizing the Mechanisms of Action

The following diagrams, generated using the DOT language for Graphviz, illustrate the key steps in bacterial protein synthesis and the points of inhibition for different classes of antibiotics.

Protein_Synthesis_Inhibition cluster_initiation Initiation cluster_elongation Elongation cluster_inhibitors Inhibitor Action 30S 30S Subunit Initiation_Complex 30S Initiation Complex 30S->Initiation_Complex mRNA mRNA mRNA->Initiation_Complex fMet-tRNA fMet-tRNA fMet-tRNA->Initiation_Complex 70S_Ribosome 70S Ribosome Initiation_Complex->70S_Ribosome 50S 50S Subunit 50S->70S_Ribosome A_Site A-site Binding 70S_Ribosome->A_Site Aminoacyl-tRNA Aminoacyl-tRNA Aminoacyl-tRNA->A_Site Peptidyl_Transfer Peptidyl Transfer A_Site->Peptidyl_Transfer Translocation Translocation Peptidyl_Transfer->Translocation Growing_Peptide Growing Peptide Chain Translocation->Growing_Peptide Growing_Peptide->70S_Ribosome Cycle Sporeamicin_A This compound (Macrolides) Sporeamicin_A->Translocation Inhibits & Stimulates Peptidyl-tRNA Dissociation Tetracyclines Tetracyclines Tetracyclines->A_Site Blocks Binding Chloramphenicol Chloramphenicol Chloramphenicol->Peptidyl_Transfer Inhibits Aminoglycosides Aminoglycosides Aminoglycosides->70S_Ribosome Causes Misreading

Caption: Overview of bacterial protein synthesis and points of inhibition.

Experimental_Workflow Start Hypothesized Protein Synthesis Inhibitor (e.g., this compound) IVTT In Vitro Transcription/ Translation Assay Start->IVTT IC50 Determine IC50 IVTT->IC50 Ribosome_Binding Ribosome Binding Assay IC50->Ribosome_Binding Binding_Site Identify Target Subunit (30S or 50S) & Kd Ribosome_Binding->Binding_Site Mechanism_Specific Mechanism-Specific Assays Binding_Site->Mechanism_Specific Peptidyl_Dissociation Peptidyl-tRNA Dissociation Assay (for Macrolides) Mechanism_Specific->Peptidyl_Dissociation Conclusion Validate Mechanism of Action Peptidyl_Dissociation->Conclusion

Caption: Experimental workflow for validating the mechanism of action.

Conclusion

While direct experimental data for this compound is not yet widely available, its structural similarity to spiramycin and other macrolides provides a strong basis for predicting its mechanism of action. It is anticipated that this compound inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit and causing the premature dissociation of peptidyl-tRNA. The experimental protocols and comparative data presented in this guide offer a robust framework for researchers to validate this hypothesis and to characterize the activity of this compound in relation to other established protein synthesis inhibitors. Further research, particularly quantitative in vitro studies, is necessary to fully elucidate the specific inhibitory profile of this compound.

References

Benchmarking the Therapeutic Index of Spiramycin A Against Established Antibiotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the therapeutic index of Spiramycin A against three widely used antibiotics: Penicillin, Vancomycin (B549263), and Gentamicin. The data presented is compiled from various experimental studies to offer an objective assessment of their relative efficacy and safety profiles.

Data Presentation

The therapeutic index (TI) of a drug is a quantitative measurement of its safety. It is typically calculated as the ratio of the dose that produces toxicity to the dose that produces a clinically desired or effective response. A higher therapeutic index is preferable as it indicates a wider margin between the doses that are therapeutic and those that are toxic.

The following tables summarize the key parameters used to evaluate the therapeutic index: the Minimum Inhibitory Concentration (MIC), which represents the efficacy of the antibiotic, and the 50% Lethal Dose (LD50) or 50% Cytotoxic Concentration (CC50), which indicates its toxicity.

AntibioticTest Organism/Cell LineMIC (µg/mL)LD50/CC50Therapeutic Index (Approx.)
Spiramycin A Staphylococcus aureusVariesOral LD50 (Mouse): 2900 mg/kg[1]Varies
Streptococcus pneumoniaeVariesOral LD50 (Rat): 3550 mg/kg[1]Varies
IV LD50 (Mouse): 130 mg/kg[2]
IV LD50 (Rat): 170 mg/kg[2]
Penicillin Staphylococcus aureus0.4 - >1024[3][4]Oral LD50 (Mouse): 6257 mg/kg[5]Varies
Streptococcus pneumoniaeVaries
Vancomycin Methicillin-ResistantStaphylococcus aureus (MRSA)0.5 - 8[6][7]Oral LD50 (Mouse): >5000 mg/kg[8]Varies
IV LD50 (Rat): 319 mg/kg[8]
Human OsteoblastsCC50: ≥1000 µg/mL (1 mg/cm²)[9]
Gentamicin Staphylococcus aureus0.12 - 1[10]Oral LD50 (Rat): >5000 mg/kg[11]Varies
Escherichia coli0.25 - 1[10]IV LD50 (Rat): 67 - 96 mg/kg[12]
Pseudomonas aeruginosa0.25 - 512[13]IV LD50 (Mouse): 51 mg/kg[14]

Note: The therapeutic index is highly dependent on the specific bacterial strain, the animal model used for toxicity studies, and the route of administration. The values presented here are for comparative purposes and should be interpreted with these variables in mind.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC, the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, is a fundamental measure of antibiotic efficacy.[3] The two most common methods for its determination are Broth Microdilution and Agar (B569324) Dilution.[3]

1. Broth Microdilution Method

This method involves preparing a series of two-fold dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate.[15] Each well is then inoculated with a standardized suspension of the test bacterium.[16] The plate is incubated under controlled conditions, and the MIC is determined as the lowest concentration of the antibiotic that inhibits visible bacterial growth.[16][17]

2. Agar Dilution Method

In the agar dilution method, varying concentrations of the antibiotic are incorporated into molten agar, which is then poured into petri dishes.[3][18] A standardized suspension of the test bacterium is then spotted onto the surface of the agar plates.[3] Following incubation, the MIC is identified as the lowest antibiotic concentration that prevents the growth of bacterial colonies.[3][18]

Determination of 50% Lethal Dose (LD50) and 50% Cytotoxic Concentration (CC50)

LD50 Determination: The LD50 is the dose of a substance that is lethal to 50% of a population of test animals. It is a standard measure of acute toxicity. The determination of LD50 typically involves administering a range of doses of the substance to groups of animals (e.g., mice or rats) via a specific route (e.g., oral, intravenous) and observing the mortality rate over a defined period.

CC50 Determination: The CC50 is the concentration of a substance that is cytotoxic to 50% of a population of cultured cells. This in vitro assay involves exposing cultured cells to a range of concentrations of the test substance. After a set incubation period, cell viability is measured using methods such as the MTT assay, and the CC50 is calculated from the dose-response curve.

Visualizations

Experimental Workflow and Signaling Pathways

Experimental_Workflow_for_MIC_Determination Experimental Workflow for MIC Determination cluster_prep Preparation cluster_mic MIC Determination prep_antibiotic Prepare Antibiotic Stock Solution dilution Perform Serial Dilutions of Antibiotic prep_antibiotic->dilution prep_media Prepare Bacterial Growth Medium prep_media->dilution prep_inoculum Prepare Standardized Bacterial Inoculum inoculation Inoculate with Bacterial Suspension prep_inoculum->inoculation dilution->inoculation incubation Incubate under Controlled Conditions inoculation->incubation reading Read and Record MIC Value incubation->reading

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Antibiotic_Mechanisms_of_Action Mechanisms of Action of Compared Antibiotics cluster_protein_synthesis Inhibition of Protein Synthesis cluster_cell_wall Inhibition of Cell Wall Synthesis Spiramycin Spiramycin Ribosome Bacterial Ribosome (50S/30S) Spiramycin->Ribosome Binds to 50S subunit Gentamicin Gentamicin Gentamicin->Ribosome Binds to 30S subunit BacterialGrowth Bacterial Growth Inhibition / Cell Death Ribosome->BacterialGrowth Penicillin Penicillin CellWall Bacterial Cell Wall Synthesis Penicillin->CellWall Inhibits transpeptidase Vancomycin Vancomycin Vancomycin->CellWall Inhibits peptidoglycan elongation CellWall->BacterialGrowth

Caption: Signaling pathways targeted by the compared antibiotics.

References

Investigating potential synergistic effects of Sporeamicin A with other antibacterial agents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing battle against antimicrobial resistance, the exploration of synergistic antibiotic combinations presents a promising frontier. This guide provides a comparative analysis of the potential synergistic effects of Sporeamicin A (also known as Spiramycin) when used in conjunction with other antibacterial agents. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of available in vitro data, detailed experimental protocols, and a visual representation of the underlying mechanisms.

A Note on Nomenclature: The majority of scientific literature refers to this macrolide antibiotic as Spiramycin (B21755). For the purpose of this guide, we will use the name Spiramycin, as "this compound" did not yield specific results in a comprehensive literature search, suggesting it may be a less common synonym or a variant.

Executive Summary

Spiramycin, a macrolide antibiotic, functions by inhibiting bacterial protein synthesis. While effective as a standalone agent against certain Gram-positive bacteria, its efficacy can be significantly enhanced when combined with other antibacterial drugs. This guide focuses on the synergistic interactions of Spiramycin, particularly with metronidazole (B1676534) against anaerobic bacteria, and also touches upon its combinations with aminoglycosides and lincosamides. The primary methods for evaluating these synergies, the checkerboard assay and the time-kill curve study, are detailed herein.

Data Presentation: A Comparative Overview of Synergistic Activity

The following tables summarize the quantitative data from in vitro studies investigating the synergistic effects of Spiramycin with other antibacterial agents. The Fractional Inhibitory Concentration Index (FICI) is a key metric used to define the nature of the interaction, with a value of ≤ 0.5 typically indicating synergy.

Table 1: Synergistic Effect of Spiramycin and Metronidazole against Aggregatibacter actinomycetemcomitans

StrainSpiramycin MIC (µg/mL)Metronidazole MIC (µg/mL)Spiramycin MIC in Combination (µg/mL)Metronidazole MIC in Combination (µg/mL)FICIInterpretation
Clinical Isolate 1>256>2566480.427Synergy[1]
Clinical Isolate 2>256>2561281281.0No Interaction[1]
Clinical Isolate 3>256>256256641.25No Interaction[1]
Clinical Isolate 4>256>2561282561.5No Interaction[1]

Table 2: Observed Synergistic Combinations of Spiramycin against Anaerobic Bacteria (Qualitative Data)

Combination AgentTarget Organism(s)Observed EffectReference(s)
MetronidazoleBacteroides fragilis, Bacteroides melaninogenicus, Bacteroides bivius, Eubacterium spp., Peptostreptococcus spp.Significant reduction in the MIC of metronidazole.[2][3][2][3]
Gentamicin (B1671437)Bacteroides fragilis, Bacteroides melaninogenicusReported synergy.[1][1]
Clindamycin (B1669177)Bacteroides fragilisReported synergy.[1][1]

Note: Quantitative data for Spiramycin in combination with gentamicin and clindamycin against these specific strains were not available in the reviewed literature.

Experimental Protocols

Accurate assessment of synergistic interactions is paramount. The two most common in vitro methods are the checkerboard assay and the time-kill curve study.

Checkerboard Assay Protocol

The checkerboard assay is a microdilution method used to determine the FICI of a combination of two antimicrobial agents.[4][5]

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium

  • Stock solutions of Spiramycin and the second antibacterial agent

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Preparation of Antibiotic Dilutions:

    • Serially dilute Spiramycin (Drug A) horizontally across the microtiter plate.

    • Serially dilute the second antibacterial agent (Drug B) vertically down the microtiter plate.

    • This creates a matrix of wells with varying concentrations of both drugs.

    • Include wells with each drug alone to determine their individual Minimum Inhibitory Concentrations (MICs).

    • Also include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Inoculation: Inoculate each well (except the sterility control) with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.[4]

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.[5]

  • Reading Results: Determine the MIC of each drug alone and in combination by identifying the lowest concentration that inhibits visible bacterial growth.

  • FICI Calculation: Calculate the FICI using the following formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

  • Interpretation:

    • FICI ≤ 0.5: Synergy

    • 0.5 < FICI ≤ 4: Additive or indifferent effect

    • FICI > 4: Antagonism[4]

Time-Kill Curve Assay Protocol

The time-kill curve assay assesses the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

Materials:

  • Culture tubes with appropriate broth medium

  • Stock solutions of the antibiotics

  • Standardized bacterial inoculum

  • Agar (B569324) plates for colony counting

Procedure:

  • Preparation of Test Cultures: Prepare tubes containing the broth medium with the antibiotics at desired concentrations (e.g., 0.5x, 1x, 2x, 4x MIC), both individually and in combination.

  • Inoculation: Inoculate the tubes with a starting bacterial concentration of approximately 5 x 10^5 CFU/mL.

  • Sampling: At various time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each tube.

  • Plating and Incubation: Perform serial dilutions of the aliquots and plate them onto agar plates. Incubate the plates for 18-24 hours.

  • Colony Counting: Count the number of colonies on the plates to determine the CFU/mL at each time point.

  • Data Analysis: Plot the log10 CFU/mL versus time for each antibiotic concentration and combination.

    • Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and its most active single agent.

    • Bactericidal activity is often defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.

Mandatory Visualizations

Mechanism of Action and Synergy

Mechanism_of_Action_and_Synergy cluster_Spiramycin Spiramycin (this compound) cluster_PartnerAgent Partner Antibacterial Agent cluster_Outcome Combined Effect on Bacterium Spiramycin Spiramycin Ribosome 50S Ribosomal Subunit Spiramycin->Ribosome Binds to ProteinSynthesis Protein Synthesis Ribosome->ProteinSynthesis Inhibits Translocation Synergy Synergistic Effect ProteinSynthesis->Synergy Partner e.g., Metronidazole DNA Bacterial DNA Partner->DNA Interacts with DNAdamage DNA Damage DNA->DNAdamage Causes Strand Breaks DNAdamage->Synergy CellDeath Enhanced Bacterial Cell Death Synergy->CellDeath BacterialCell Bacterial Cell Checkerboard_Assay_Workflow start Start prep_media Prepare Bacterial Inoculum (0.5 McFarland) and Growth Medium start->prep_media prep_plates Prepare 96-well Plate with Serial Dilutions of Spiramycin (A) and Partner Drug (B) prep_media->prep_plates inoculate Inoculate Plate with Bacterial Suspension prep_plates->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_mic Read MICs for Each Drug Alone and in Combination incubate->read_mic calc_fici Calculate Fractional Inhibitory Concentration Index (FICI) read_mic->calc_fici interpret Interpret Results: Synergy (FICI ≤ 0.5) Additive (0.5 < FICI ≤ 4) Antagonism (FICI > 4) calc_fici->interpret end End interpret->end

References

Safety Operating Guide

Proper Disposal of Sporeamicin A: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of Sporeamicin A, a macrolide antibiotic, is a critical aspect of laboratory safety and environmental responsibility. Improper disposal can contribute to the development of antibiotic-resistant bacteria and contaminate ecosystems. This guide provides essential safety and logistical information for the handling and disposal of this compound in research and drug development settings.

General Principles for Antibiotic Waste Management

In a laboratory setting, all materials containing antibiotics, including this compound, should be managed as chemical waste unless specified otherwise by your institution's Environmental Health and Safety (EHS) office.[1][2] The fundamental principle is to prevent the release of active antibiotic compounds into the environment. Flushing antibiotic waste down the drain is not a permissible disposal method.[1][3]

Personal Protective Equipment (PPE)

When handling this compound waste, appropriate personal protective equipment must be worn. This includes, but is not limited to:

  • Safety goggles

  • A lab coat

  • Chemical-resistant gloves

For handling highly toxic or concentrated forms of this compound, additional PPE such as a face shield or a respirator may be necessary.[1]

Disposal Procedures for this compound

The appropriate disposal method for this compound depends on its form and concentration. The following table summarizes the recommended procedures for different types of this compound waste.

Waste TypeRecommended Disposal Procedure
Concentrated Stock Solutions Treat as hazardous chemical waste.[1][2] Collect in a designated, leak-proof, and chemically compatible container clearly labeled "Hazardous Waste" along with the full chemical name.[1] Do not attempt to neutralize or inactivate through autoclaving.[2] Arrange for pickup and disposal by your institution's EHS office.[1]
Used Culture Media Treat as chemical waste.[1][2] While autoclaving can sterilize the media by killing pathogens, it may not inactivate the antibiotic.[1][2] Therefore, collect the media in a designated hazardous waste container for chemical waste disposal.[1]
Contaminated Solid Waste (e.g., pipette tips, gloves, flasks) Collect in a designated, puncture-resistant container lined with a plastic bag.[1] Label the container as "Hazardous Waste" with "this compound" as the contaminating agent.[1]
Contaminated Sharps (e.g., needles, scalpels) Dispose of immediately in a designated, puncture-resistant, and leak-proof sharps container.[1]

This compound Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound in a laboratory setting.

This compound Disposal Workflow cluster_start cluster_waste_type Categorize Waste Type cluster_disposal_action Disposal Action cluster_final start Identify this compound Waste stock_solution Concentrated Stock Solution start->stock_solution culture_media Used Culture Media start->culture_media solid_waste Contaminated Solid Waste (Gloves, Pipettes, etc.) start->solid_waste sharps Contaminated Sharps start->sharps hazardous_liquid Collect in Labeled Hazardous Liquid Waste Container stock_solution->hazardous_liquid culture_media->hazardous_liquid hazardous_solid Collect in Labeled Hazardous Solid Waste Container solid_waste->hazardous_solid sharps_container Dispose in Sharps Container sharps->sharps_container ehs_pickup Arrange for EHS Waste Pickup hazardous_liquid->ehs_pickup hazardous_solid->ehs_pickup sharps_container->ehs_pickup

Caption: Decision workflow for the proper disposal of different forms of this compound waste in a laboratory.

Important Considerations

  • Institutional Policies: Always consult and adhere to your institution's specific Environmental Health and Safety (EHS) guidelines.[3] These policies are designed to comply with all federal, state, and local regulations.

  • Waste Segregation: Do not mix incompatible waste streams.[1] Keep this compound waste separate from other chemical and biological waste unless explicitly permitted by your EHS office.

  • Labeling: All waste containers must be clearly and accurately labeled with their contents.[1]

  • Storage: Store waste containers in a designated and secure satellite accumulation area, away from general laboratory traffic.[1]

By following these procedures, researchers and laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, minimizing risks to human health and the environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sporeamicin A
Reactant of Route 2
Sporeamicin A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.